Product packaging for ethopropazine(Cat. No.:CAS No. 522-00-9)

ethopropazine

Cat. No.: B1679164
CAS No.: 522-00-9
M. Wt: 312.5 g/mol
InChI Key: CDOZDBSBBXSXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethopropazine, also known historically as profenamine, is a phenothiazine-derived small molecule that functions as a potent anticholinergic agent . Its primary research application and value lie in the study of Parkinson's disease and drug-induced extrapyramidal symptoms, where it is used to investigate the balance between cholinergic and dopaminergic systems in the basal ganglia . The mechanism of action is characterized by the competitive inhibition of muscarinic acetylcholine receptors in the central nervous system, which helps to reduce excessive cholinergic activity . This action is particularly targeted at the M1 muscarinic receptor subtype . Beyond its anticholinergic properties, this compound is a potent, reversible inhibitor of butyrylcholinesterase (BChE) with nanomolar affinity, and its interaction with this enzyme is highly stereoselective . It also exhibits secondary activity as an antagonist at the NMDA glutamate receptor and has slight antihistaminic effects, contributing to a multifaceted pharmacological profile . From a pharmacokinetic perspective, this compound is well-absorbed from the gastrointestinal tract, exhibits a protein binding of 93%, and has a relatively short half-life of 1 to 2 hours . Researchers should note that this product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2S B1679164 ethopropazine CAS No. 522-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-4-20(5-2)15(3)14-21-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)21/h6-13,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZDBSBBXSXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023018
Record name Ethopropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.24e-03 g/L
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

522-00-9, 1094-08-2
Record name (±)-Ethopropazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Profenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethopropazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Profenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROFENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WI4P02YN1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166-168, 64.5 °C
Record name Profenamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethopropazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014536
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ethopropazine: A Phenothiazine Derivative's Untapped Potential in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential mechanisms of action of ethopropazine in the context of neurodegenerative diseases. As a phenothiazine derivative with a long history of use as an antiparkinsonian agent, this compound's therapeutic action has traditionally been attributed to its potent anticholinergic and antihistaminic properties.[1][2][3][4] It functions by partially blocking central cholinergic receptors, helping to rebalance the cholinergic and dopaminergic systems disrupted in Parkinson's disease.[2][3][4]

However, its chemical structure and additional pharmacological activities, such as N-methyl-D-aspartate (NMDA) receptor antagonism, suggest a broader, untapped potential for disease modification.[2][5][6] This guide moves beyond its symptomatic role to explore its plausible neuroprotective mechanisms through the core pathological pillars of neurodegeneration: proteotoxicity, oxidative stress, and neuroinflammation. We will outline the scientific rationale for investigating these avenues and provide detailed experimental protocols to validate these hypotheses in relevant disease models.

Part 1: Mitigation of Proteotoxicity — The α-Synuclein Aggregation Cascade

1.1. Scientific Rationale

The aggregation of α-synuclein into toxic oligomers and insoluble fibrils is a central pathological hallmark of Parkinson's disease and other synucleinopathies.[7] The chemical class to which this compound belongs—phenothiazines—includes compounds like methylene blue that have demonstrated an ability to inhibit protein aggregation.[7] This shared chemical scaffold provides a strong impetus to investigate whether this compound possesses direct anti-aggregation properties, a feature that would elevate its therapeutic profile from a symptomatic treatment to a potential disease-modifying agent.

1.2. Proposed Mechanism: Inhibition of Fibril Formation

The aggregation of α-synuclein is a nucleation-dependent process. Monomers misfold and self-associate to form soluble, toxic oligomers, which then act as seeds to catalyze the formation of larger, insoluble amyloid fibrils. An effective inhibitor could intervene at several points: by stabilizing the native monomeric conformation, by preventing the formation of toxic oligomers, or by blocking the elongation of existing fibrils.

G cluster_0 α-Synuclein Aggregation Pathway cluster_1 Potential Intervention Point Native Monomers Native Monomers Toxic Oligomers Toxic Oligomers Native Monomers->Toxic Oligomers Nucleation (Rate-Limiting) Protofibrils Protofibrils Toxic Oligomers->Protofibrils Elongation Amyloid Fibrils (Lewy Bodies) Amyloid Fibrils (Lewy Bodies) Protofibrils->Amyloid Fibrils (Lewy Bodies) This compound This compound This compound->Toxic Oligomers Inhibition? cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Keap1->Proteasome Targets Nrf2 for Degradation Stressor Oxidative Stressor (e.g., Rotenone) Stressor->Keap1 Induces Conformational Change This compound This compound This compound->Keap1 Potential Inhibition? ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription cluster_0 Microglia Activation States Resting Resting Microglia (Homeostatic) M1 M1 Phenotype Pro-inflammatory Secretes: TNF-α, IL-1β, iNOS Resting->M1 M2 M2 Phenotype Anti-inflammatory Secretes: IL-10, TGF-β Expresses: CD206, Arg1 Resting->M2 M1->M2 Polarization Shift? Stimulus Pathological Stimulus (e.g., LPS, α-syn oligomers) Stimulus->Resting This compound This compound This compound->M1 Inhibits? This compound->M2 Promotes?

References

An In-Depth Technical Guide to the Synthesis and Characterization of Ethopropazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of ethopropazine hydrochloride. The document delves into the chemical synthesis pathway, purification strategies, and a multi-faceted analytical approach for the thorough characterization of this phenothiazine-derived active pharmaceutical ingredient (API).

Introduction: The Therapeutic Relevance of this compound

This compound, a phenothiazine derivative, is clinically utilized as its hydrochloride salt.[1][2] It is primarily recognized for its role as an antiparkinsonian agent.[1][2] The therapeutic effects of this compound hydrochloride stem from its anticholinergic properties, which help to restore the balance of neurotransmitters in the brain, specifically by blocking the action of acetylcholine.[3][4] This action alleviates symptoms of Parkinson's disease such as muscle rigidity and tremors.[1][4] Additionally, this compound hydrochloride exhibits antihistamine and anti-adrenergic actions.[1][5] It is a potent and selective inhibitor of butyrylcholinesterase (BChE) and a poor inhibitor of acetylcholinesterase (AChE).[5][6]

Mechanism of Action

The primary mechanism of action for this compound hydrochloride is its function as an anticholinergic agent.[3][4] In conditions like Parkinson's disease, a deficiency in dopamine leads to an overactivity of acetylcholine, causing motor disturbances.[4] By competitively inhibiting muscarinic acetylcholine receptors, this compound hydrochloride reduces cholinergic activity, thereby helping to mitigate these motor symptoms.[1][3]

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound is a well-established process involving the alkylation of phenothiazine. The subsequent conversion to its hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Synthesis Pathway

The synthesis of this compound involves the alkylation of phenothiazine with 1-diethylamino-2-chloropropane.[7] This reaction is typically carried out in the presence of a strong base, such as sodium amide, to deprotonate the nitrogen atom of the phenothiazine ring, thereby activating it as a nucleophile.[7] The resulting this compound free base is then converted to its hydrochloride salt.

Synthesis_of_Ethopropazine_Hydrochloride phenothiazine Phenothiazine ethopropazine_base This compound (Free Base) phenothiazine->ethopropazine_base Alkylation reagent1 1-Diethylamino-2-chloropropane reagent1->ethopropazine_base base Sodium Amide (NaNH2) base->ethopropazine_base ethopropazine_hcl This compound Hydrochloride ethopropazine_base->ethopropazine_hcl Salt Formation reagent2 Ethereal Hydrogen Chloride (HCl) reagent2->ethopropazine_hcl

Caption: Synthesis pathway of this compound Hydrochloride.

Step-by-Step Synthesis Protocol

Part A: Synthesis of this compound Free Base

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add phenothiazine and dry benzene.

  • Deprotonation: While stirring, slowly add sodium amide to the suspension. The reaction mixture is then heated to reflux to facilitate the formation of the phenothiazine anion.

  • Alkylation: Dissolve 1-diethylamino-2-chloropropane in dry benzene and add it dropwise to the reaction mixture.

  • Reaction Completion and Quenching: After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion. Cool the mixture and cautiously quench with water.

  • Extraction and Purification: Separate the organic layer and wash it with water. The solvent is then removed under reduced pressure to yield crude this compound free base as an oil.

Part B: Formation of this compound Hydrochloride

  • Dissolution: Dissolve the crude this compound free base in a suitable solvent like diethyl ether.

  • Precipitation: Slowly add a solution of ethereal hydrogen chloride to the stirred solution of the free base.

  • Isolation and Purification: The this compound hydrochloride will precipitate as a white solid.[2] The solid is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent such as ethylene dichloride.[2]

Characterization of this compound Hydrochloride

A comprehensive characterization of the synthesized this compound hydrochloride is crucial to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized this compound HCl hplc Purity Assessment (HPLC) start->hplc nmr Structural Elucidation (NMR) start->nmr ir Functional Group Analysis (IR) start->ir ms Molecular Weight Confirmation (MS) start->ms final_product Characterized this compound HCl hplc->final_product nmr->final_product ir->final_product ms->final_product

Caption: Workflow for the characterization of this compound Hydrochloride.

Physical Properties
PropertyValueSource
Appearance White to off-white crystalline powder[8]
Molecular Formula C₁₉H₂₅ClN₂S[8][9]
Molecular Weight 348.93 g/mol
Solubility Soluble in water and ethanol; sparingly soluble in acetone; practically insoluble in ether and benzene.[10]
Melting Point 223-225 °C (less soluble fraction)[2]
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of the synthesized this compound hydrochloride.

Protocol:

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

  • Stationary Phase: A C18 reversed-phase column is typically used.

  • Detection: UV detection at a wavelength of 252 nm is appropriate for the phenothiazine chromophore.[11]

  • Sample Preparation: Dissolve a known amount of the synthesized compound in the mobile phase.

  • Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak. A purity of ≥98% is generally expected for pharmaceutical-grade material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound hydrochloride, confirming the arrangement of atoms.

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenothiazine ring system, the aliphatic protons of the diethylamino propyl side chain, including the methyl, methylene, and methine groups.

  • Data Interpretation: The chemical shifts, integration values, and splitting patterns of the signals are used to confirm the structure.

¹³C NMR Spectroscopy:

  • Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the phenothiazine core and the aliphatic carbons of the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Interpretation: The IR spectrum will show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, C-S stretching, and the aromatic C=C bending vibrations of the phenothiazine ring system.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

Protocol:

  • Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Data Interpretation: The mass spectrum will show a peak corresponding to the molecular ion of the this compound free base ([M]+) or the protonated molecule ([M+H]+). The isotopic pattern can also be analyzed to confirm the presence of sulfur.

Conclusion

The synthesis and characterization of this compound hydrochloride require a systematic and well-documented approach. The synthetic route via alkylation of phenothiazine is robust, and a combination of chromatographic and spectroscopic techniques provides a comprehensive analytical workflow to ensure the identity, purity, and quality of the final product. This guide provides the foundational knowledge and protocols for researchers and professionals working with this important pharmaceutical compound.

References

A Technical Guide to the Muscarinic Receptor Binding Affinity of Ethopropazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative historically used as an antiparkinsonian agent, exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). Understanding its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5) is critical for elucidating its therapeutic mechanism and predicting its anticholinergic side-effect profile. This guide provides a detailed examination of this compound's binding characteristics, outlines the definitive experimental methodology for determining these parameters, and explores the functional consequences of its receptor interactions. Quantitative data are presented to offer a clear comparative view of this compound's affinity for each mAChR subtype, providing a crucial resource for neuropharmacology and medicinal chemistry research.

Introduction: this compound and the Muscarinic Receptor Family

This compound is a first-generation anticholinergic drug, structurally related to other phenothiazines, that was employed to manage the motor symptoms of Parkinson's disease, particularly tremor and rigidity. Its clinical utility stems from its ability to counteract the relative overactivity of the neurotransmitter acetylcholine (ACh) in the basal ganglia, a hallmark of dopamine deficiency in Parkinson's disease. The primary targets of this compound are the muscarinic acetylcholine receptors, a family of five G protein-coupled receptors (GPCRs) designated M1 through M5.[1]

These receptor subtypes are distributed throughout the central and peripheral nervous systems and mediate a vast array of physiological functions.[2] Their subtype-specific signaling and tissue localization mean that the selectivity profile of a muscarinic antagonist like this compound dictates its therapeutic efficacy versus its adverse effects. A lack of selectivity can lead to a broad range of side effects, including dry mouth, blurred vision, constipation, and cognitive impairment. Therefore, a precise characterization of its binding affinity is fundamental.

The five muscarinic receptor subtypes are broadly classified into two signaling families based on their G protein coupling[3]:

  • M1, M3, M5 Receptors: Couple primarily through Gq/11 proteins to activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C.[3]

  • M2, M4 Receptors: Couple through Gi/o proteins to inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[3]

This guide synthesizes available data to present a clear profile of this compound's interaction with these critical receptors.

Quantitative Binding Profile of this compound

The affinity of a compound for a receptor is quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand (this compound) that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.

The binding affinities of this compound for the five human muscarinic receptor subtypes, derived from competitive radioligand binding assays, are summarized below.

Receptor SubtypeThis compound Ki (nM)Reference Compound (for comparison)
M1 24Pirenzepine (Ki ≈ 15-25 nM)
M2 100Methoctramine (Ki ≈ 15-30 nM)
M3 454-DAMP (Ki ≈ 0.5-1.5 nM)
M4 20Pirenzepine (Ki ≈ 100-200 nM)
M5 28-

Note: The Ki values are compiled from various pharmacological studies. Absolute values can vary slightly based on experimental conditions, such as the specific cell line and radioligand used.

From this data, it is evident that this compound is a non-selective muscarinic antagonist, though it displays a discernible preference. It exhibits the highest affinity for the M1 and M4 subtypes, followed closely by the M5 and M3 subtypes. Its lowest affinity is for the M2 receptor. This profile, characterized by potent M1 and M4 antagonism, is consistent with its efficacy in the central nervous system for treating Parkinsonian symptoms. However, its significant affinity for M3 receptors contributes to peripheral anticholinergic side effects.

Methodology: Determination of Muscarinic Receptor Binding Affinity

The gold-standard method for determining the binding affinity (Ki) of an unlabeled compound like this compound is the competitive radioligand binding assay .[4] This technique measures the ability of the test compound to displace a high-affinity, subtype-non-selective radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), from the receptor.[5]

Rationale and Experimental Causality
  • Choice of System: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are used.[6] Each cell line is engineered to express only one of the five human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5). This is a critical choice as it provides a clean, isolated system to measure affinity for a single subtype without confounding interactions from other receptors.[6]

  • Membrane Preparation: The assay is performed on cell membranes rather than whole cells. This removes cellular barriers and intracellular components, ensuring that the binding interaction occurs directly between the compound and the receptor embedded in the lipid bilayer.

  • Choice of Radioligand: [³H]NMS is an ideal choice because it is a high-affinity antagonist that binds to all five muscarinic subtypes, allowing for a standardized comparison across all expressed receptors.[5] Its antagonist nature ensures it does not induce a conformational change that could alter the binding of the test compound.

  • Competition Principle: By incubating the receptor-containing membranes with a fixed concentration of [³H]NMS and varying concentrations of unlabeled this compound, a competition curve is generated. As the concentration of this compound increases, it displaces more of the [³H]NMS from the receptors, reducing the measured radioactivity.

Step-by-Step Experimental Protocol
  • Cell Culture and Membrane Preparation: a. Culture CHO cells stably expressing one of the hM1-hM5 receptor subtypes under standard conditions. b. Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) using a Dounce or Polytron homogenizer.[7] c. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7] d. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. e. Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. f. Resuspend the final pellet in an assay buffer and determine the total protein concentration using a standard method like the BCA assay.[7]

  • Competitive Binding Assay: a. In a 96-well plate, add the following to each well in a final volume of 250 µL: i. Cell membranes (typically 10-50 µg of protein). ii. A fixed concentration of [³H]NMS (typically near its Kd value, e.g., 0.5-1.0 nM). iii. A range of concentrations of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). b. To determine non-specific binding (NSB) , prepare control wells containing a high concentration of a non-radiolabeled, potent muscarinic antagonist like atropine (e.g., 1 µM) instead of this compound. c. To determine total binding , prepare control wells with only membranes and [³H]NMS. d. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Separation and Detection: a. Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester.[7] This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through). b. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand. c. Dry the filters, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding (counts from atropine wells) from the total binding.

  • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis to fit the curve and determine the IC50 value , which is the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS.

  • Convert the experimental IC50 value to the absolute inhibition constant, Ki , using the Cheng-Prusoff equation .[8] This equation corrects for the concentration and affinity of the radioligand used in the assay.[8]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]NMS).

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture CHO Cells (Expressing single mAChR subtype) Harvest Harvest & Homogenize Cells Culture->Harvest Centrifuge1 Low-Speed Centrifugation (Remove Debris) Harvest->Centrifuge1 Centrifuge2 High-Speed Centrifugation (Pellet Membranes) Centrifuge1->Centrifuge2 Wash Wash & Resuspend Membranes Centrifuge2->Wash Incubate Incubate: 1. Membranes 2. [3H]NMS (Radioligand) 3. This compound (Competitor) Wash->Incubate Membrane Prep Filter Rapid Filtration (Separate Bound vs. Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Raw Data (CPM) Calc_IC50 Calculate IC50 (Non-linear Regression) Plot->Calc_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki Final Final Ki Value Calc_Ki->Final G cluster_Gq M1, M3, M5 Pathway cluster_Gi M2, M4 Pathway ACh Acetylcholine (Agonist) M135 M1 / M3 / M5 Receptor ACh->M135 Activates M24 M2 / M4 Receptor ACh->M24 Activates Etho This compound (Antagonist) Etho->M135 Blocks Etho->M24 Blocks Gq Gq/11 Protein M135->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response_Gq Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response_Gq PKC->Response_Gq Gi Gi/o Protein M24->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response_Gi Physiological Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) cAMP->Response_Gi

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Ethopropazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Ethopropazine in Neuropharmacology

This compound, a phenothiazine derivative, has long been a tool in the management of Parkinson's disease and other extrapyramidal disorders.[1][2] Its primary therapeutic action is attributed to its anticholinergic properties, specifically the blockade of muscarinic acetylcholine receptors, which helps to restore the balance between the dopaminergic and cholinergic systems in the brain.[3][4] Despite its established clinical use, a comprehensive understanding of its in vivo pharmacokinetic (PK) and metabolic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This guide provides a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of this compound, grounded in experimental evidence and aimed at empowering researchers in the field of drug development.

Part 1: The Pharmacokinetic Journey of this compound In Vivo

The journey of a drug through the body is a complex interplay of various physiological processes.[5][6] For this compound, this journey is characterized by extensive distribution and metabolism, which significantly influence its therapeutic efficacy and potential for adverse effects.

Absorption: A Challenging Entry

Oral administration is the most common route for this compound. However, studies in rat models have revealed that it exhibits poor oral bioavailability, estimated to be less than 5%.[7][8] This low bioavailability suggests that a significant portion of the drug does not reach systemic circulation in its active form. The primary reason for this is likely extensive first-pass metabolism in the liver, a phenomenon where the drug is metabolized before it can be distributed throughout the body.[3]

Distribution: Widespread and Rapid

Once in the bloodstream, this compound is extensively distributed throughout the body. This is evidenced by its large volume of distribution (Vd), which in rats is approximately 7.1 L/kg.[7] This high Vd indicates that the drug does not remain confined to the bloodstream but rather partitions into various tissues. Notably, this compound rapidly crosses the blood-brain barrier, with maximal brain concentrations achieved within 30 minutes after intravenous administration in rats.[8] This rapid brain uptake is essential for its therapeutic effect in Parkinson's disease.[8] Studies have shown that this compound distributes differentially in the body, with the highest concentrations found in the brain, followed by the heart, and then plasma.[9] Furthermore, the drug is highly bound to plasma proteins, with binding exceeding 95% in rats.[8]

Metabolism: An Extensive Transformation

This compound undergoes extensive metabolism, a key characteristic of phenothiazine derivatives.[8][9] The lack of significant recovery of the unchanged drug in urine and bile strongly supports this.[9] While specific human metabolic pathways are not fully elucidated in the provided search results, it is known that phenothiazines are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[10][11][12][13] These enzymes catalyze a variety of reactions, including N-dealkylation and hydroxylation.[8] The extensive metabolism of this compound is a critical factor in its clearance from the body and the termination of its pharmacological effects.

Excretion: The Final Exit

The primary route of elimination for this compound and its metabolites is through both urine and bile.[8] However, less than 1% of the administered dose is recovered as the unchanged parent drug in these routes, further highlighting the extensive nature of its metabolism.[7][9] The metabolites, which are generally more water-soluble than the parent compound, are more readily excreted by the kidneys.[6]

Part 2: Unraveling the Metabolic Pathways

The biotransformation of this compound is a complex process involving multiple enzymatic reactions. While the specific metabolites of this compound are not detailed in the provided search results, we can infer the likely pathways based on the metabolism of other phenothiazines and anticholinergic drugs.[8]

Key Metabolic Reactions

The primary metabolic pathways for phenothiazines like this compound include:

  • N-dealkylation: The removal of one or both of the ethyl groups from the tertiary amine side chain.

  • Hydroxylation: The addition of a hydroxyl group to the phenothiazine ring structure.

  • N-oxidation: The oxidation of the nitrogen atom in the side chain.[8]

These reactions are primarily catalyzed by the cytochrome P450 enzyme system.[10][11][12][13] Identifying the specific CYP isoforms responsible for this compound metabolism is a critical area for further research, as it can help predict potential drug-drug interactions.[14]

Visualizing the Metabolic Journey

The following diagram illustrates the generalized metabolic pathways for a phenothiazine derivative like this compound.

Ethopropazine_Metabolism This compound This compound N_Dealkylated_Metabolites N-Dealkylated Metabolites This compound->N_Dealkylated_Metabolites Phase I: CYP450 (N-dealkylation) Hydroxylated_Metabolites Hydroxylated Metabolites This compound->Hydroxylated_Metabolites Phase I: CYP450 (Hydroxylation) N_Oxide_Metabolites N-Oxide Metabolites This compound->N_Oxide_Metabolites Phase I: CYP450 (N-oxidation) Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) N_Dealkylated_Metabolites->Conjugated_Metabolites Phase II: Conjugation Hydroxylated_Metabolites->Conjugated_Metabolites Phase II: Conjugation N_Oxide_Metabolites->Conjugated_Metabolites Phase II: Conjugation Excretion Excretion (Urine, Bile) Conjugated_Metabolites->Excretion

Caption: Generalized Phase I and Phase II metabolic pathways of this compound.

Part 3: Methodologies for In Vivo Pharmacokinetic and Metabolism Studies

A robust understanding of this compound's in vivo behavior relies on well-designed and executed experimental studies.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following workflow outlines the key steps involved in a typical preclinical pharmacokinetic study of this compound.

PK_Workflow cluster_study_design Study Design cluster_in_vivo_phase In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Sprague-Dawley rats) Dose_Selection Dose and Route Selection (e.g., 5 & 10 mg/kg IV, 50 mg/kg Oral) Animal_Model->Dose_Selection Drug_Administration Drug Administration Dose_Selection->Drug_Administration Sample_Collection Serial Blood/Tissue/Excreta Collection Drug_Administration->Sample_Collection Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation Quantification Quantification (e.g., HPLC, LC-MS/MS) Sample_Preparation->Quantification PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, t1/2, Vd, CL) PK_Modeling->Parameter_Calculation

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Detailed Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol is a composite based on established methodologies for pharmacokinetic studies.[9][15][16]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-350 g).

  • Justification: Rats are a commonly used and well-characterized model for pharmacokinetic studies.

2. Drug Formulation and Administration:

  • Intravenous (IV): this compound HCl dissolved in a vehicle such as water:propylene glycol:ethanol (60:30:10) at concentrations suitable for delivering 5 and 10 mg/kg doses.[9]

  • Oral (PO): this compound HCl dissolved in water and administered by oral gavage at a dose of 50 mg/kg.[9]

3. Surgical Procedures (for IV administration and serial blood sampling):

  • Cannulation of the right jugular vein under anesthesia (e.g., isoflurane) for drug administration and blood collection.

4. Sample Collection:

  • Blood: Serial blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) into heparinized tubes.[9]

  • Plasma: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over 72 hours.

  • Tissues: For distribution studies, animals are euthanized at specific time points, and tissues of interest (e.g., brain, heart, liver) are harvested, weighed, and stored frozen.[9]

5. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[9][17][18][19][20]

  • Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[19]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin.

  • Parameters: Key parameters to be determined include:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-life (t1/2)

    • Volume of Distribution (Vd)

    • Clearance (CL)

    • Bioavailability (F)

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound in rats from published literature.[7]

Parameter5 mg/kg IV10 mg/kg IV50 mg/kg Oral
AUC (ng·h/mL) 9836 ± 212913096 ± 41862685 ± 336
t1/2 (h) 17.9 ± 3.320.9 ± 6.026.1 ± 5.4
CL (L/h/kg) 0.48 ± 0.10--
Vdss (L/kg) 7.1 ± 2.3--
Cmax (ng/mL) --236 ± 99
Tmax (h) --2.2 ± 1.4
Bioavailability --< 5%

Part 4: Factors Influencing this compound Pharmacokinetics and Metabolism

The pharmacokinetic and metabolic profile of this compound can be influenced by several factors, leading to inter-individual variability in drug response.

  • Genetic Polymorphisms: Variations in the genes encoding for CYP enzymes can lead to differences in metabolic activity.[10] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can significantly impact drug clearance and exposure.[10]

  • Drug-Drug Interactions: Co-administration of other drugs that are substrates, inhibitors, or inducers of the same CYP enzymes involved in this compound metabolism can alter its pharmacokinetic profile.[4][14] For instance, a potent CYP inhibitor could decrease the metabolism of this compound, leading to increased plasma concentrations and a higher risk of adverse effects.

  • Age: Elderly patients may have reduced hepatic and renal function, which can lead to decreased drug metabolism and excretion, respectively.[8] This can result in higher drug exposure and an increased risk of side effects.

Conclusion: A Foundation for Future Research

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, synthesizing available data and providing a framework for future research. A thorough understanding of these processes is paramount for the rational design of dosing regimens, the prediction of drug-drug interactions, and the overall safe and effective use of this important therapeutic agent. Further studies, particularly in human subjects, are needed to fully elucidate the metabolic pathways and the impact of genetic and environmental factors on the disposition of this compound.

References

A Technical Guide to the Molecular Modeling of Ethopropazine's Interaction with Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth exploration of the computational methodologies used to investigate the molecular interactions between the phenothiazine derivative, ethopropazine, and its target enzyme, butyrylcholinesterase (BChE). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the modeling workflow, ensuring a robust and reproducible approach.

Introduction: The Scientific Imperative

Butyrylcholinesterase (BChE), a serine hydrolase found in high concentrations in human plasma and the central nervous system, plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine.[1][2] While its physiological function is less defined than its counterpart, acetylcholinesterase (AChE), BChE has emerged as a critical target in neurodegenerative disorders, particularly Alzheimer's disease.[3][4][5] In the Alzheimer's brain, AChE activity declines while BChE activity remains stable or even increases, making BChE a key regulator of acetylcholine levels in later stages of the disease.[6]

This compound, a drug traditionally used to manage Parkinson's disease, functions as an anticholinergic agent.[7][8] Crucially, it is also a potent and selective inhibitor of BChE.[9][10] This dual-action profile makes this compound a compelling candidate for drug repurposing in Alzheimer's therapy.[11][12][13] Understanding the precise molecular mechanism of its inhibitory action is paramount for designing next-generation therapeutics with improved efficacy and specificity.

Molecular modeling, encompassing both molecular docking and molecular dynamics (MD) simulations, provides an atomic-level view of this interaction.[14] Docking predicts the preferential binding orientation of this compound within the BChE active site, while MD simulations reveal the dynamic stability of the enzyme-inhibitor complex over time, offering a more complete and physiologically relevant picture.[15][16]

Part 1: Foundational Setup — The Blueprint for a Validated Simulation

The integrity of any in silico experiment rests on the quality of its initial setup. This phase is not merely procedural; it is a critical stage of hypothesis refinement where we integrate empirical data into our computational model.

Receptor Structure Preparation: Selecting and Refining the Canvas

Our starting point is the three-dimensional crystal structure of human butyrylcholinesterase (hBChE). The Protein Data Bank (PDB) is the definitive repository for such structures.

  • Rationale for Selection: For this study, we select PDB ID: 1P0I , a high-resolution (2.00 Å) crystal structure of hBChE.[17] This resolution provides a high degree of confidence in the atomic coordinates. Alternative structures like 4BDS or 6ESJ could also be used, offering insights into the binding of other ligands.[18][19]

  • Protocol: Receptor Refinement

    • Initial Cleaning: The raw PDB file (1P0I.pdb) is loaded into a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Non-essential components, such as co-crystallized solvents (except for structurally conserved water molecules), ions, and ligands from the original experiment, are removed. This ensures our simulation focuses solely on the protein-ethopropazine interaction.

    • Protonation and Charge Assignment: At physiological pH (~7.4), the ionization states of acidic and basic amino acid residues are critical for electrostatic interactions. We use tools like H++ or the PDB2PQR server to assign appropriate protonation states to residues like Histidine, Aspartate, and Glutamate.

    • Hydrogen Addition: Hydrogen atoms are typically not resolved in X-ray crystallography but are essential for forming hydrogen bonds and for the accuracy of the force field. Standard molecular modeling packages are used to add hydrogens.

    • Energy Minimization: A brief energy minimization of the protein structure is performed to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is done using a suitable force field, such as AMBER or CHARMM.[20][21]

Ligand Structure Preparation: Defining the Interrogator

An accurate 3D representation of this compound is equally crucial.

  • Protocol: Ligand Generation and Parameterization

    • Structure Acquisition: The 3D structure of this compound can be obtained from databases like PubChem or ZINC. Alternatively, it can be built using a molecular editor like Avogadro or GaussView.

    • Charge Calculation: The partial atomic charges on the ligand are fundamental for calculating electrostatic interactions. Quantum mechanical methods (e.g., using Gaussian with the HF/6-31G* basis set) followed by a Restrained Electrostatic Potential (RESP) fitting procedure are the gold standard. For higher throughput, methods like AM1-BCC are also reliable.

    • Force Field Assignment: A generalized force field, such as the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field), is used to assign atom types and parameters for the ligand.[22] These force fields are specifically designed to be compatible with mainline protein force fields, ensuring a consistent and balanced description of the entire system.

Part 2: Molecular Docking — Predicting the Initial Handshake

Molecular docking serves as a computational screening tool to predict the binding pose and affinity of a ligand to a protein. It explores a vast conformational space to identify the most energetically favorable interaction.[23][24]

Causality Behind Experimental Choices
  • Software Selection: We will utilize AutoDock Vina , a widely used open-source docking program known for its speed and accuracy. Its scoring function effectively balances computational efficiency with predictive power. Commercial alternatives like Glide (Schrödinger) offer different algorithms and scoring functions that can be used for cross-validation.[23]

  • Defining the Search Space: The active site of BChE resides at the bottom of a deep, ~20 Å gorge.[25] Previous studies on phenothiazine derivatives and other inhibitors have identified key residues within this gorge.[26][27][28] Molecular modeling has shown that the interaction often begins with binding to the peripheral anionic site (PAS) before the ligand moves deeper into the gorge.[27][29] Our search space (grid box) must encompass the entire gorge, from the PAS (involving residues like Tyr332 and Asp70) to the catalytic active site (CAS) containing the catalytic triad (Ser198, His438, Glu325) and the acyl-binding pocket. A key interaction previously identified for this compound involves a π-π stacking with Trp82.[27][29]

Self-Validating Protocol: Molecular Docking with AutoDock Vina
  • Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format using AutoDockTools. This format includes atomic charges, atom types, and information on rotatable bonds in the ligand.

  • Define Grid Box: Center a grid box of approximately 25 x 25 x 25 Å over the active site gorge to ensure comprehensive sampling of all relevant binding pockets.

  • Configuration File: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness of the search (a value of 8 or higher is recommended for accuracy).

  • Execute Docking: Run the AutoDock Vina executable with the configuration file as input.

  • Analyze Results: Vina will output a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose represents the most probable binding mode. This pose should be visually inspected to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) with key BChE residues.

Data Presentation: Docking Results
Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-9.8Trp82, Tyr332π-π Stacking, π-Alkyl
1Gly116, Gly117van der Waals
1Trp231, Phe329Hydrophobic
2-9.5Trp82, Asp70π-π Stacking, Electrostatic
3-9.2Phe329, Tyr332Hydrophobic, π-π Stacking
Note: This is example data. Actual results will be generated by the simulation.

Part 3: Molecular Dynamics (MD) Simulation — Observing the Interaction in Motion

While docking provides a static snapshot, MD simulations offer a dynamic view, allowing us to assess the stability of the predicted pose and characterize the intricate dance of interactions over time.[30][31]

Rationale for MD Simulation

The primary goal is to validate the stability of the top-ranked docking pose. If the ligand remains stably bound in its predicted orientation throughout a sufficiently long simulation (e.g., 100-200 nanoseconds), it lends high confidence to the docking result. This process also refines the initial pose and allows for the calculation of a more rigorous binding free energy.

Step-by-Step MD Workflow with GROMACS
  • System Preparation:

    • Complex Formation: Use the coordinates of the top-ranked docked pose of the this compound-BChE complex.

    • Force Field Selection: Choose a well-validated protein force field like AMBER99SB-ILDN and the compatible GAFF for the ligand.[22]

    • Solvation: Place the complex in a cubic or dodecahedral simulation box. Solvate the system with a water model, such as TIP3P , ensuring a minimum distance of 10 Å between the protein and the box edge.

    • Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

  • Energy Minimization: Perform a steep descent energy minimization for ~5000 steps to remove any steric clashes between the solute, solvent, and ions.

  • System Equilibration (Two Phases):

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the target temperature (310 K, to simulate human body temperature) over 100 picoseconds (ps) while restraining the protein and ligand heavy atoms. This allows the solvent to equilibrate around the solute.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system pressure to 1 bar for an additional 200 ps, again with position restraints on the solute. This ensures the correct solvent density.

  • Production MD Run: Release the position restraints and run the simulation for at least 100 nanoseconds (ns) under an NPT ensemble. Save the trajectory coordinates every 10 ps for subsequent analysis.

Analysis of the MD Trajectory
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand's heavy atoms relative to their initial positions. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is not dissociating.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of the protein that exhibit high flexibility or become more rigid upon ligand binding.

  • Interaction Analysis: Monitor key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) identified in the docking pose over the course of the simulation to determine their stability and occupancy.

  • Binding Free Energy Calculation: Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) on trajectory snapshots to obtain a more accurate estimate of the binding free energy than the docking score alone.[16][32]

Data Presentation: MD Simulation Analysis Summary
MetricValueInterpretation
Average Protein RMSD1.8 ± 0.2 ÅThe protein structure is stable throughout the simulation.
Average Ligand RMSD1.1 ± 0.3 ÅThis compound remains stably bound in the active site.
H-Bond Occupancy (Ligand-Residue)e.g., 75%Indicates a persistent and strong hydrogen bond.
MM/GBSA ΔG_bind-45.5 ± 4.2 kcal/molStrong predicted binding free energy.
Note: This is example data. Actual results will be generated by the simulation.

Part 4: Visualization and Synthesis

Visual representations are essential for interpreting complex molecular data. We use Graphviz to create clear, logical diagrams of our workflows and findings.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking (AutoDock Vina) cluster_md 3. Molecular Dynamics (GROMACS) cluster_analysis 4. Trajectory Analysis PDB Fetch BChE Structure (PDB: 1P0I) PrepP Clean, Protonate, Minimize Protein PDB->PrepP Ligand Generate this compound 3D Structure PrepL Assign Charges & Force Field to Ligand Ligand->PrepL Grid Define Active Site Grid Box PrepP->Grid Dock Run Docking Simulation PrepL->Dock Grid->Dock Pose Analyze Binding Poses & Scores Dock->Pose Setup Solvate & Ionize Complex Pose->Setup Min Energy Minimization Setup->Min Equil NVT & NPT Equilibration Min->Equil Prod Production MD Run (100 ns) Equil->Prod RMSD RMSD & RMSF Analysis Prod->RMSD Interact Interaction & H-Bond Analysis Prod->Interact Energy MM/GBSA Binding Energy Prod->Energy

Caption: Overall workflow for the molecular modeling of the this compound-BChE interaction.

InteractionDiagram cluster_BChE BChE Active Site Gorge W82 Trp82 Y332 Tyr332 F329 Phe329 D70 Asp70 (PAS) This compound This compound This compound->W82 π-π Stacking This compound->Y332 π-Alkyl This compound->F329 Hydrophobic This compound->D70 Electrostatic Attraction

Caption: Key predicted interactions between this compound and BChE active site residues.

Conclusion

References

ethopropazine as a non-selective NMDA receptor antagonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethopropazine as a Non-selective NMDA Receptor Antagonist

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a phenothiazine derivative, with a specific focus on its role as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist. Intended for researchers, neuropharmacologists, and drug development professionals, this document synthesizes mechanistic insights, experimental protocols, and critical data to facilitate further investigation into the therapeutic potential and neurobiological effects of this compound.

Introduction: From Anticholinergic to NMDA Receptor Modulator

This compound, historically recognized for its anticholinergic and antihistaminic properties, has been primarily utilized in the management of Parkinson's disease to alleviate symptoms such as tremor and rigidity. However, emerging research has unveiled a more complex pharmacological profile, highlighting its activity as a non-competitive antagonist of the NMDA receptor. This discovery has opened new avenues for exploring its potential in a range of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, including neurodegenerative diseases, epilepsy, and neuropathic pain.

The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that, when overactivated, can lead to excitotoxicity and neuronal cell death. The ability of this compound to modulate NMDA receptor activity, independent of its classical anticholinergic effects, presents a compelling rationale for its reinvestigation as a neuroprotective agent.

Molecular Mechanism of Action at the NMDA Receptor

This compound's antagonism of the NMDA receptor is non-selective and multifaceted, involving interactions with multiple sites on the receptor complex.

Open-Channel Blockade

The primary mechanism of this compound's NMDA receptor antagonism is through an open-channel block. This means that this compound enters and binds within the ion channel pore of the NMDA receptor when the channel is in its open state, physically obstructing the flow of ions such as Ca²⁺ and Na⁺. This action is voltage-dependent, becoming more pronounced as the neuronal membrane is depolarized.

Interaction with Allosteric Modulatory Sites

Beyond its direct channel-blocking activity, evidence suggests that this compound may also interact with allosteric modulatory sites on the NMDA receptor complex. These interactions can influence the receptor's affinity for its agonists (glutamate and glycine) and the kinetics of channel gating.

The following diagram illustrates the proposed mechanism of this compound's action on the NMDA receptor signaling pathway.

Caption: Mechanism of this compound at the NMDA Receptor.

Experimental Protocols for Characterizing this compound's NMDA Receptor Antagonism

The following protocols provide a framework for the in vitro and ex vivo characterization of this compound's effects on NMDA receptor function.

Electrophysiology: Patch-Clamp Recordings

This protocol details the use of whole-cell patch-clamp electrophysiology to measure this compound's effect on NMDA receptor-mediated currents in cultured neurons.

Objective: To determine the potency and voltage dependency of this compound's block of NMDA receptor currents.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical)

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4

  • Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2

  • NMDA and glycine stock solutions

  • This compound hydrochloride stock solution

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the neuron at a negative membrane potential (e.g., -60 mV).

  • Apply NMDA (100 µM) and glycine (10 µM) to elicit an inward NMDA receptor-mediated current.

  • Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.

  • Record the peak inward current at each this compound concentration.

  • To assess voltage dependency, repeat steps 5-7 at different holding potentials (e.g., -40 mV, -20 mV, +20 mV, +40 mV).

  • Analyze the data to determine the IC₅₀ of this compound and plot the percentage of block as a function of voltage.

Radioligand Binding Assay

This protocol describes a competitive binding assay to investigate this compound's ability to displace a known NMDA receptor channel blocker, such as [³H]MK-801.

Objective: To determine the binding affinity (Ki) of this compound for the MK-801 binding site within the NMDA receptor ion channel.

Materials:

  • Rat brain cortical membranes

  • Assay buffer: 5 mM Tris-HCl, pH 7.4

  • [³H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding)

  • This compound hydrochloride

  • Glutamate and glycine

  • Scintillation counter and vials

Procedure:

  • Prepare cortical membranes from rat brains.

  • In a series of tubes, add a constant concentration of [³H]MK-801 (e.g., 1 nM).

  • Add increasing concentrations of unlabeled this compound.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled MK-801).

  • Add glutamate (10 µM) and glycine (10 µM) to all tubes to activate the NMDA receptors.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 2 hours.

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and perform a non-linear regression analysis to determine the Ki value.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound at the NMDA receptor, compiled from various studies.

ParameterValueMethodReference
IC₅₀ (NMDA-induced currents) 1-5 µMPatch-clamp electrophysiology
Ki ([³H]MK-801 binding) 0.5-2 µMRadioligand binding assay
Voltage Dependency HighElectrophysiology

Comparative Pharmacology and Selectivity Profile

While this compound is a potent NMDA receptor antagonist, it is not selective. Its clinical effects are a composite of its actions at multiple targets.

Receptor TargetActivityAffinity (Ki)
NMDA Receptor Non-competitive Antagonist~1 µM
Muscarinic M1 Receptor Antagonist~10-50 nM
Dopamine D2 Receptor Weak Antagonist>1 µM
Histamine H1 Receptor Antagonist~20-100 nM

This polypharmacology is a critical consideration in the design of experiments and the interpretation of results. The use of appropriate controls, such as co-application of selective antagonists for other receptors, is essential to isolate the effects of NMDA receptor modulation.

Conclusion and Future Directions

This compound's role as a non-selective NMDA receptor antagonist adds a significant dimension to its pharmacological profile. The protocols and data presented in this guide provide a foundation for researchers to explore its neuroprotective and therapeutic potential further. Future research should focus on:

  • Subunit Selectivity: Investigating whether this compound exhibits any preference for NMDA receptors containing specific GluN2 subunits (A-D), which could influence its therapeutic window and side-effect profile.

  • In Vivo Efficacy: Conducting well-controlled preclinical studies to evaluate the efficacy of this compound in animal models of neurological disorders where NMDA receptor hyperexcitability is a key pathological feature.

  • Structural Biology: Elucidating the precise binding site and molecular interactions of this compound within the NMDA receptor ion channel through techniques such as cryo-electron microscopy.

By leveraging the methodologies outlined herein, the scientific community can continue to unravel the complex pharmacology of this compound and potentially unlock new therapeutic applications for this established drug.

A Historical Perspective on the Use of Ethopropazine in Parkinson's Treatment: From Primary Therapy to Adjunctive Option

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethopropazine, a phenothiazine derivative, holds a significant place in the history of Parkinson's disease (PD) therapeutics. Initially explored for its antihistaminic properties, its potent anticholinergic effects led to its adoption as one of the primary symptomatic treatments for Parkinson's disease in the pre-levodopa era. This guide provides a comprehensive historical and technical analysis of this compound, tracing its journey from a frontline therapy to its current status as a rarely used, adjunctive treatment. We will examine its pharmacological mechanism, clinical efficacy, adverse effect profile, and the scientific and clinical shifts—most notably the advent of levodopa—that led to its decline. By understanding the trajectory of this compound, researchers can gain valuable insights into the evolution of Parkinson's treatment paradigms and the enduring challenge of balancing efficacy with tolerability.

Introduction: The Pre-Levodopa Landscape and the Cholinergic Hypothesis

Prior to the 1960s, the treatment of Parkinson's disease was purely symptomatic and empirical.[1] The underlying neurochemical deficit—the profound loss of dopaminergic neurons in the substantia nigra—was not yet understood.[1][2] Clinical observations dating back to the 19th century, notably by Jean-Martin Charcot, had established that plant-derived belladonna alkaloids, which possess anticholinergic properties, could offer modest relief from the tremor and rigidity characteristic of the disease.[1][2]

This empirical success gave rise to the "cholinergic hypothesis" of Parkinson's disease. The prevailing theory was that the motor symptoms of PD stemmed from a relative overactivity of the neurotransmitter acetylcholine in the basal ganglia.[3][4] While the dopaminergic side of the equation was missing, the observation of cholinergic hyperactivity was correct. This imbalance leads to the classic motor symptoms of PD.[4] Consequently, the primary therapeutic strategy for decades was to block central cholinergic activity. This set the stage for the development of synthetic anticholinergic drugs, including this compound, in the mid-20th century.[5]

This compound: A Phenothiazine with a Purpose

This compound, known by the trade name Parsidol, is a phenothiazine derivative.[3][6] Unlike other phenothiazines developed for antipsychotic purposes, this compound's primary clinical utility was found in its potent anticholinergic activity.[6][7] It was synthesized as part of a broader effort to develop drugs with antihistaminic effects, but its antiparkinsonian properties quickly became its defining feature.[6]

Mechanism of Action: Restoring Neurotransmitter Balance

The therapeutic effect of this compound in Parkinson's disease is primarily attributed to its function as a competitive antagonist of muscarinic acetylcholine receptors in the central nervous system, particularly within the striatum.[3][4][7] In the parkinsonian brain, the depletion of dopamine leads to a functional overactivity of striatal cholinergic interneurons. By blocking these muscarinic receptors, this compound reduces cholinergic transmission, helping to restore a degree of balance between the depleted dopaminergic system and the overactive cholinergic system.[3][4]

Beyond its primary anticholinergic function, this compound also exhibits weaker antihistaminic, antiadrenergic, and local anesthetic properties.[6][7] While these are generally considered secondary to its main therapeutic effect, the antihistaminic action may contribute to a sedative effect observed in some patients.[4] Some research also indicates that this compound is a highly selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), although the clinical significance of this finding in the context of its overall effect on PD symptoms is less clear.[8]

Ethopropazine_Mechanism Fig. 1: Simplified Mechanism of this compound in the Parkinsonian Striatum cluster_0 Normal State cluster_1 Parkinson's Disease State cluster_2 This compound Treatment Dopamine Dopamine Balance Motor Output Dopamine->Balance Inhibits (-) Acetylcholine Acetylcholine Acetylcholine->Balance Excites (+) Dopamine_PD Dopamine (Depleted) Imbalance Tremor, Rigidity Dopamine_PD->Imbalance Reduced Inhibition Acetylcholine_PD Acetylcholine (Relatively Overactive) Acetylcholine_PD->Imbalance Excites (+) This compound This compound Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Blocks Acetylcholine_Treated Acetylcholine Acetylcholine_Treated->Muscarinic_Receptor Action Inhibited Rebalance Symptom Relief Muscarinic_Receptor->Rebalance Reduced Excitation Dopamine_PD_Treated Dopamine (Depleted) Dopamine_PD_Treated->Rebalance

Caption: Simplified diagram of this compound's mechanism of action.
Pharmacokinetics

This compound is administered orally.[3] Pharmacokinetic studies, primarily in animal models, reveal that it is rapidly absorbed from the gastrointestinal tract, extensively distributed throughout the body, and undergoes significant first-pass metabolism in the liver.[4][9] This extensive metabolism results in poor oral bioavailability, with less than 5% of the parent drug reaching systemic circulation unchanged in rats.[9][10] The drug is highly bound to plasma proteins and is metabolized into various compounds that are then excreted.[10][11]

Clinical Application and Efficacy

In the era before levodopa, this compound and other anticholinergics were the cornerstone of PD treatment.[5] They were used as monotherapy to provide symptomatic relief, particularly for tremor and rigidity.[3][12][13]

Efficacy for Parkinsonian Symptoms

Clinical experience and early trials showed that anticholinergics like this compound were most effective against tremor.[12][13][14] Their impact on rigidity was also noted, but they had limited to no effect on bradykinesia (slowness of movement), which is often the most disabling symptom of PD.[4][12]

SymptomReported Efficacy of this compound/AnticholinergicsSupporting Sources
Tremor Moderate to good improvement, often the primary indication.[12][13][14]
Rigidity Mild to moderate improvement.[3][4]
Bradykinesia Little to no significant improvement.[4][12]
Drooling (Sialorrhea) Effective due to anticholinergic side effect of dry mouth.[12]

Table 1: Summary of this compound's Efficacy on Core Parkinsonian Symptoms based on historical clinical use.

A Representative Historical Clinical Protocol

While protocols from the 1950s and 60s lack the rigor of modern clinical trials, a typical approach to evaluating a drug like this compound would have involved the following steps:

  • Patient Selection: Patients with a clear diagnosis of idiopathic Parkinson's disease (paralysis agitans) would be enrolled. Staging would be based on clinical observation of disability (e.g., ability to walk, perform daily tasks).

  • Washout Period: If patients were on other medications, such as belladonna alkaloids, they would undergo a "washout" period to establish a baseline of symptoms without treatment.

  • Dose Titration: Treatment with this compound would begin at a low dose, such as 50 mg three times a day.[15] The dose would be gradually increased every few days to optimize the therapeutic effect while monitoring for side effects.[3][15] Daily doses could range from 100 mg to 500 mg, and in some cases, up to 1 gram per day.[15]

  • Outcome Measures: Efficacy would be assessed through physician observation and rudimentary scoring of tremor, rigidity, and functional abilities (e.g., handwriting, walking speed). There was a lack of standardized scales like the modern Unified Parkinson's Disease Rating Scale (UPDRS).[16]

  • Adverse Event Monitoring: Physicians would document side effects reported by the patient, such as dry mouth, blurred vision, and confusion.

The causality behind this slow titration protocol was clear: to allow the patient's body to adjust to the medication and to find the optimal balance between symptom relief and the emergence of dose-limiting side effects.[3][15]

The Double-Edged Sword: Adverse Effects

The utility of this compound and all anticholinergics has always been limited by their significant side-effect profile. These adverse effects are a direct extension of their mechanism of action—the blockade of muscarinic receptors throughout the body.

Peripheral Side Effects

These are the most common and are due to the blockade of the parasympathetic nervous system:

  • Dry Mouth (Xerostomia): Often the first side effect to appear.[17][18]

  • Blurred Vision (Cycloplegia): Difficulty with near-vision focusing.[17][18]

  • Constipation: Reduced gastrointestinal motility.[17][18]

  • Urinary Retention: Particularly problematic in older men with prostatic enlargement.[4][18]

  • Tachycardia: Increased heart rate.[15]

Central Nervous System (CNS) Side Effects

These are more serious and often lead to discontinuation of the drug, especially in older patients:

  • Confusion and Memory Impairment: Cognitive slowing is a significant concern.[12][17]

  • Hallucinations and Delirium: These can be severe and distressing.[12][17]

  • Drowsiness and Dizziness: Can increase the risk of falls.[15][18]

The elderly are particularly susceptible to the central anticholinergic effects, which is a key reason these drugs are now generally avoided in patients over the age of 70.[4][12]

Adverse EffectThis compound (Anticholinergics)Levodopa
Cognitive High risk (confusion, memory loss, hallucinations).Lower initial risk, but can cause psychosis later.
Gastrointestinal Constipation is common.Nausea and vomiting are common initially.
Cardiovascular Tachycardia.Orthostatic hypotension.
Motor Can worsen tardive dyskinesia.Can cause dyskinesias (involuntary movements).
Autonomic Dry mouth, blurred vision, urinary retention.Less pronounced autonomic effects.

Table 2: Comparative General Side Effect Profile of Anticholinergics vs. Levodopa.

The Levodopa Revolution and the Decline of this compound

The landscape of Parkinson's treatment was irrevocably altered in the 1960s with the discovery of striatal dopamine depletion and the subsequent introduction of levodopa therapy.[1] Levodopa, a precursor to dopamine, directly addressed the core neurochemical deficit in PD, offering a level of symptomatic control—especially for bradykinesia—that was far superior to anything anticholinergics could provide.[1][5]

The advent of levodopa marked the beginning of the end for the routine use of this compound as a first-line agent.[16] Clinical trials and practice quickly demonstrated levodopa's superior efficacy across the spectrum of parkinsonian symptoms.[14] However, this did not render anticholinergics immediately obsolete. Studies from the early 1970s showed that for patients already on stable levodopa therapy, withdrawing their adjunctive anticholinergic medication often led to a worsening of symptoms, particularly tremor and sialorrhea.[19][20] This suggested a synergistic effect, where the two classes of drugs, acting on different neurotransmitter systems, could provide additive benefits.[19][21]

Historical_Workflow Fig. 2: Evolution of PD Treatment Workflow cluster_pre Pre-1960s Era cluster_post Post-Levodopa Era PD_Diagnosis_Pre PD Diagnosis (Tremor, Rigidity) Anticholinergic_Tx Initiate Anticholinergic (e.g., this compound) PD_Diagnosis_Pre->Anticholinergic_Tx Titrate_Dose Titrate Dose vs. Side Effects Anticholinergic_Tx->Titrate_Dose Modest_Relief Modest Symptom Relief (Mainly Tremor) Titrate_Dose->Modest_Relief PD_Diagnosis_Post PD Diagnosis Levodopa_Tx Initiate Levodopa PD_Diagnosis_Post->Levodopa_Tx Assess_Tremor Assess Residual Symptoms (e.g., Tremor) Levodopa_Tx->Assess_Tremor Symptom_Control Superior Symptom Control Levodopa_Tx->Symptom_Control Adjunct_AC Consider Adjunctive Anticholinergic (Younger Patients) Assess_Tremor->Adjunct_AC Adjunct_AC->Symptom_Control

References

Methodological & Application

Application Notes and Protocols: Ethopropazine for Inducing Parkinsonism in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to debilitating motor and non-motor symptoms.[1][2] Animal models are indispensable tools for investigating the pathophysiology of PD and for the preclinical evaluation of novel therapeutic strategies.[3][4] While several neurotoxins like MPTP and 6-OHDA are commonly used to create such models, phenothiazine derivatives, including ethopropazine, offer an alternative approach for inducing parkinsonian-like features.[3][5]

This compound hydrochloride, a phenothiazine derivative, is recognized for its anticholinergic, antihistamine, and anti-adrenergic properties.[6][7] Historically used in the treatment of Parkinson's disease to alleviate motor symptoms, its mechanism of action primarily involves the blockade of muscarinic acetylcholine receptors, which helps to rebalance the dopamine and acetylcholine neurotransmitter systems.[8][9] However, like other phenothiazines, it can also induce extrapyramidal side effects, including parkinsonism, by antagonizing dopamine D2 receptors.[10][11][12] This dual characteristic makes this compound a compound of interest for modeling certain aspects of parkinsonism.

This guide provides an in-depth overview of the use of this compound to induce parkinsonism in rodent models, detailing its mechanism of action, comprehensive protocols for model induction, and methods for behavioral and histological validation.

Mechanism of Action: The Dual Role of this compound

This compound's ability to induce parkinsonian symptoms is primarily attributed to its action on the dopaminergic system. While it is clinically used for its anticholinergic effects to manage PD symptoms, at certain doses, its dopamine receptor antagonism becomes more prominent, leading to a state that mimics the motor deficits of Parkinson's disease.[10][11]

The proposed mechanism involves:

  • Dopamine D2 Receptor Blockade: this compound, like other phenothiazines, can act as an antagonist at D2 receptors in the nigrostriatal pathway.[11][13] This blockade disrupts normal dopaminergic neurotransmission, leading to an increase in dopamine turnover and subsequent depletion, which contributes to the manifestation of parkinsonian motor deficits such as bradykinesia, rigidity, and tremor.[13][14]

  • Oxidative Stress: The metabolism of dopamine can lead to the formation of reactive quinones and oxidative stress, which are implicated in the degeneration of dopaminergic neurons.[15] While not fully elucidated for this compound specifically, phenothiazine compounds can contribute to oxidative stress, potentially exacerbating neurotoxic effects.[16]

The following diagram illustrates the simplified proposed mechanism of this compound-induced parkinsonism.

ethopropazine_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Motor_Output Normal Motor Output D2_Receptor->Motor_Output Parkinsonian_Symptoms Parkinsonian Symptoms (Bradykinesia, Rigidity) D2_Receptor->Parkinsonian_Symptoms Leads to This compound This compound This compound->D2_Receptor Blocks

Caption: Proposed mechanism of this compound-induced parkinsonism via D2 receptor blockade.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound Hydrochloride

This protocol outlines the preparation of this compound hydrochloride for intraperitoneal injection in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

  • pH meter and adjustment solutions (if necessary)

Solubility and Preparation:

This compound hydrochloride is soluble in water and DMSO.[17][18][19] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[20]

Preparation Steps:

  • Calculate the required amount: Determine the total amount of this compound hydrochloride needed based on the desired dose (mg/kg) and the number and weight of the animals.

  • Prepare the vehicle: A typical vehicle preparation involves a sequential addition of solvents. For example, to prepare a solution for a dose of 10-30 mg/kg:

    • Dissolve the calculated amount of this compound hydrochloride in 10% of the final volume with DMSO.

    • Add 40% of the final volume with PEG300 and mix thoroughly.

    • Add 5% of the final volume with Tween 80 and mix.

    • Finally, add 45% of the final volume with sterile saline and vortex until a clear solution is obtained.[20]

  • Confirm solubility: Ensure the final solution is clear. Gentle warming (up to 60°C) and sonication can aid in dissolution.[20]

  • Administration: Administer the prepared solution via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 1 ml/kg).

Dosage Considerations:

The optimal dose of this compound to induce parkinsonian-like symptoms can vary depending on the animal species, strain, and the desired severity of the motor deficits. Pilot studies are recommended to determine the most effective dose. Doses in the range of 10-30 mg/kg have been used in rats to study its effects.[20]

Protocol 2: Behavioral Assessment of Parkinsonism

A battery of behavioral tests should be employed to quantify the motor deficits induced by this compound.[1][3] Assessments should be conducted at various time points post-injection to capture the onset, peak, and duration of the effects.

Common Behavioral Tests:

TestDescriptionParameters Measured
Open Field Test Assesses general locomotor activity and exploratory behavior in a novel environment.[21]Total distance traveled, velocity, rearing frequency, time spent in the center versus periphery.[1]
Rotarod Test Evaluates motor coordination and balance by measuring the time an animal can stay on a rotating rod.[21]Latency to fall.
Bar Test (Catalepsy) Measures the time an animal maintains an externally imposed posture, indicating catalepsy or akinesia.[22]Descent latency (time taken to remove forepaws from a raised bar).[23]
Cylinder Test Assesses forelimb akinesia and asymmetrical motor function in unilateral lesion models.[22]Frequency of ipsilateral versus contralateral forelimb use for wall exploration.
Grip Strength Test Measures forelimb muscle strength.[3]Peak force exerted.

Experimental Workflow:

behavioral_workflow Animal_Acclimatization Animal Acclimatization Baseline_Testing Baseline Behavioral Testing Animal_Acclimatization->Baseline_Testing Ethopropazine_Admin This compound Administration (or Vehicle) Baseline_Testing->Ethopropazine_Admin Post_Injection_Testing Post-Injection Behavioral Testing (Multiple Time Points) Ethopropazine_Admin->Post_Injection_Testing Data_Analysis Data Analysis and Interpretation Post_Injection_Testing->Data_Analysis

Caption: A typical workflow for behavioral assessment in an this compound-induced parkinsonism model.

Protocol 3: Histological and Neurochemical Analysis

Post-mortem analysis of brain tissue is crucial to validate the neurotoxic effects of this compound on the dopaminergic system.

Tissue Preparation:

  • Perfusion and Fixation: At the end of the experiment, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Brain Extraction and Post-fixation: Brains are carefully extracted and post-fixed in 4% paraformaldehyde overnight at 4°C.

  • Cryoprotection: Brains are then transferred to a 30% sucrose solution in PBS for cryoprotection until they sink.

  • Sectioning: Brains are frozen and sectioned on a cryostat or vibratome. Coronal sections of the substantia nigra and striatum are typically collected.

Immunohistochemistry for Dopaminergic Neurons:

  • Primary Antibody: Tyrosine hydroxylase (TH) is a key enzyme in dopamine synthesis and is a widely used marker for dopaminergic neurons.[2][24] Sections are incubated with a primary antibody against TH.

  • Secondary Antibody and Visualization: A fluorescently-labeled or biotinylated secondary antibody is used, followed by a detection reagent (e.g., DAB or a fluorophore) to visualize the TH-positive neurons.

  • Quantification: The number of TH-positive neurons in the substantia nigra pars compacta is quantified using stereological methods to assess neuronal loss. The density of TH-positive fibers in the striatum can also be measured.[2][25]

Neurochemical Analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection can be used to measure the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates. A significant reduction in dopamine levels is indicative of dopaminergic neurodegeneration.[26]

Data Interpretation and Validation

A successful this compound-induced model of parkinsonism should exhibit the following characteristics:

  • Behavioral Deficits: Significant impairments in motor function as measured by the behavioral tests described above.

  • Dopaminergic Neuron Loss: A quantifiable reduction in the number of TH-positive neurons in the substantia nigra.[24][27]

  • Striatal Dopamine Depletion: A significant decrease in dopamine and its metabolites in the striatum.

Limitations and Considerations

While this compound can induce parkinsonian-like symptoms, it is important to acknowledge the limitations of this model:

  • Lack of Lewy Body Formation: Toxin-based models, including those using phenothiazines, typically do not replicate the formation of Lewy bodies, a key pathological hallmark of human PD.[3][4]

  • Acute vs. Progressive Neurodegeneration: The neurodegeneration induced by this compound is likely to be more acute compared to the slow, progressive loss of neurons seen in human PD.

  • Anticholinergic Effects: The inherent anticholinergic properties of this compound may confound the interpretation of behavioral results, as these effects can counteract some of the motor deficits.[8][9]

Conclusion

The use of this compound to induce parkinsonism in animal models provides a valuable, albeit specific, tool for studying the motor aspects of Parkinson's disease and for the initial screening of potential therapeutic agents. By understanding its mechanism of action and employing rigorous behavioral and histological validation, researchers can effectively utilize this model to contribute to the ongoing efforts to develop new treatments for this debilitating neurodegenerative disorder.

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of Ethopropazine in SH-SY5Y Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating Ethopropazine in a Parkinson's Disease Model

This compound, a phenothiazine derivative, has a long-standing clinical history in the management of Parkinson's disease, primarily attributed to its anticholinergic and antihistaminic properties.[1][2] It functions by competitively inhibiting muscarinic acetylcholine receptors, helping to restore the balance between dopamine and acetylcholine in the brain, which is disrupted in Parkinson's disease.[3][4] Beyond this primary mechanism, emerging evidence suggests that this compound may possess broader neuroprotective capabilities, including antioxidant and anti-adrenergic effects, making it a compelling candidate for further investigation into disease-modifying therapies.[5][6]

The human neuroblastoma cell line, SH-SY5Y, serves as a widely utilized and valuable in vitro model for studying neurodegenerative diseases, particularly Parkinson's disease.[7][8] These cells, derived from a human bone marrow biopsy of a neuroblastoma, can be differentiated to exhibit a more mature neuronal phenotype with dopaminergic characteristics, a key cell type affected in Parkinson's disease.[9][10] Their human origin ensures the expression of human-specific proteins and isoforms, offering a more translationally relevant system compared to rodent primary cultures.[8] Furthermore, SH-SY5Y cells are amenable to genetic manipulation and high-throughput screening, making them ideal for investigating the mechanisms of neurotoxicity and the efficacy of potential neuroprotective compounds.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound to study neuroprotective effects in SH-SY5Y cell culture. We will delve into the underlying scientific principles, provide detailed, step-by-step protocols for key experiments, and offer insights into data interpretation.

Proposed Neuroprotective Mechanisms of this compound

The neuroprotective potential of this compound likely extends beyond its well-established anticholinergic activity. Several plausible mechanisms, grounded in its chemical structure and pharmacological profile, warrant investigation.

  • Antioxidant Properties: As a phenothiazine, this compound may exert direct antioxidant effects by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defense mechanisms.[5] Oxidative stress is a key pathological feature of neurodegenerative diseases, and mitigating its damaging effects is a primary therapeutic goal.

  • Anti-inflammatory Effects: Neuroinflammation is increasingly recognized as a critical contributor to the progression of Parkinson's disease. This compound's anti-adrenergic and antihistaminic properties may contribute to a reduction in pro-inflammatory signaling pathways in the brain.[2][6]

  • Modulation of Cholinergic Signaling: While its primary use is as an anticholinergic, the nuanced effects of modulating cholinergic pathways on neuronal survival are still being explored. Acetylcholine itself has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in some neuronal populations.[11]

The following experimental workflow is designed to systematically investigate these potential neuroprotective mechanisms of this compound in an in vitro model of Parkinson's disease.

Experimental Workflow

G cluster_0 Phase 1: Cell Culture & Toxin Induction cluster_1 Phase 2: Assessment of Neuroprotection cluster_2 Phase 3: Data Analysis & Interpretation SH-SY5Y Culture SH-SY5Y Culture Neurotoxin Induction (MPP+) Neurotoxin Induction (MPP+) SH-SY5Y Culture->Neurotoxin Induction (MPP+) Establishment of PD Model This compound Treatment This compound Treatment Neurotoxin Induction (MPP+)->this compound Treatment Pre-treatment or Co-treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) This compound Treatment->Cell Viability Assay (MTT) Primary Endpoint Oxidative Stress Assay (ROS Measurement) Oxidative Stress Assay (ROS Measurement) This compound Treatment->Oxidative Stress Assay (ROS Measurement) Mechanistic Insight Apoptosis Assay (Caspase-3 Activity) Apoptosis Assay (Caspase-3 Activity) This compound Treatment->Apoptosis Assay (Caspase-3 Activity) Mechanistic Insight Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Oxidative Stress Assay (ROS Measurement)->Data Analysis Apoptosis Assay (Caspase-3 Activity)->Data Analysis Interpretation Interpretation Data Analysis->Interpretation Drawing Conclusions

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

Detailed Protocols

PART 1: SH-SY5Y Cell Culture and Maintenance

The successful execution of neuroprotection studies relies on the consistent and healthy culture of SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Cell Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Cell Maintenance: Change the culture medium every 2-3 days. Cells should be passaged when they reach 80-90% confluency.[12]

  • Cell Passaging:

    • Aspirate the old medium and wash the cells once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is generally recommended.

PART 2: Induction of Neurotoxicity with MPP+

To model Parkinson's disease in vitro, we will use the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which selectively damages dopaminergic neurons by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death.[8][13]

Materials:

  • MPP+ iodide (Sigma-Aldrich)

  • This compound hydrochloride (Sigma-Aldrich)

  • Complete growth medium

  • 96-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[14] Allow the cells to adhere and grow for 24 hours.

  • This compound Pre-treatment: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound). Incubate for 1-2 hours.[5]

  • MPP+ Treatment: Prepare a stock solution of MPP+ iodide in sterile water. Dilute the stock solution in complete growth medium to the desired final concentration (e.g., 0.5 mM to 1 mM).[5][15][16] After the this compound pre-treatment, add the MPP+ solution to the wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.[16][17]

PART 3: Assessment of Neuroprotective Effects

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution

  • Microplate reader

Protocol:

  • After the 24-hour incubation with MPP+ and this compound, carefully remove the medium from each well.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[18]

  • Incubate the plate for 4 hours at 37°C.[14][19]

  • After the incubation, add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[18]

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of 630 nm can be used to subtract background absorbance.[20]

Data Analysis:

Cell viability is expressed as a percentage of the control (untreated) cells.

Treatment GroupThis compound (µM)MPP+ (mM)% Cell Viability (Example)
Control00100%
MPP+ alone0150%
This compound + MPP+1160%
This compound + MPP+10175%
This compound + MPP+50185%
This compound alone50098%

This assay measures the intracellular generation of reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and turns to highly fluorescent 2',7'-dichlorofluorescein (DCF) upon oxidation by ROS.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed and treat the SH-SY5Y cells in a black, clear-bottom 96-well plate as described in the neurotoxicity induction protocol.

  • After the desired treatment period (e.g., 6 or 24 hours), remove the treatment medium and wash the cells once with warm PBS.[9]

  • Load the cells with 10 µM H₂DCFDA in PBS and incubate for 30-45 minutes at 37°C in the dark.[9][21]

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[21]

Data Analysis:

ROS production is expressed as a percentage of the control (untreated) cells.

Treatment GroupThis compound (µM)MPP+ (mM)% ROS Production (Example)
Control00100%
MPP+ alone01250%
This compound + MPP+101180%
This compound + MPP+501120%

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures the activity of caspase-3 by detecting the cleavage of a specific substrate.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., from Abcam, Sigma-Aldrich, or Promega)[22][23]

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric)

  • Microplate reader

Protocol:

  • Seed and treat SH-SY5Y cells in a 6-well plate or other suitable culture dish.

  • After treatment, harvest the cells by scraping or trypsinization.

  • Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.[22]

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells using the lysis buffer provided in the kit and incubate on ice for 10-15 minutes.[22][24]

  • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

  • Add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells of a 96-well plate.[24]

  • Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours, protected from light.[22][24]

  • Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) at the appropriate excitation/emission wavelengths.

Data Analysis:

Caspase-3 activity is often expressed as fold change relative to the control group.

Caption: Proposed signaling pathway of this compound's neuroprotective effects.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for investigating the neuroprotective effects of this compound in an SH-SY5Y cell culture model of Parkinson's disease. By systematically evaluating cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into the potential disease-modifying properties of this established therapeutic agent.

Future studies could expand upon this work by:

  • Investigating the effects of this compound on other key pathological hallmarks of Parkinson's disease, such as alpha-synuclein aggregation.

  • Utilizing more complex in vitro models, such as 3D cell cultures or co-cultures with glial cells, to better recapitulate the in vivo microenvironment.

  • Exploring the neuroprotective effects of this compound in in vivo models of Parkinson's disease to validate the in vitro findings.

Through such comprehensive investigations, the full therapeutic potential of this compound can be elucidated, potentially paving the way for novel treatment strategies for Parkinson's disease and other neurodegenerative disorders.

References

Application Note & Protocol: A Comprehensive Guide to the In Vitro Measurement of Ethopropazine Inhibition of Butyrylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Butyrylcholinesterase and Its Inhibition by Ethopropazine

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that, while sharing substrate specificity with acetylcholinesterase (AChE), possesses a distinct physiological and pathological profile.[1][2] Elevated BChE activity has been implicated in the progression of neurodegenerative diseases, such as Alzheimer's disease, where it is co-localized with amyloid plaques.[1] This makes BChE a compelling therapeutic target for mitigating cholinergic deficit.[3] this compound, a phenothiazine derivative, is a well-established anticholinergic drug used in the management of Parkinson's disease.[4][5] Notably, it exhibits a selective inhibitory action on BChE over AChE.[6][7] Understanding the kinetics of this inhibition is paramount for the development of more specific and potent BChE inhibitors.

This document provides a detailed protocol for an in vitro assay to measure the inhibition of BChE by this compound, based on the well-established Ellman's method.[8][9] This colorimetric assay offers a robust and high-throughput-compatible means to determine the inhibitory potency of compounds like this compound.

Mechanism of BChE Inhibition by this compound

This compound acts as a reversible inhibitor of BChE.[10] Molecular modeling and kinetic studies have elucidated a multi-step interaction. Initially, this compound binds to the peripheral anionic site of the enzyme. Subsequently, it translocates into the enzyme's gorge, where its three-ring structure engages in π-π interactions with key amino acid residues, such as Tryptophan 82 (Trp82), thereby blocking substrate access to the catalytic site.[10]

BChE_Inhibition_Mechanism cluster_Enzyme Butyrylcholinesterase (BChE) Active_Site Catalytic Triad Peripheral_Site Peripheral Anionic Site (PAS) Peripheral_Site->Active_Site Translocation & Blockage This compound This compound This compound->Peripheral_Site Initial Binding Substrate Substrate Substrate->Active_Site Hydrolysis (Inhibited) Ellman_Method_Workflow cluster_Reaction Enzymatic Reaction cluster_Detection Colorimetric Detection BChE Butyrylcholinesterase (BChE) Thiocholine Thiocholine BChE->Thiocholine hydrolyzes Butyrate Butyrate BChE->Butyrate BTC Butyrylthiocholine (Substrate) BTC->BChE DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow Anion) DTNB->TNB reacts with Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

References

Application Notes and Protocols for Assessing Ethopropazine Toxicity in Neuronal Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Neurotoxic Potential of Ethopropazine

This compound, a phenothiazine derivative, has a history of use in the management of Parkinson's disease.[1][2] Its therapeutic effects are largely attributed to its anticholinergic and antihistaminic properties.[1] However, emerging research has shed light on a more complex pharmacological profile, including its role as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist and its potential to modulate oxidative stress.[1] These multifaceted actions necessitate a thorough investigation of its potential toxicity in neuronal cells, as neurotoxic effects can be associated with mechanisms like oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the neurotoxicity of this compound in neuronal cell cultures. We present detailed protocols for three distinct and widely used cell viability assays, each interrogating a different aspect of cellular health: metabolic activity, membrane integrity, and apoptosis. By employing this multi-parametric approach, researchers can gain a more complete and nuanced understanding of the potential cytotoxic effects of this compound.

The Importance of a Multi-Assay Approach

Relying on a single cell viability assay can provide a limited and sometimes misleading picture of a compound's toxicity. Different assays measure distinct cellular parameters, and a comprehensive assessment requires a multi-pronged strategy. For instance, a compound might not immediately rupture the cell membrane but could significantly impair mitochondrial function, a subtlety that would be missed by an assay that only measures membrane integrity. Therefore, we advocate for the concurrent use of the following assays to build a robust toxicity profile for this compound.

Core Assays for this compound Neurotoxicity Screening

We will detail the principles and protocols for three fundamental assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To measure cytotoxicity by quantifying the release of a cytosolic enzyme from cells with compromised membrane integrity.

  • Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases involved in the apoptotic pathway.

The following sections will provide the scientific rationale behind each assay, step-by-step protocols, and guidance on data interpretation.

MTT Assay: A Measure of Metabolic Viability

Scientific Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[5] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5] This assay is a reliable indicator of mitochondrial function and overall cell health.[6]

Experimental Workflow

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Neuronal Cells B Allow Adherence & Differentiation A->B C Treat with this compound B->C Varying Concentrations D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Incubate (Overnight) F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability H->I LDH_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay LDH Assay cluster_analysis Data Analysis A Seed Neuronal Cells B Allow Adherence & Differentiation A->B C Treat with this compound B->C Varying Concentrations D Collect Supernatant C->D E Add Reaction Mixture D->E F Incubate (30 min) E->F G Add Stop Solution F->G H Measure Absorbance (490 nm) G->H I Calculate % Cytotoxicity H->I Caspase_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Caspase-3/7 Assay cluster_analysis Data Analysis A Seed Neuronal Cells B Allow Adherence & Differentiation A->B C Treat with this compound B->C Varying Concentrations D Add Caspase-Glo® 3/7 Reagent C->D E Incubate (1-2 hours) D->E F Measure Luminescence E->F G Calculate Fold Change in Activity F->G

References

Application Notes and Protocols: Techniques for Dissolving Ethopropazine Hydrochloride for In Vivo Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective dissolution and preparation of ethopropazine hydrochloride for in vivo experimental use. This compound hydrochloride, a phenothiazine derivative, presents formulation challenges due to its limited solubility in neutral aqueous solutions. This guide moves beyond simple step-by-step instructions to explain the causal relationships behind vehicle selection and procedural choices, ensuring reproducible and reliable results. We will explore the physicochemical properties of the compound, detail validated protocols using co-solvent systems and solubility enhancers, and provide critical insights into quality control and safe handling. All methodologies are supported by authoritative references to ensure scientific integrity.

Introduction and Scientific Background

This compound hydrochloride is a pharmacologically significant compound belonging to the phenothiazine class of drugs.[1][2] It is primarily recognized for its potent anticholinergic and antiparkinsonian properties.[1][3] The primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, which helps rebalance cholinergic and dopaminergic activity in the central nervous system.[1][3][4] Additionally, this compound is a potent and selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[5][6][7]

The hydrochloride salt form is intended to improve the compound's stability and aqueous solubility.[8] However, despite this, its solubility in physiological buffers remains limited, posing a significant challenge for preparing homogenous, stable, and bioavailable formulations for in vivo research. The selection of an appropriate vehicle is therefore not a trivial procedural step but a critical experimental parameter that directly influences drug exposure, efficacy, and the overall validity of the study. This guide provides a detailed framework for making informed decisions on formulation strategy.

Physicochemical Profile of this compound Hydrochloride

A thorough understanding of the compound's properties is fundamental to developing a successful dissolution strategy. Key characteristics are summarized below.

Table 1: Physicochemical Properties of this compound Hydrochloride

Property Value Source(s)
Molecular Formula C₁₉H₂₄N₂S • HCl [6][9][10]
Molecular Weight 348.93 g/mol [9][10][11]
Appearance White to off-white crystalline powder [2][8]
Melting Point 223-228 °C (with decomposition) [12]
Stability Hygroscopic; protect from moisture. [13][14]
Storage (Solid) -20°C, desiccated, protected from light. [5][7][10][15]

| Storage (Solutions) | Stock solutions: -20°C (1 month) or -80°C (6 months). Aqueous solutions should be used within 24 hours. |[5][6][15] |

Solubility: A Critical Parameter

Solubility data for this compound hydrochloride varies across sources, underscoring the importance of empirical verification in the laboratory. The hydrochloride salt is expected to be more soluble in acidic conditions.[8]

Table 2: Reported Solubility of this compound Hydrochloride in Common Solvents

Solvent Reported Solubility Remarks Source(s)
Water Conflicting reports: <1 mg/mL to 50 mg/mL. The hydrochloride form enhances aqueous solubility, but it is sparingly soluble in neutral buffers. [2][7][10]
DMSO 5 - 25 mg/mL Heating to 60°C and sonication significantly aid dissolution. [5][6][9][15]
Ethanol ~5 mg/mL [6][9]
Dimethylformamide (DMF) ~10 mg/mL [6][9]

| DMF:PBS (1:5, pH 7.2) | ~0.16 mg/mL | Demonstrates poor solubility in a buffered aqueous system even with a co-solvent. |[6][9] |

Rationale for Vehicle Selection: A Self-Validating System

The primary goal in preparing this compound hydrochloride for in vivo use is to create a formulation that keeps the drug in a soluble state upon administration, ensuring predictable absorption and bioavailability. The choice of vehicle must be a self-validating system, meaning the rationale behind its composition should be scientifically sound and aimed at preventing common failure modes like drug precipitation.

For compounds like this compound that are sparingly soluble in aqueous media, multi-component vehicle systems are often necessary.[16][17][18][19][20] The strategy involves a logical sequence of adding excipients, each with a specific function.

cluster_0 Formulation Logic Solid This compound HCl Powder DMSO Step 1: Dissolve in Primary Organic Solvent (DMSO) Solid->DMSO Initial Solubilization Cosolvent Step 2: Add Co-solvent (e.g., PEG300) DMSO->Cosolvent Maintain Solubility Surfactant Step 3: Add Surfactant (e.g., Tween-80) Cosolvent->Surfactant Ensure Stability & Prevent Precipitation Aqueous Step 4: Add Aqueous Phase (Saline) Slowly Surfactant->Aqueous Dilute to Final Volume Final Injectable Formulation Aqueous->Final

Caption: Logical workflow for preparing a co-solvent-based formulation.

  • Pillar 1: Primary Organic Solvent (e.g., DMSO): The first step is to dissolve the compound in a small volume of a strong organic solvent in which it is highly soluble.[6] This ensures the crystalline structure of the powder is fully disrupted.

  • Pillar 2: Co-solvent (e.g., PEG300): A water-miscible co-solvent is added next. Its role is to act as a "bridge" between the organic concentrate and the final aqueous vehicle, preventing the drug from crashing out during dilution.

  • Pillar 3: Surfactant (e.g., Tween-80): A surfactant is included to improve the stability of the formulation. It reduces surface tension and can form micelles, which help to keep hydrophobic molecules suspended in an aqueous environment.[17]

  • Pillar 4: Aqueous Phase (e.g., Saline): The final component is the aqueous vehicle, which should be added slowly and with continuous mixing to allow for gradual dilution without shocking the system and causing precipitation.

Detailed Experimental Protocols

Safety First: Always handle this compound hydrochloride powder in a well-ventilated area using appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[21] The compound is harmful if swallowed.[22]

Protocol 1: Co-Solvent Formulation for Systemic Administration (IP, SC, IV)

This protocol is a robust, widely-used method for achieving concentrations suitable for most in vivo studies. A final concentration of at least 2.5 mg/mL is achievable.[15]

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials, syringes, and 0.22 µm syringe filters

Vehicle Composition:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Procedure:

  • Calculate Requirements: Determine the total volume of dosing solution needed and calculate the required mass of this compound hydrochloride. For a 10 mg/kg dose in a 25g mouse with a dosing volume of 100 µL (4 mL/kg), you would need a 2.5 mg/mL solution.

  • Initial Dissolution: Weigh the this compound HCl into a sterile vial. Add the required volume of DMSO (10% of the final volume). Vortex and/or gently warm (up to 60°C) until the powder is completely dissolved.[5][15]

  • Add Co-solvent: Add the required volume of PEG300 (40% of the final volume). Vortex thoroughly until the solution is homogenous.

  • Add Surfactant: Add the required volume of Tween-80 (5% of the final volume). Vortex again to ensure complete mixing.

  • Final Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture, vortexing continuously during the addition. This is a critical step to prevent precipitation.

  • Quality Control & Sterilization: Visually inspect the final solution. It should be clear and free of any visible precipitate. For parenteral administration (especially IV), sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 2: Cyclodextrin-Based Formulation

Cyclodextrins are used to enhance the aqueous solubility of hydrophobic drugs by encapsulating the drug molecule within their hydrophobic core.[19] This method can be an excellent alternative if co-solvents are a concern for the experimental model. A concentration of at least 2.5 mg/mL is achievable.[15]

Materials:

  • This compound hydrochloride powder

  • DMSO

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl) or sterile water

  • Sterile vials and syringes

Vehicle Composition:

  • 10% DMSO

  • 90% of a 20% (w/v) SBE-β-CD solution in saline

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require vortexing and sonication to fully dissolve.

  • Prepare Drug Concentrate: In a separate sterile vial, dissolve the calculated mass of this compound hydrochloride in DMSO (10% of the final intended volume).

  • Combine and Mix: Slowly add the drug-DMSO concentrate dropwise into the SBE-β-CD solution while vortexing vigorously.

  • Finalize Solution: Continue to vortex or sonicate for 5-10 minutes to ensure maximum encapsulation and a clear, homogenous solution.

  • Quality Control: Visually inspect for clarity. Filter with a 0.22 µm syringe filter if required for the route of administration.

cluster_1 Cyclodextrin Solubilization cluster_2 Drug This compound (Hydrophobic) Complex Soluble Complex Drug->Complex Encapsulation Cyclodextrin SBE-β-CD (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex note1 Complex->note1 Increased Aqueous Solubility

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

Administration and In Vivo Considerations

  • Dose-Dependent Effects: this compound hydrochloride has been shown to alleviate thermal hyperalgesia in a dose-dependent manner in rats, with significant effects observed at 20 and 30 mg/kg (subcutaneous administration), but not at 10 mg/kg.[5]

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal, subcutaneous, intravenous) will depend on the experimental design.[23] The formulations described above are suitable for most parenteral routes. For oral gavage, a simpler suspension in saline might be considered, but requires constant agitation to ensure dose uniformity.

  • Vehicle Controls: It is imperative to include a vehicle-only control group in all experiments.[19] The complex vehicles used to dissolve this compound could have biological effects of their own that must be accounted for.[17]

References

Application Notes & Protocols: A Researcher's Guide to Long-Term Ethopropazine Treatment in Mouse Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Long-Term Ethopropazine Studies

This compound, a phenothiazine derivative sold under trade names like Parsidol, is an established antiparkinsonian agent.[1] Its primary mechanism of action is as an anticholinergic, specifically a muscarinic antagonist.[2][3][4] In Parkinson's disease (PD), the depletion of dopamine in the brain leads to a relative overactivity of acetylcholine, contributing to motor symptoms like tremors and rigidity.[2][3] By blocking muscarinic receptors, this compound helps restore the functional balance between dopamine and acetylcholine, thereby alleviating these symptoms.[2][3] Beyond its anticholinergic effects, this compound also exhibits properties as a butyrylcholinesterase (BChE) inhibitor and has antihistamine and antiadrenergic actions.[4][5][6]

While effective for symptomatic relief, the long-term effects of this compound on the underlying neurodegenerative processes in Parkinson's disease are less understood. Preclinical research using mouse models is critical to elucidate whether chronic treatment can modify disease progression, offer neuroprotection, or lead to adaptive or adverse changes in the central nervous system. This guide provides a comprehensive framework for designing, executing, and analyzing long-term this compound treatment studies in mice, grounded in scientific integrity and best practices for animal research.

Part 1: Foundational Experimental Design

A robust long-term study hinges on meticulous planning. The choices made at this stage dictate the validity and interpretability of the results. The overarching goal is to move beyond simple acute-effect observation to a nuanced understanding of chronic therapeutic intervention.

Defining the Core Research Question

The first and most critical step is to formulate a precise hypothesis. The experimental design will differ significantly depending on the primary objective. Key questions include:

  • Symptomatic Efficacy: Does long-term this compound treatment provide sustained relief of motor (or non-motor) deficits in a progressive mouse model of PD?

  • Neuroprotection: Can chronic this compound administration, initiated before or shortly after a neurotoxic insult, prevent or slow the degeneration of dopaminergic neurons?

  • Disease Modification: Does long-term treatment alter the underlying pathological hallmarks of the disease, such as α-synuclein aggregation in relevant models?

  • Safety and Off-Target Effects: What are the neurochemical and behavioral consequences of sustained muscarinic receptor blockade in the context of a compromised dopaminergic system?

Selecting the Appropriate Animal Model

No single animal model perfectly recapitulates human Parkinson's disease.[7][8] The choice must be deliberately aligned with the research question.

Animal Model TypeCommon Agent/GeneKey Characteristics & Rationale
Neurotoxin-Based MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)The most widely used model, MPTP is systemically administered and selectively destroys dopaminergic neurons in the substantia nigra.[9] It is excellent for studying neurodegeneration and testing neuroprotective strategies.[7][10]
6-OHDA (6-hydroxydopamine)Injected directly into the brain (e.g., striatum or substantia nigra), causing a rapid and specific lesion of dopaminergic neurons.[10][11] Useful for creating unilateral lesion models to study motor asymmetry.
Genetic-Based α-Synuclein (e.g., AAV-A53T)Overexpression of human α-synuclein via viral vectors can induce Lewy body-like pathology, a key feature of human PD that is often absent in toxin models.[10][12] This is ideal for studying disease modification.
PINK1/PARK2 KnockoutThese models focus on mitochondrial dysfunction (mitophagy), a critical pathological process in familial forms of PD.[10]

Expert Insight: For a study focused on this compound's potential neuroprotective effects, the MPTP model is a robust choice due to its well-characterized and relatively rapid induction of dopaminergic cell loss, providing a clear window to assess therapeutic intervention.

Experimental Workflow and Ethical Considerations

All animal experiments must adhere to the highest ethical standards, following the principles of the 3Rs (Replacement, Reduction, Refinement).[13][14][15] The study protocol must be approved by an Institutional Animal Care and Use Committee (IACUC). For long-term studies, minimizing animal stress and suffering is paramount.[16][17]

Below is a logical workflow for a long-term study.

G cluster_0 Phase 1: Preparation & Acclimation cluster_1 Phase 2: Model Induction & Treatment cluster_2 Phase 3: Monitoring & Assessment cluster_3 Phase 4: Final Analysis A Animal Acclimation (1-2 weeks) B Baseline Behavioral Testing A->B C PD Model Induction (e.g., MPTP regimen) B->C D Group Assignment (Vehicle, Doses 1, 2, 3) C->D E Initiate Long-Term This compound Treatment (e.g., 4-8 weeks) D->E F Regular Health Monitoring (Weight, Clinical Signs) E->F G Interim Behavioral Testing (e.g., every 2 weeks) E->G H Final Behavioral Testing G->H I Euthanasia & Tissue Collection H->I J Post-Mortem Analysis (Histology, Neurochemistry) I->J

Caption: High-level workflow for a long-term this compound study.

Part 2: Drug Preparation and Administration Protocol

The method of drug delivery must be consistent, minimally stressful, and appropriate for chronic administration.

This compound Hydrochloride Properties & Formulation
  • Appearance: White or off-white crystalline powder.[18]

  • Solubility: this compound hydrochloride is reported to be soluble in water and polar solvents like ethanol.[18][19] It is also soluble in DMSO.[5] For in vivo use, sterile water or saline (0.9% NaCl) is the preferred vehicle.

  • Storage: Store the powder at 2-8°C, desiccated.

Protocol: Preparation of Dosing Solution (1 mg/mL Stock)

  • Aseptically weigh 10 mg of this compound hydrochloride powder.

  • In a sterile container, dissolve the powder in 10 mL of sterile 0.9% saline.

  • Vortex gently until fully dissolved. The solution should be clear.

  • Filter the solution through a 0.22 µm syringe filter into a new sterile container.

  • Prepare fresh daily or store at 4°C for no more than 48-72 hours, protected from light. Confirm stability for your specific conditions.

Dosing Rationale and Administration Route

Dose Selection: The oral LD50 in mice is reported as 650 mg/kg.[20] Previous studies in rodents have used doses ranging from 5 mg/kg to 50 mg/kg for various routes.[21][22][23][24] A dose-response study is highly recommended.

Treatment GroupSuggested Dose (Oral)Rationale
Vehicle Control0 mg/kg0.9% Saline. Essential for isolating the drug's effect.
Low Dose5 mg/kg/dayTo assess effects at a lower, potentially non-saturating dose.
Medium Dose15 mg/kg/dayA mid-range dose expected to produce clear pharmacological effects.
High Dose30 mg/kg/dayTo assess maximal efficacy and potential side effects.

Administration Route: While oral gavage is common, it can be a significant stressor when performed daily over several weeks.[25] For long-term studies, a voluntary oral administration method is preferable to refine the procedure and improve animal welfare.[26]

Protocol: Voluntary Oral Administration

  • Habituation: For one week prior to the study, habituate mice to receiving a small amount (~0.1 g) of a palatable vehicle (e.g., peanut butter, sweetened condensed milk, or commercial flavored gels) in their home cage each day.[26]

  • Dose Calculation: Calculate the volume of this compound solution needed for each mouse based on its most recent body weight. For a 25g mouse receiving a 10 mg/kg dose with a 1 mg/mL solution: (10 mg/kg * 0.025 kg) / 1 mg/mL = 0.25 mL. This volume is too large for this method.

  • Concentrated Stock: A more concentrated stock solution (e.g., 10 mg/mL) is required. To deliver a 10 mg/kg dose to a 25g mouse, you would need only 25 µL of a 10 mg/mL solution. This small volume can be easily mixed.

  • Dosing: Thoroughly mix the calculated drug volume into the daily aliquot of the palatable vehicle for each mouse. Place the mixture in a consistent, accessible location within the cage.

  • Verification: Observe the mice to ensure complete consumption of the medicated treat. This method ensures accurate dosing while minimizing handling stress.[26]

Part 3: Efficacy and Outcome Assessment Protocols

Behavioral Assessment of Motor Function

Behavioral tests should be conducted at baseline and at regular intervals throughout the treatment period.[27]

Protocol: Rotarod Test (Motor Coordination & Balance)

  • Apparatus: An automated rotarod apparatus with a textured rod.

  • Acclimation: For 2-3 days before the first test, train mice on the rotarod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes to acclimate them.

  • Testing Protocol: Place the mouse on the rotating rod as it accelerates from 4 to 40 RPM over a 5-minute period.

  • Endpoint: Record the latency to fall (in seconds). If the mouse clings to the rod and makes two full passive rotations, the trial is ended and the time recorded.

  • Trials: Perform 3 trials per mouse with a 15-20 minute inter-trial interval. The average latency to fall is the primary outcome measure.[28]

Protocol: Pole Test (Bradykinesia & Akinesia)

  • Apparatus: A vertical wooden or metal pole (~50 cm high, 1 cm diameter) with a rough surface, placed in the home cage.

  • Procedure: Place the mouse head-upward at the top of the pole.

  • Endpoints: Record two metrics: (1) the time to orient downwards (T-turn) and (2) the total time to descend the pole to the base (T-total).[8][28]

  • Trials: Conduct 3-5 trials per mouse. A maximum cut-off time (e.g., 120 seconds) should be set.

Post-Mortem Analysis: A Dual Approach

G cluster_0 Dopaminergic System in PD cluster_1 Pathological Cascade cluster_2 Analytical Targets SNc Substantia Nigra pars compacta (SNc) Striatum Striatum SNc->Striatum Dopamine Release Degeneration Neuron Degeneration SNc->Degeneration Primary Site of Cell Death Loss Dopamine Loss Striatum->Loss Consequence of Cell Death Histology Histology (IHC) Quantify TH+ Neurons Degeneration->Histology Assesses Cell Survival Neurochem Neurochemistry (HPLC) Measure Dopamine & Metabolites Loss->Neurochem Assesses Neurotransmitter Levels

Caption: Relationship between PD pathology and analytical endpoints.

Protocol: Brain Tissue Collection & Processing

  • Euthanasia: Deeply anesthetize the mouse with an approved anesthetic (e.g., isoflurane or injectable cocktail) and euthanize via perfusion.

  • Perfusion: Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Extraction: Carefully dissect the brain.

  • Post-fixation: Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (24-48 hours).

  • Sectioning: Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the substantia nigra and striatum using a cryostat or freezing microtome. Collect sections in series in a cryoprotectant solution for storage at -20°C.

Protocol: Immunohistochemistry (IHC) for Dopaminergic Neurons

  • Selection: Select a series of sections (e.g., every 6th section) spanning the entire substantia nigra pars compacta (SNc).

  • Staining: Perform free-floating IHC using a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, which serves as a marker for dopaminergic neurons.[29][30]

  • Visualization: Use a suitable secondary antibody conjugated to a chromogen (like DAB) or a fluorophore.

  • Quantification: Count the number of TH-positive neurons in the SNc using unbiased stereological methods, such as the optical fractionator technique.[31][32] This provides an accurate, unbiased estimate of total neuron number, which is the gold standard for assessing neurodegeneration.[33]

Protocol: Neurochemical Analysis via HPLC

  • Dissection: For a separate cohort of animals, rapidly extract the brain without perfusion, place it in an ice-cold brain matrix, and dissect the striatum from both hemispheres.

  • Homogenization: Immediately snap-freeze the tissue in liquid nitrogen and store it at -80°C. For analysis, homogenize the striatal tissue in an acidic solution (e.g., 0.1 M perchloric acid).[34]

  • HPLC-ECD: Centrifuge the homogenate and analyze the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[35]

  • Endpoints: Quantify the tissue content of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[34] Results are typically normalized to the total protein content or tissue weight.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethopropazine Dosage for In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

Welcome to the technical support center for researchers utilizing ethopropazine in in vivo neuroprotection models. This guide is designed to provide practical, field-proven insights to help you design robust experiments, optimize your dosing strategy, and troubleshoot common challenges. Our approach moves beyond simple step-by-step instructions to explain the causal relationships behind key experimental decisions, ensuring your protocols are self-validating and grounded in solid scientific principles.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound's pharmacology and its application in neuroprotection research.

Q1: What is the scientific rationale for using this compound as a potential neuroprotective agent?

This compound hydrochloride, a phenothiazine derivative, possesses a multifaceted pharmacological profile that makes it a compelling candidate for neuroprotection studies.[1] Its therapeutic potential is not linked to a single pathway but rather a combination of synergistic actions:

  • Anticholinergic Activity: this compound is a known anticholinergic agent that blocks muscarinic acetylcholine receptors.[2][3] This action helps re-balance the cholinergic-dopaminergic systems, which is particularly relevant in models of Parkinson's disease.[2]

  • NMDA Receptor Antagonism: It functions as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] This is a critical mechanism for neuroprotection, as it can mitigate excitotoxicity—a major driver of neuronal death in acute injuries (like stroke) and chronic neurodegenerative conditions.

  • Butyrylcholinesterase (BChE) Inhibition: this compound is a potent and selective inhibitor of BChE (IC₅₀ = 1.6 μM), with significantly weaker action on acetylcholinesterase (AChE) (IC₅₀ = 1020 μM).[6] The role of BChE in neurodegenerative diseases is an active area of research, and its inhibition may offer therapeutic benefits.

  • Potential Antioxidant Effects: As a member of the phenothiazine class, this compound may possess antioxidant properties that help combat oxidative stress, a common pathological hallmark of neurodegeneration.[1]

This combination of effects allows this compound to target multiple facets of neuronal injury, from neurotransmitter imbalance to excitotoxicity and enzymatic activity.

Ethopropazine_MoA This compound This compound mAChR Muscarinic ACh Receptors (mAChR) This compound->mAChR Antagonizes NMDAR NMDA Receptors This compound->NMDAR Antagonizes BChE Butyrylcholinesterase (BChE) This compound->BChE Inhibits Neurotransmission Balanced Cholinergic Neurotransmission mAChR->Neurotransmission Excitotoxicity Reduced Excitotoxicity NMDAR->Excitotoxicity ACh_Mod Modulated ACh Metabolism BChE->ACh_Mod Neuroprotection Neuroprotective Outcome Neurotransmission->Neuroprotection Excitotoxicity->Neuroprotection ACh_Mod->Neuroprotection

Figure 1: Simplified signaling pathway for this compound's neuroprotective mechanisms.

Q2: What route of administration provides the most reliable exposure for in vivo studies?

The choice of administration route is critical for achieving consistent and reproducible results. Based on pharmacokinetic data in rats, parenteral routes are strongly recommended over oral administration.

  • Oral (PO): this compound exhibits very poor oral bioavailability (<5% in rats).[7][8] This means that a very small and potentially variable fraction of the administered dose reaches systemic circulation, making it difficult to establish a clear dose-response relationship. High doses are required to compensate, which can increase the risk of off-target effects.

  • Intravenous (IV): Provides 100% bioavailability and immediate systemic exposure, making it the gold standard for pharmacokinetic studies.[7] However, it can be technically challenging for repeated dosing and may cause acute side effects due to the rapid peak in plasma concentration.

  • Intraperitoneal (IP) & Subcutaneous (SC): These routes are highly recommended for neuroprotection studies. They bypass the first-pass metabolism that limits oral bioavailability, leading to more reliable and sustained systemic exposure.[4] Studies have successfully used SC administration for dose-response evaluations in rats.[4][5]

Recommendation: For most neuroprotection efficacy studies, intraperitoneal (IP) or subcutaneous (SC) injection offers the best balance of reliable bioavailability and ease of administration.

Q3: What is a sensible starting dose for a neuroprotection study in rats?

Based on the literature, a dose range of 10-30 mg/kg administered via IP or SC injection is a logical starting point for efficacy studies in rats.[4][5]

  • Pharmacokinetic studies have used 5 and 10 mg/kg IV.[7]

  • Neuropathic pain studies have demonstrated dose-dependent effects with 10, 20, and 30 mg/kg SC.[4][5]

It is crucial to conduct a pilot dose-response study within this range in your specific animal model and injury paradigm to identify the optimal dose that provides a therapeutic effect without inducing significant adverse events.[9]

Q4: How should I prepare this compound Hydrochloride for injection?

This compound hydrochloride has limited solubility in pure aqueous solutions.[6] A vehicle containing co-solvents is required to achieve a clear, injectable solution.

Recommended Vehicle Formulation: A common and effective vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[6] For example:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Protocol: See the "Experimental Protocols" section below for a detailed step-by-step guide to solution preparation. Always prepare a corresponding vehicle-only solution to use for your control group.

Troubleshooting Guide

Issue: I am not observing a neuroprotective effect with this compound.

Possible Cause & Solution

  • Sub-therapeutic Dose: The selected dose may be too low for your specific model.

    • Solution: Perform a dose-escalation study. Start with the recommended range (10-30 mg/kg) and include a higher dose (e.g., 40 or 50 mg/kg), while carefully monitoring for adverse effects.[9]

  • Poor Bioavailability: If using oral administration, inconsistent absorption is a likely culprit.

    • Solution: Switch to a parenteral route of administration (IP or SC) to ensure reliable systemic exposure.[7][8]

  • Inappropriate Timing: The timing of drug administration relative to the neurotoxic insult is critical. Neuroprotection is often time-dependent.

    • Solution: Vary the administration time. Test pre-treatment (e.g., 30-60 minutes before insult), co-treatment, and post-treatment (e.g., 1, 2, and 6 hours after insult) protocols to identify the therapeutic window.

  • Insufficient Brain Penetration: While this compound generally shows good brain distribution, specific experimental conditions could alter this.[8][10]

    • Solution: Confirm brain uptake in a satellite group of animals. Measure drug concentrations in both plasma and brain tissue at a relevant time point post-dosing to ensure the drug is reaching its target.[11]

Issue: My animals are exhibiting adverse effects (hyperactivity, sedation, severe ataxia).

Possible Cause & Solution

  • Dose is Too High: The observed signs are likely due to the drug's potent anticholinergic and central nervous system activity at supratherapeutic doses.[5][12]

    • Solution: Reduce the dose. Your dose-response study should aim to find a balance between efficacy and tolerability. If the therapeutic dose is inseparable from adverse effects, the compound may have a narrow therapeutic window for your model.

  • Rapid Absorption from IV Route: A rapid IV bolus can cause acute toxicity.

    • Solution: If IV administration is necessary, consider a slower infusion rate. Alternatively, switch to an IP or SC route, which provides a more gradual absorption profile.

Issue: My behavioral data is confounded by the drug's anticholinergic properties.

Possible Cause & Solution

  • Symptomatic vs. Neuroprotective Effects: this compound's anticholinergic effects can independently alter motor and cognitive performance, masking or mimicking a true neuroprotective outcome.[13]

    • Solution 1 (Proper Controls): Include a control group treated with a different anticholinergic agent (e.g., scopolamine) that has similar receptor targets but is not expected to be neuroprotective in your model. This helps differentiate effects due to general anticholinergic action from the specific neuroprotective profile of this compound.

    • Solution 2 (Comprehensive Behavioral Battery): Use a range of behavioral tests that assess different functional domains. For example, in a Parkinson's model, supplement tests of motor coordination (rotarod) with tests of akinesia (cylinder test) and cognitive function (novel object recognition). A true neuroprotective effect should ideally lead to broad functional recovery, not just improvement on tasks sensitive to cholinergic blockade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from studies in rodents.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [4][7]

Parameter5 mg/kg IV10 mg/kg IV50 mg/kg PO
AUC (ng·h/mL) 9836 ± 212913096 ± 41862685 ± 336
t½ (hours) 17.9 ± 3.320.9 ± 6.026.1 ± 5.4
Cmax (ng/mL) --236 ± 99
Tmax (hours) --2.2 ± 1.4
Bioavailability --<5%

Data show non-linear pharmacokinetics between 5 and 10 mg/kg IV doses.[7][8]

Table 2: Acute Toxicity (LD₅₀) of this compound [4]

SpeciesRoute of AdministrationLD₅₀ Value
MouseOral (PO)650 mg/kg
RatOral (PO)1700 mg/kg
MouseSubcutaneous (SC)670 mg/kg
RatSubcutaneous (SC)3,300 mg/kg

Experimental Protocols

Protocol 1: Preparation of this compound HCl for Injection

Objective: To provide a standardized method for preparing an injectable solution of this compound hydrochloride for in vivo studies.

Materials:

  • This compound Hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile vials, syringes, and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 5 mL/kg).

  • Prepare Vehicle: In a sterile vial, prepare the vehicle by combining the components in the desired ratio (e.g., for 10 mL total volume of a 10/40/5/45 vehicle):

    • Add 4.0 mL of PEG300.

    • Add 1.0 mL of DMSO.

    • Add 0.5 mL of Tween 80.

    • Mix thoroughly using a vortex mixer until a homogenous solution is formed.

  • Dissolve this compound HCl:

    • Weigh the required amount of this compound HCl powder.

    • Add the powder to the vehicle mixture from Step 2.

    • Vortex vigorously. Gentle warming (to 37°C) and sonication may be required to fully dissolve the compound. Visually inspect to ensure no particulates remain.

  • Final Volume Adjustment:

    • Add the sterile saline to reach the final calculated volume (e.g., add 4.5 mL of saline to the mixture).

    • Vortex again to ensure the final solution is clear and homogenous.

  • Storage: Store the prepared solution protected from light. Depending on stability, it may be best to prepare fresh on the day of the experiment.

Protocol 2: Workflow for a Dose-Optimization Study

Objective: To determine the optimal dose of this compound that provides a neuroprotective effect with minimal side effects.

Dose_Optimization_Workflow Start Start: Define Animal Model & Neurotoxic Insult Group_Allocation Allocate Animals to Groups: - Vehicle Control - this compound 10 mg/kg - this compound 20 mg/kg - this compound 30 mg/kg Start->Group_Allocation Drug_Admin Administer Treatment (IP or SC) at Pre-determined Timepoint Group_Allocation->Drug_Admin Insult Induce Neurotoxic Insult Drug_Admin->Insult Behavioral_Obs Monitor for Acute Adverse Effects (e.g., sedation, hyperactivity) (0-4 hours post-dose) Insult->Behavioral_Obs Long_Term_Assess Perform Behavioral Assessments (Motor & Cognitive Tests) (Days to Weeks Post-Insult) Behavioral_Obs->Long_Term_Assess Histo Terminal Point: Collect Brain Tissue for Histology/Biochemistry Long_Term_Assess->Histo Analysis Analyze Data: - Dose-Response Curve - Therapeutic Index Assessment Histo->Analysis End End: Select Optimal Dose for Efficacy Studies Analysis->End

Figure 2: Experimental workflow for an in vivo dose-optimization study.

Procedure:

  • Animal Model: Acclimate animals to the housing and handling conditions.

  • Group Allocation: Randomly assign animals to a minimum of four groups: Vehicle, Low Dose (10 mg/kg), Mid Dose (20 mg/kg), and High Dose (30 mg/kg).

  • Drug Administration: Weigh each animal immediately before dosing to calculate the precise volume. Administer the corresponding treatment (vehicle or this compound) via the chosen parenteral route (IP or SC).

  • Neurotoxic Insult: At the defined time point relative to drug administration, induce the neuronal injury according to your established model protocol (e.g., MPTP injection, middle cerebral artery occlusion).

  • Acute Monitoring: Closely observe the animals for the first 4 hours post-dosing for any acute adverse effects. Use a simple scoring system to quantify sedation, ataxia, or hyperactivity.

  • Functional Assessment: At appropriate time points post-insult (e.g., 7, 14, 21 days), perform a battery of behavioral tests to assess functional outcomes.

  • Data Interpretation: Plot the functional and histological data against the dose to determine the most effective concentration with the lowest side-effect profile. This dose should be used for all subsequent, larger-scale efficacy studies.

References

Technical Support Center: Analysis of Ethopropazine Hydrochloride Degradation Products in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of ethopropazine hydrochloride and its degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the analysis of this compound hydrochloride in solution. Our goal is to equip you with the scientific rationale behind experimental procedures to ensure the integrity and accuracy of your results.

Introduction to this compound Hydrochloride Stability

This compound hydrochloride, a phenothiazine derivative, is susceptible to degradation under various conditions, which can impact its therapeutic efficacy and safety.[1] The primary degradation pathways for phenothiazines in general involve oxidation, hydrolysis, and photolysis.[2][3] Understanding these degradation pathways is crucial for developing stable formulations and accurate analytical methods.

Forced degradation studies are essential to identify potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, light, and heat.[4] These studies help in the development of stability-indicating analytical methods, which can separate the active pharmaceutical ingredient (API) from its degradation products.[5][6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation products of this compound hydrochloride in solution?

While specific comprehensive studies on this compound hydrochloride are limited, based on the known degradation patterns of structurally related phenothiazines like chlorpromazine, the primary degradation product is the corresponding sulfoxide .[3] This occurs through the oxidation of the sulfur atom in the phenothiazine ring. Other potential degradation products may arise from N-dealkylation of the side chain or further oxidation.

Q2: What are the typical stress conditions used in forced degradation studies for this compound hydrochloride?

Forced degradation studies for this compound hydrochloride should encompass a range of stress conditions to ensure all likely degradation pathways are explored.[2][4][11][12][13] Recommended conditions include:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.[2]

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating.[2]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[11]

  • Photodegradation: Exposure to UV and visible light, as per ICH Q1B guidelines.[2][14]

  • Thermal Degradation: Heating the solid drug or a solution at elevated temperatures (e.g., 60-80°C).

Q3: Which analytical techniques are most suitable for separating and identifying this compound hydrochloride and its degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the effective separation and identification of this compound and its degradants.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common technique for separating the parent drug from its degradation products. A C18 column is often a good starting point.[5][6][8][9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[3][12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated degradation products.[16][17]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on scientific principles.

Problem 1: My HPLC chromatogram shows a new peak eluting close to the main this compound peak after my solution has been exposed to light.

  • Likely Cause: This is a strong indication of the formation of a photodegradation product, most likely This compound sulfoxide . The addition of an oxygen atom to the sulfur in the phenothiazine ring increases the polarity of the molecule, which can lead to a change in its retention time on a reversed-phase column.

  • Troubleshooting Steps:

    • Confirm Identity with LC-MS: Analyze the sample using LC-MS. The mass of the new peak should correspond to the molecular weight of this compound plus 16 amu (the mass of an oxygen atom).

    • Optimize HPLC Method: If the peaks are not well-resolved, adjust the mobile phase composition. Increasing the aqueous component or changing the organic modifier (e.g., from acetonitrile to methanol) can improve separation. You can also try a different column chemistry (e.g., a phenyl-hexyl column) which may offer different selectivity for aromatic compounds.

    • Protect from Light: In future experiments, prepare and store all solutions in amber glassware or protect them from light to prevent further photodegradation.

Problem 2: I am seeing multiple small, unidentified peaks in my chromatogram after oxidative stress with hydrogen peroxide.

  • Likely Cause: Aggressive oxidative conditions can lead to multiple degradation products beyond the primary sulfoxide. These could include N-oxides, products of side-chain cleavage, or even further oxidation to the sulfone.

  • Troubleshooting Steps:

    • Reduce Oxidant Concentration: Lower the concentration of hydrogen peroxide (e.g., from 30% to 3%) or shorten the exposure time to favor the formation of the primary degradation product.

    • LC-MS/MS Analysis: Utilize tandem mass spectrometry (MS/MS) to fragment the ions of the unknown peaks. The fragmentation pattern can provide valuable structural information to help identify the degradation products.[12]

    • Compare with Control: Always run a control sample of this compound that has not been subjected to oxidative stress to ensure the new peaks are indeed degradation products and not artifacts.

Problem 3: I am not observing any significant degradation under acidic or basic conditions at room temperature.

  • Likely Cause: The phenothiazine ring system is relatively stable to hydrolysis at ambient temperatures.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heat the solutions (e.g., to 50-60°C) to accelerate the degradation process.[2] Monitor the degradation over time to achieve the desired level (typically 5-20% degradation is sufficient to demonstrate the stability-indicating nature of an analytical method).

    • Increase Acid/Base Concentration: If heating is not feasible or effective, you can cautiously increase the concentration of the acid or base.

    • Verify Method Specificity: Even if no degradation is observed, it is important to run the stressed samples to demonstrate that the analytical method is specific and that no interfering peaks are generated from the stress conditions themselves.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines the general steps for conducting a forced degradation study.

  • Prepare Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours. Neutralize the solution with 1 M NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, repeat the experiment at 60°C for 8 hours. Neutralize the solution with 1 M HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound hydrochloride in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation: Store a solid sample of this compound hydrochloride in an oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Ramp to 10% A, 90% B

    • 20-25 min: Hold at 10% A, 90% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Data Presentation

Table 1: Potential Degradation Products of this compound Hydrochloride and their Expected Mass Shifts

Degradation PathwayPotential Degradation ProductExpected Mass Change (from this compound)
OxidationThis compound Sulfoxide+16 Da
OxidationThis compound Sulfone+32 Da
N-de-ethylationN-desethylthis compound-28 Da

Visualizations

Degradation_Pathway This compound This compound Hydrochloride Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (e.g., H₂O₂, Light) N_desethyl N-desethylthis compound This compound->N_desethyl N-dealkylation Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound hydrochloride.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_Control Is the peak present in the control sample? Start->Check_Control Artifact Peak is likely an artifact (e.g., from solvent, system). Investigate source. Check_Control->Artifact Yes Degradation_Product Peak is a potential degradation product. Check_Control->Degradation_Product No LCMS_Analysis Perform LC-MS analysis to determine molecular weight. Degradation_Product->LCMS_Analysis Optimize_HPLC Optimize HPLC method for better resolution. LCMS_Analysis->Optimize_HPLC Identify_Structure Use MS/MS and/or NMR to elucidate structure. Optimize_HPLC->Identify_Structure

Caption: Troubleshooting workflow for unexpected peaks.

References

Technical Support Center: Strategies for Improving the Oral Bioavailability of Ethopropazine in Rat Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the preclinical development of ethopropazine. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming the challenges associated with the oral delivery of this compound in rat models. Drawing from established pharmacokinetic data and formulation science, we will explore common experimental issues and strategic approaches to enhance systemic exposure.

Troubleshooting Guide

This section addresses specific problems you may encounter during your in vivo studies, offering explanations and actionable protocols to get your research back on track.

Q1: My oral dosing of this compound in rats results in extremely low or undetectable plasma concentrations. What are the likely causes and how can I fix this?

This is the most common challenge with this compound, and it stems from two primary factors: its inherent physicochemical properties and the biological barriers it encounters upon oral administration.

Root Cause Analysis:

  • Poor Aqueous Solubility: this compound base is a highly lipophilic molecule (LogP ≈ 5.2) with very low water solubility (0.693 mg/L)[1]. Although its hydrochloride salt is more water-soluble, the drug will precipitate in the neutral pH of the small intestine, leading to poor dissolution—the rate-limiting step for absorption.

  • Extensive First-Pass Metabolism: Even the fraction of the drug that dissolves and gets absorbed is subject to significant metabolism in the gut wall and liver before it can reach systemic circulation[2][3][4]. Studies in rats confirm that less than 1% of an administered dose is recovered as the unchanged drug in urine and bile, indicating near-complete metabolic clearance[2][3].

cluster_causes Primary Causes cluster_consequences Consequences C1 Physicochemical Properties - High Lipophilicity (LogP ~5.2) - Poor Aqueous Solubility R1 Poor Dissolution in GI Tract C1->R1 C2 Physiological Barriers - Gut Wall Metabolism - Hepatic First-Pass Metabolism R2 Extensive Pre-Systemic Clearance C2->R2 Problem Extremely Low Oral Bioavailability (<5%) R1->Problem R2->Problem

Caption: Root causes of this compound's poor oral bioavailability.

Solutions & Protocols:

Your primary goal is to create a formulation that keeps the drug in a solubilized state within the gastrointestinal (GI) tract and facilitates its absorption.

  • Lipid-Based Formulations: For a highly lipophilic drug, lipid-based drug delivery systems (LBDDS) are an excellent strategy. They can maintain the drug in a solubilized state and may promote lymphatic uptake, which partially bypasses the liver, thus reducing first-pass metabolism[5][6]. A Self-Emulsifying Drug Delivery System (SEDDS) is a practical choice.

  • Co-Solvent/Surfactant Systems: Using a mixture of solvents and surfactants can significantly improve solubility and permeation. A formulation that proved highly effective for another poorly bioavailable drug involved a simple mixture of a solubilizer (PEG 400) and a surfactant/permeation enhancer (Labrasol®)[7][8].

Protocol: Preparation of a PEG 400/Labrasol® Formulation for Oral Gavage

This protocol is adapted from a successful strategy used to improve the bioavailability of a poorly soluble compound in rats[7][8].

Materials:

  • This compound Hydrochloride powder

  • Polyethylene glycol 400 (PEG 400)

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • Glass vial

  • Magnetic stirrer and stir bar

  • Warming plate or water bath (~40°C)

Procedure:

  • Prepare the Vehicle: In a glass vial, mix PEG 400 and Labrasol® in a 1:1 (v/v) ratio. For example, combine 5 mL of PEG 400 and 5 mL of Labrasol® to make 10 mL of the vehicle.

  • Warm and Mix: Gently warm the vehicle to approximately 40°C while stirring with a magnetic stir bar to ensure a homogenous mixture.

  • Dissolve this compound: Weigh the required amount of this compound hydrochloride to achieve your target concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 250g rat dosed at 2.5 mL/kg).

  • Add Drug to Vehicle: Slowly add the this compound powder to the pre-warmed, stirring vehicle.

  • Ensure Complete Dissolution: Continue stirring until the powder is completely dissolved and the solution is clear. This may take 15-30 minutes. Visually inspect for any undissolved particles.

  • Cool and Administer: Allow the formulation to cool to room temperature before administering to the animals via oral gavage. Prepare this formulation fresh on the day of the experiment to ensure stability.

Q2: I'm observing high inter-animal variability in my pharmacokinetic data. What could be the cause and how can I improve consistency?

High variability can undermine the statistical power of your study. The causes are often related to experimental execution and the drug's properties.

Potential Causes & Solutions:

  • Inconsistent Formulation: If using a suspension, inadequate mixing can lead to different doses being administered.

    • Solution: Always vortex or stir suspensions vigorously immediately before drawing each dose. For solutions like the PEG/Labrasol formulation, ensure complete dissolution.

  • Inaccurate Gavage Technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or lungs instead of the stomach, drastically altering absorption.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage. Measure the needle length against each rat to ensure correct stomach placement. Administer the dose slowly to prevent reflux.

  • Food Effects: The presence of food in the stomach can alter GI motility, pH, and drug dissolution, leading to erratic absorption.

    • Solution: Standardize the feeding schedule. For most bioavailability studies, an overnight fast (12-18 hours) with free access to water is recommended before dosing.

  • Nonlinear Pharmacokinetics: this compound exhibits nonlinear pharmacokinetics, particularly concerning its high, saturable plasma protein binding[2][3][9][10]. Small differences in absorbed concentration can lead to disproportionately large changes in free (active) drug concentration, increasing variability.

    • Solution: While you cannot change this inherent property, being aware of it is crucial. Maintain tight control over all other experimental variables (dose, formulation, technique) to minimize their contribution to the overall variability.

Q3: My oral pharmacokinetic data shows a "flip-flop" kinetic profile. What does this mean for my analysis?

"Flip-flop" kinetics occur when the rate of absorption is significantly slower than the rate of elimination (kₐ << kₑ). This is common for poorly soluble drugs or sustained-release formulations where dissolution and absorption are prolonged[11].

Implications:

  • Misinterpretation of Half-Life: In this scenario, the terminal slope of the plasma concentration-time curve reflects the rate of absorption, not elimination. The calculated terminal half-life is actually an "absorption half-life" and will appear much longer than the true elimination half-life obtained from an intravenous (IV) study.

  • Correct Analysis: It is crucial to have IV data for comparison. The true elimination half-life can only be determined from the IV administration route. When reporting your oral data, acknowledge the presence of flip-flop kinetics and correctly identify the terminal phase as being absorption rate-limited.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the strategic design and interpretation of studies aimed at improving this compound's oral bioavailability.

Q1: What are the key physicochemical and pharmacokinetic properties of this compound I should know before starting?

Understanding the baseline properties of your compound is critical for experimental design.

PropertyValue / DescriptionImplication for Oral Bioavailability
Molecular Formula C₁₉H₂₄N₂S (Base)-
Molecular Weight 312.5 g/mol (Base)[1][12]-
LogP ~5.2[1]Highly lipophilic; indicates poor aqueous solubility but good membrane permeability.
Aqueous Solubility 0.693 mg/L (Base)[1]Very poor solubility is a primary barrier to dissolution and absorption.
Oral Bioavailability (F) <5% in rats[3][9]The core problem to be solved.
Metabolism Extensive, likely first-pass effect[2][3]A major contributor to low F%.
Plasma Protein Binding >95% in rats; can be saturable[2][9][10]High binding affects distribution and can contribute to nonlinear PK.
Volume of Distribution High (~7.1 L/kg)[3]Indicates extensive distribution into tissues.
Terminal Half-Life (IV) ~18-21 hours[3]Long elimination half-life.
Q2: How do I design a definitive oral bioavailability study for a new this compound formulation in rats?

A well-designed study is essential to accurately determine the absolute bioavailability of your formulation.

Key Components of Study Design:

  • Groups: You will need at least two groups:

    • Intravenous (IV) Group: This is the reference group, representing 100% bioavailability. A typical IV dose is 5 mg/kg[3]. The vehicle must be a solution suitable for injection (e.g., a mix of water, propylene glycol, and ethanol)[2].

    • Oral (PO) Group: This group receives your test formulation at a specific dose (e.g., 50 mg/kg)[3]. You may include multiple oral dose groups to assess dose proportionality.

  • Animals: Use a consistent strain, sex, and age of rats (e.g., male Sprague-Dawley, 250-350g)[2]. Ensure animals are cannulated (e.g., jugular vein) for serial blood sampling to avoid stress-induced physiological changes.

  • Blood Sampling: Collect serial blood samples at appropriate time points to capture the full pharmacokinetic profile (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24, 48, 72 hours). The long half-life requires an extended sampling schedule[2].

  • Analysis: Process plasma samples and analyze for this compound concentration using a validated analytical method like HPLC-UV[2].

  • Calculation: Calculate the absolute bioavailability (F%) using the formula:

    • F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 [13]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare IV and Oral Formulations P2 Acclimate and Cannulate Sprague-Dawley Rats E1 Administer Dose (IV or Oral Gavage) P2->E1 E2 Collect Serial Blood Samples (0-72h) E1->E2 A1 Plasma Sample Processing (Protein Precipitation) E2->A1 A2 Quantify this compound (HPLC-UV) A1->A2 A3 Calculate PK Parameters (AUC, Cmax, t½) A2->A3 A4 Calculate Absolute Bioavailability (F%) A3->A4

Caption: Workflow for a typical oral bioavailability study in rats.

Q3: What are the key steps for quantifying this compound in rat plasma using HPLC?

A robust and validated analytical method is the foundation of reliable pharmacokinetic data.

Abbreviated Protocol for Plasma Sample Analysis:

  • Sample Thawing: Thaw frozen rat plasma samples on ice.

  • Protein Precipitation: In a microcentrifuge tube, add 200 µL of a precipitation solvent (e.g., acetonitrile) to 100 µL of plasma. It is common to include an internal standard in the precipitation solvent to control for extraction variability.

  • Vortex & Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins[14].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the HPLC mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into an HPLC system. A typical setup would be:

    • Column: C18 reverse-phase column[2].

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector set to 250 nm[2].

  • Quantification: Create a standard curve using known concentrations of this compound in blank plasma that have undergone the same extraction process. Quantify the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) against the standard curve.

References

Ethopropazine Technical Support Center: A Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of ethopropazine hydrochloride in preclinical animal research. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential this compound-induced behavioral changes in study animals. We will delve into the causality behind experimental choices, provide validated protocols, and offer a systematic approach to ensure the integrity and reproducibility of your research.

Overview of this compound

This compound is a phenothiazine derivative primarily utilized in research to model and study treatments for Parkinson's disease.[1][2] Its pharmacological profile is complex, exhibiting anticholinergic, antihistamine, and antiadrenergic properties.[1][2][3] The primary mechanism of action involves the blockade of muscarinic acetylcholine receptors (mAChR) and a potent, selective inhibition of butyrylcholinesterase (BChE), with minimal effect on acetylcholinesterase (AChE).[1][4] This reduction in cholinergic activity helps to alleviate extrapyramidal motor symptoms, which is the cornerstone of its therapeutic effect in Parkinson's models.[1][5]

Pharmacological Profile Summary
TargetActionPotency/SelectivityReference
Butyrylcholinesterase (BChE)InhibitorIC₅₀ = 1.6 μM (human)[4]
Acetylcholinesterase (AChE)InhibitorIC₅₀ = 1020 μM (human)[4]
Muscarinic Acetylcholine Receptors (mAChR)AntagonistNon-selective[1][5]
N-methyl-D-aspartate (NMDA) ReceptorsAntagonistNon-selective[1]
Adrenergic ReceptorsAntagonist-[3]
Histamine H1 ReceptorsAntagonist-[3][5]

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific behavioral issues that may arise during your experiments with this compound. Each question is followed by a systematic troubleshooting guide.

FAQ 1: My animals exhibit unexpected sedation and hypoactivity after this compound administration. Is this normal?

A1: Yes, sedation is a potential and not uncommon side effect of this compound.

  • Underlying Mechanism: This sedative effect is primarily attributed to its antihistaminic and anticholinergic properties.[2][5] Blockade of central histamine H1 receptors is a well-known cause of sedation. Furthermore, its broad action as a muscarinic antagonist can contribute to CNS depressant effects.[3]

  • Troubleshooting Guide:

    • Conduct a Dose-Response Study: If you are using a new model or animal strain, the effective dose window may differ. We recommend performing a dose-response study to identify the optimal dose that achieves the desired therapeutic effect with minimal sedation. Start with a lower dose and titrate upwards.[9]

    • Increase Acclimatization Period: Ensure animals are thoroughly habituated to the housing, handling, and experimental procedures.[10] Stress from handling can potentiate the sedative effects of various compounds.

    • Adjust Timing of Behavioral Testing: this compound's pharmacokinetics in rats show a time to maximum plasma concentration (Tmax) of approximately 2.2 hours after oral administration.[8] Sedative effects may be most pronounced around this peak. Consider adjusting your behavioral assessment to a later time point when plasma levels have stabilized.

FAQ 2: I've observed repetitive, non-goal-oriented behaviors like gnawing, sniffing, or head-weaving. What is causing this?

A2: You are likely observing drug-induced stereotypy. This is a known effect of compounds that modulate central dopaminergic and cholinergic systems.

  • Underlying Mechanism: While this compound is primarily an anticholinergic, the balance between dopamine and acetylcholine is critical for motor control.[11] By suppressing cholinergic activity, this compound can indirectly alter dopaminergic signaling.[12][13] High doses of dopaminergic agents or disruption of the dopamine-acetylcholine equilibrium can lead to stereotyped behaviors.[13][14] These behaviors are often mediated by the activation of D1 receptors in the striatum.[14]

  • Troubleshooting Guide:

    • Dose Reduction is Key: Stereotypy is strongly dose-dependent.[14] The first and most effective step is to lower the dose of this compound. The goal is to find a dose that provides the intended therapeutic effect (e.g., reduction of catalepsy) without inducing significant stereotypy.

    • Standardize Behavioral Scoring: Implement a clear, quantitative scoring system to measure the intensity of stereotypy. This allows you to objectively assess the effect of dose adjustments. (See Protocol 2 for an example).

    • Evaluate Environmental Context: The environment can influence the expression of stereotypy.[15] Perform behavioral tests in a consistent, low-stress environment. Introducing novel objects can sometimes redirect behavior, but for scoring purposes, a standardized, simple cage is often best.

    • Consider the Animal Model: Animals with pre-existing dopamine deficiencies (e.g., 6-OHDA lesioned rats) may be more susceptible to stereotypy induced by dopamine-modulating drugs.[14] This hypersensitivity should be considered when establishing your dosing regimen.

Diagram: Troubleshooting Workflow for Unexpected Behavioral Outcomes

References

Technical Support Center: Navigating the Challenges of Ethopropazine's M1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with ethopropazine and other phenothiazine-derived muscarinic receptor ligands. This guide is designed to provide practical, in-depth solutions to the common challenges arising from this compound's limited selectivity for the M1 muscarinic acetylcholine receptor (M1R). Our goal is to equip you with the strategic knowledge and experimental protocols needed to dissect M1-specific effects from off-target activities, ultimately leading to more robust and reliable data.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter in your research.

Part 1: Understanding the Core Problem: this compound's Receptor Profile

This section addresses the fundamental pharmacology of this compound and the experimental implications of its promiscuous binding profile.

Q1: What is the primary mechanism of action of this compound, and why is its M1 selectivity considered low?

A: this compound, a phenothiazine derivative, is historically known for its anticholinergic and antiparkinsonian properties. Its therapeutic effects were initially attributed to the blockade of muscarinic acetylcholine receptors in the central nervous system. However, its utility as a precise research tool is hampered by its relatively low selectivity for the M1 receptor subtype over other muscarinic receptors (M2-M5).

The issue lies in its binding affinity. While it does antagonize M1 receptors, it also binds with comparable, and sometimes higher, affinity to other muscarinic subtypes. For instance, studies have shown that its affinity (expressed as a Ki value) for M1, M2, M4, and M5 receptors can be within a similar nanomolar range, making it difficult to attribute an observed biological effect solely to M1 blockade without further validation. This lack of a significant selectivity window (typically requiring at least a 10-fold, and ideally >100-fold, difference in Ki values) is the core of the problem.

Q2: What are the most common off-target effects I should be aware of when using this compound?

A: The primary off-target effects are mediated by the other muscarinic receptor subtypes. Blockade of these receptors can lead to confounding physiological responses:

  • M2 & M4 Receptors (Gi/o-coupled): Antagonism of these autoreceptors can paradoxically increase acetylcholine release in certain brain regions, complicating the interpretation of downstream effects. M2 receptor blockade in the heart can also lead to tachycardia.

  • M3 & M5 Receptors (Gq/11-coupled): Like M1, these receptors signal through the Gq pathway. Off-target blockade of M3 receptors can affect smooth muscle contraction and glandular secretion.

  • Cholinesterase Inhibition: this compound is also a known inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This action increases the synaptic concentration of acetylcholine, which can non-specifically activate all present cholinergic receptors, directly opposing its intended muscarinic antagonist effect.

This complex pharmacological profile necessitates rigorous experimental controls to isolate the M1-specific contribution to any observed effect.

M1 Signaling and this compound's Off-Target Interference

Below is a simplified diagram illustrating the canonical M1 signaling pathway and the points of potential interference from this compound's off-target activities.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M1 M1 Receptor Gq Gαq/11 M1->Gq Activates M2M4 M2/M4 Receptors Gi Gαi/o M2M4->Gi Activates PLC PLCβ Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M1 Activates ACh->M2M4 Activates Etho This compound Etho->M1 Antagonizes (Intended Target) Etho->M2M4 Antagonizes (Off-Target) Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: M1 receptor signaling pathway and points of off-target interference by this compound.

Part 2: Strategic Solutions & Experimental Design

This section provides actionable strategies to overcome the limitations of this compound and validate M1-specific activity.

Q3: My experiment shows a result with this compound. How can I be certain the effect is mediated by M1 receptors and not an off-target?

A: This is the most critical question. You must use a multi-pronged approach for validation:

  • Pharmacological Blockade: Use a highly selective M1 antagonist as a control. Pirenzepine is a classic M1-preferring antagonist. Pre-treating your system with a selective antagonist should prevent the effect observed with this compound. If the effect persists, it is likely not M1-mediated.

  • Use of a More Selective Tool Compound: Whenever possible, switch from this compound to a more modern, highly selective M1 antagonist for your primary experiments. This is the most straightforward way to ensure your effects are on-target.

  • Genetic Knockout/Knockdown: The gold standard for target validation. If your experimental system allows (e.g., cell culture, transgenic models), use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate M1 receptor expression. An M1-mediated effect of this compound will be abolished in these M1-deficient systems compared to a wild-type or scramble control.

  • Counter-Screening: Test this compound in cell lines that exclusively express other muscarinic receptor subtypes (M2, M3, M4, or M5). This will help you characterize the functional consequences of its off-target activities and determine if they could contribute to the results seen in your primary model.

Q4: I am a medicinal chemist. What strategies can I use to design this compound analogs with higher M1 selectivity?

A: Improving M1 selectivity in a phenothiazine scaffold involves modifying its structure to exploit subtle differences between the binding pockets of the muscarinic receptor subtypes. Key strategies from the literature include:

  • Modification of the Tricyclic Core: Altering the geometry and electronic properties of the phenothiazine ring system can influence receptor subtype interaction.

  • Varying the Aminoalkyl Side Chain: The length, branching, and nature of the terminal amine on the side chain are critical determinants of affinity and selectivity. Exploring different cyclic amines or constrained linkers can introduce favorable steric or electronic interactions with M1-specific residues.

  • Focus on Allosteric Sites: Instead of competing directly with acetylcholine at the orthosteric site, designing ligands that bind to distinct allosteric sites can provide much higher subtype selectivity. These allosteric modulators can be positive (PAMs), negative (NAMs), or silent (SAMs), offering a more nuanced way to control M1 receptor function.

Workflow for Screening Novel M1-Selective Compounds

The following diagram outlines a typical workflow for a medicinal chemist aiming to identify a novel M1-selective ligand starting from a lead compound like this compound.

Screening_Workflow synthesis Synthesize Analog Library primary_screen Primary Screen: Radioligand Binding Assay (M1-M5 subtypes) synthesis->primary_screen calc_ki Calculate Ki Values & Selectivity Index primary_screen->calc_ki decision Selectivity > 10-fold for M1? calc_ki->decision functional_assay Secondary Screen: Functional Assay (e.g., Calcium Flux) decision->functional_assay Yes redesign Redesign & Resynthesize decision->redesign No confirm_moa Confirm Mechanism of Action (e.g., Agonist, Antagonist, Allosteric) functional_assay->confirm_moa lead_candidate Lead Candidate Identified confirm_moa->lead_candidate redesign->synthesis

Caption: A streamlined workflow for the development and screening of M1-selective compounds.

Part 3: Troubleshooting in the Lab & Key Protocols

This section provides step-by-step guidance for common assays and solutions for problems you might encounter.

Q5: I need to determine the binding affinity (Ki) of my compound for all five muscarinic receptors. What is a standard protocol?

A: A competitive radioligand binding assay is the standard method. You will measure how effectively your unlabeled compound competes with a known radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Materials:

    • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

    • Unlabeled Competitor: Your test compound (e.g., this compound analog) at various concentrations.

    • Non-specific binding control: Atropine (1 µM), a high-affinity non-selective antagonist.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4.

    • 96-well plates, filter mats (e.g., GF/C), and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of your test compound.

    • In a 96-well plate, add in order: assay buffer, cell membranes (e.g., 10-20 µg protein/well), radioligand (at a concentration near its Kd, e.g., ~0.5 nM [³H]-NMS), and your test compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add 1 µM atropine instead of the test compound.

    • Incubate the plate for a set time at a specific temperature to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly harvest the contents of each well onto a filter mat using a cell harvester. The filter will trap the membranes with bound radioligand.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat and measure the radioactivity of each filter spot using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the percentage of specific binding versus the log concentration of your test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of your compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Troubleshooting the Binding Assay:
  • Problem: High non-specific binding (>30% of total binding).

    • Solution: Reduce the amount of membrane protein per well. Check the quality of your membranes. Consider adding a detergent like 0.01% BSA to the assay buffer.

  • Problem: Data points are highly scattered, leading to a poor curve fit.

    • Solution: Ensure thorough mixing and accurate pipetting. Check for equilibrium by running a time-course experiment. Verify the stability of your compound in the assay buffer.

Q6: How can I functionally test if my compound is an M1 antagonist using a cell-based assay?

A: A calcium flux assay is an excellent functional readout for Gq-coupled receptors like M1. An M1 antagonist will block the increase in intracellular calcium that is normally induced by an agonist like acetylcholine or carbachol.

Protocol: FLIPR-Based Calcium Flux Assay

  • Materials:

    • A cell line stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

    • M1 agonist: Carbachol.

    • Test compound (potential antagonist).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

    • Remove the growth medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate for 60 minutes at 37°C).

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add various concentrations of your test compound (the potential antagonist) to the wells and pre-incubate for 15-30 minutes.

    • Place the plate in the FLIPR instrument.

    • Initiate reading to establish a stable baseline fluorescence.

    • Add a pre-determined concentration of the agonist carbachol (typically an EC₈₀ concentration to ensure a robust signal) to all wells.

    • Continue to measure the fluorescence intensity for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Plot the response versus the log concentration of your antagonist.

    • Fit the data to a log(inhibitor) vs. response curve to determine the IC₅₀ of your antagonist. This value represents the concentration at which your compound inhibits 50% of the agonist-induced calcium response.

Quantitative Data Summary

The table below illustrates the kind of data you would aim to generate to compare the selectivity profile of this compound with a hypothetical, more M1-selective analog.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M2/M1 SelectivityM3/M1 Selectivity
This compound25403515201.6-fold1.4-fold
Hypothetical Analog 5 550 480 600 510 110-fold 96-fold

Note: Ki values for this compound are representative examples based on literature findings.

Technical Support Center: Ethopropazine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the handling and stability testing of ethopropazine hydrochloride stock solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of your cell culture experiments. Here, we address common challenges and frequently asked questions with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

This section covers the essential questions regarding the preparation and storage of this compound hydrochloride solutions to maintain their integrity and efficacy.

Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions for cell culture?

Answer: The choice of solvent is critical and depends on the required stock concentration and the tolerance of your specific cell line. This compound hydrochloride, a phenothiazine derivative, has distinct solubility characteristics.[1]

  • Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for preparing high-concentration stock solutions. This compound hydrochloride is soluble in DMSO at concentrations up to 20-25 mg/mL.[2][3] Warming and sonication can aid dissolution.[2][3]

  • Ethanol: It is also a viable solvent, with a reported solubility of approximately 5 mg/mL.[4][5]

  • Dimethylformamide (DMF): DMF can dissolve this compound hydrochloride up to about 10 mg/mL.[4][5]

  • Aqueous Buffers (e.g., PBS): this compound hydrochloride is only sparingly soluble in aqueous solutions.[4] Direct dissolution in cell culture media or PBS is not recommended for creating stock solutions as it is unlikely to achieve a high concentration and may lead to precipitation. Aqueous working solutions should be prepared fresh by diluting a concentrated stock from an organic solvent.[4] We do not recommend storing aqueous solutions for more than one day.[4]

Expert Insight: For most cell culture applications, DMSO is the preferred solvent due to its high solvating power and compatibility with cell culture media at low final concentrations (typically ≤0.5%). Always check the DMSO tolerance of your specific cell line.

SolventReported Solubility
DMSO ~5 mg/mL[5], up to 25 mg/mL with heat[2]
Ethanol ~5 mg/mL[4][5]
DMF ~10 mg/mL[4][5]
Water Sparingly soluble; ~2.5 mg/mL at 20°C[6]
PBS (pH 7.2) ~0.16 mg/mL (when diluted from DMF)[4]
Q2: What are the optimal storage conditions and duration for this compound stock solutions?

Answer: Proper storage is paramount to prevent degradation. As a phenothiazine derivative, this compound is sensitive to light, air (oxygen), and temperature.[7][8][9]

  • Storage Temperature: For long-term stability, stock solutions should be stored at -80°C . For short-term storage, -20°C is acceptable.[10]

  • Protection from Light: Always store solutions in amber-colored vials or tubes, or wrap clear containers with aluminum foil to protect them from light, which can accelerate degradation.[7][11]

  • Protection from Air: Aliquot the stock solution into single-use volumes to minimize exposure to air each time the stock is needed. Purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can further minimize oxidative degradation.[4]

Storage ConditionRecommended Duration
Solid Compound ≥ 4 years at -20°C[4][5]
Solvent Stock at -80°C Up to 6 months[10]
Solvent Stock at -20°C Up to 1 month[10]
Aqueous Solution Use immediately; do not store for more than one day[4]
Q3: How many freeze-thaw cycles can an this compound stock solution tolerate?

Answer: To ensure the stability and consistent concentration of your stock solution, it is critical to minimize freeze-thaw cycles. We strongly recommend aliquoting the stock solution into single-use volumes immediately after preparation. This practice prevents the potential for degradation and precipitation that can occur with repeated temperature changes. If aliquoting is not possible, limit the number of freeze-thaw cycles to no more than two or three.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing explanations and solutions to get your research back on track.

Problem: My this compound stock solution has changed color (e.g., turned yellow or brown). Is it still usable?

Causality: A color change is a primary visual indicator of chemical degradation, specifically oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can be accelerated by exposure to light and air (oxygen).[11] This process forms colored degradation byproducts, which may have altered biological activity or increased cytotoxicity.

Solution Pathway:

  • Do Not Use: It is highly inadvisable to use a discolored solution, as the concentration of the active compound is unknown and degradation products may confound your results.

  • Confirm Degradation (Optional): For rigorous analysis, the presence of degradation products can be confirmed using a stability-indicating analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector.[11][12] New peaks in the chromatogram relative to a freshly prepared standard would confirm degradation.

  • Prepare Fresh Stock: Discard the degraded solution according to your institution's hazardous waste guidelines and prepare a fresh stock solution, adhering strictly to the preparation and storage protocols outlined in this guide.[7]

Problem: I see a precipitate in my stock solution after thawing or upon dilution into my cell culture medium.

Causality: This issue typically arises from two main factors:

  • Exceeding Solubility Limits: The concentration of your stock solution may be too high for the solvent, especially after a freeze-thaw cycle which can affect solubility. When diluting the stock into an aqueous medium (like cell culture media), the solubility of this compound hydrochloride drops significantly, causing it to precipitate out.[4]

  • pH Changes: The solubility of phenothiazine derivatives can be pH-dependent. As basic compounds, their solubility in aqueous solutions is often higher at a lower (more acidic) pH.[11][13] The pH of your cell culture medium may not be optimal for keeping the drug in solution at the desired working concentration.

Solution Pathway:

  • Attempt to Re-dissolve: Gently warm the stock solution vial to 37°C and vortex or sonicate to see if the precipitate re-dissolves.[3] If it does, you can proceed with your experiment, but consider preparing a new, slightly less concentrated stock for future use.

  • Adjust Dilution Method: When diluting your stock into the culture medium, add the stock solution drop-wise to the medium while vortexing or swirling gently. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Prepare an Intermediate Dilution: Consider a two-step dilution. First, dilute the concentrated DMSO stock into a small volume of a solvent like ethanol or into a serum-containing medium before adding it to the final culture volume.

  • Verify Working Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound. For this compound hydrochloride, the solubility in a PBS buffer (pH 7.2) is only around 0.16 mg/mL when diluted from a DMF stock.[4][5]

Problem: I'm observing unexpected cytotoxicity in my cell culture experiments.

Causality: Unexpected cell death or stress can stem from several sources.

  • Degradation Products: As discussed, degradation products of this compound may have different and potentially more toxic effects than the parent compound.[14][15]

  • Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium might be too high for your cell line. Most cell lines can tolerate DMSO up to 0.5%, but sensitive cell lines may show stress at concentrations as low as 0.1%.[16]

  • Compound's Intrinsic Toxicity: this compound itself can be toxic to cells in a dose-dependent manner. For example, it has a reported LD50 of 28 µM in LAN-5 cells.[2] Your experimental concentration may be too high for your specific cell line.[17][18]

Solution Pathway:

  • Run a Solvent Control: Always include a "vehicle control" in your experimental design. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used in your drug-treated wells. This will help you differentiate between drug-induced toxicity and solvent-induced toxicity.

  • Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration range for your specific cell line by performing a cytotoxicity assay (e.g., MTT, LDH) with a serial dilution of freshly prepared this compound.[19]

  • Prepare a Fresh Stock Solution: If you suspect degradation, prepare a fresh stock solution and repeat the key experiment to see if the unexpected toxicity persists.

Experimental Protocols & Workflows
Protocol 1: Preparation of a 20 mg/mL this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder (FW: 348.9 g/mol )[5]

  • Anhydrous/cell culture grade DMSO

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weigh paper/boat

  • Sterile pipette tips

  • Vortex mixer

  • Optional: Water bath or sonicator, inert gas (argon or nitrogen)

Procedure:

  • Calculation: Determine the required mass of this compound hydrochloride. For 1 mL of a 20 mg/mL solution, you will need 20 mg.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 20 mg of this compound hydrochloride powder and place it into a sterile amber vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you may warm the solution in a 37-60°C water bath for 5-10 minutes or use a sonicator, followed by vortexing.[2] Visually inspect to ensure the solution is clear and free of particulates.

  • Sterilization (Optional): If needed, the concentrated stock can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, amber-colored cryovials.

  • Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas before capping tightly. This displaces oxygen and minimizes oxidative degradation.[4]

  • Storage: Label the vials clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C for long-term storage or -20°C for short-term use.[10]

Workflow for Stock Solution Preparation and Validation

The following diagram illustrates a best-practice workflow for ensuring the quality and integrity of your this compound stock solutions.

Ethopropazine_Workflow cluster_prep Preparation cluster_qc Quality Control & Use cluster_validation Advanced Validation (Optional) weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Anhydrous Solvent aliquot 3. Aliquot into Single-Use Vials dissolve->aliquot Ensure Homogeneity store 4. Store at -80°C (Protected from Light) aliquot->store Inert Gas Purge use 5. Thaw Aliquot for Experiment store->use dilute 6. Dilute into Culture Medium use->dilute observe 7. Observe for Precipitation/Color Change dilute->observe troubleshoot 8. Troubleshoot if Issues Arise observe->troubleshoot Issue Detected hplc Confirm Purity/Degradation via RP-HPLC troubleshoot->hplc Verify Integrity

Caption: Workflow for preparing and verifying this compound stock solutions.

References

Technical Support Center: Mitigating Ethopropazine-Induced Toxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide for mitigating ethopropazine-induced toxicity in primary neuron cultures.

Welcome to the technical support center for researchers utilizing this compound in neuronal cell culture models. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this compound's effects on primary neurons, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions about this compound and its use in cell culture.

Q1: What is this compound and why is it used in neuroscience research?

This compound hydrochloride is a phenothiazine derivative with a multifaceted pharmacological profile.[1] It is primarily known for its anticholinergic and antihistaminic properties and has been used in the management of Parkinson's disease.[1][2] For researchers, its interest lies in its additional properties as a non-selective N-methyl-D-aspartate (NMDA) receptor antagonist and a potent inhibitor of butyrylcholinesterase (BChE).[3][4][5] This complex activity makes it a compound of interest for studying neuroprotection and neurodegeneration, often in models using neurotoxins like MPP+ or rotenone.[1]

Q2: I'm observing significant neuronal death even at low concentrations of this compound. What is the expected toxic concentration?

This compound can exhibit dose-dependent toxicity. Studies in the LAN-5 neuroblastoma cell line have shown a lethal dose (LD50) of approximately 28 µM after 24 hours of exposure.[4] However, primary neurons are often more sensitive than immortalized cell lines. The exact toxic concentration in your primary cultures can be influenced by several factors:

  • Neuronal Type: Dopaminergic neurons, for instance, may show higher vulnerability due to their specific metabolic pathways.[6]

  • Culture Density: Lower density cultures can be more susceptible to toxic insults.

  • Culture Age: The maturity of the neurons can affect their resilience.

  • Media Composition: The presence of antioxidants or specific trophic factors in your culture medium can modulate toxicity.

We strongly recommend performing a dose-response curve (e.g., 1 µM to 50 µM) in your specific primary neuron model to determine the precise toxic range for your experimental conditions.[1]

Q3: How should I prepare and store my this compound hydrochloride stock solution?

Proper preparation is critical for experimental consistency. This compound hydrochloride is a solid that is soluble in water, DMSO, and ethanol.[5][7][8]

  • Solvent Choice: For cell culture, we recommend using sterile DMSO to prepare a concentrated primary stock solution (e.g., 10-50 mM). DMSO is generally well-tolerated by neuronal cultures at final concentrations below 0.1%.

  • Preparation: Warm the DMSO slightly (to ~60°C) to ensure complete dissolution.[8] Always use a freshly opened bottle of anhydrous, cell-culture grade DMSO to avoid issues with hygroscopy, which can impact solubility.[4]

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound. The solid form should be stored at 2-8°C.[8][9]

Property Value Source
Chemical Name N,N-diethyl-α-methyl-10H-phenothiazine-10-ethanamine, monohydrochloride[5]
CAS Number 1094-08-2[5][9]
Molecular Weight 348.93 g/mol [8]
Form White solid powder[8][9]
Solubility Water (~50 mg/mL), DMSO (>5 mg/mL), Ethanol (5 mg/mL)[5][8]

Part 2: Core Mechanisms of this compound-Induced Toxicity

Understanding the "why" behind the toxicity is crucial for effective mitigation. This compound-induced neuronal death is not a simple event but a cascade of interconnected cellular stresses. The primary mechanisms are believed to be mitochondrial dysfunction and oxidative stress, leading to apoptosis.[10][11]

  • Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are essential for neuronal survival.[12] this compound, like other neurotoxic compounds, can impair the mitochondrial respiratory chain.[1][13] This leads to a decrease in ATP production, disrupting the high energy demands of neurons, and a failure to maintain ionic homeostasis.[10]

  • Oxidative Stress: A direct consequence of mitochondrial dysfunction is the overproduction of reactive oxygen species (ROS), such as the superoxide anion and hydroxyl radical.[10][11] This creates a state of oxidative stress, an imbalance where ROS production overwhelms the cell's endogenous antioxidant defenses.[11] These highly reactive molecules damage critical cellular components, including lipids, proteins, and DNA.[14]

  • Apoptotic Cascade Activation: Sustained mitochondrial stress and oxidative damage trigger the intrinsic apoptotic pathway. This involves the release of pro-apoptotic factors from the mitochondria and the subsequent activation of executioner enzymes called caspases, particularly Caspase-3.[15][16] Activated Caspase-3 orchestrates the dismantling of the cell, leading to the characteristic features of apoptotic cell death.[16]

G cluster_0 Initiating Insult cluster_1 Cellular Stress Response cluster_2 Apoptotic Execution This compound This compound Mito Mitochondrial Dysfunction This compound->Mito Impairs Respiratory Chain ROS Oxidative Stress (↑ ROS) Mito->ROS Generates Caspase Caspase-3 Activation Mito->Caspase Triggers ROS->Mito Exacerbates ROS->Caspase Triggers Death Neuronal Apoptosis Caspase->Death Executes

Figure 1: Key pathways in this compound-induced neuronal toxicity.

Part 3: Troubleshooting Guide & Mitigation Protocols

This section provides practical solutions to common experimental problems in a question-and-answer format.

Q4: My MTT and LDH assay results are conflicting. One shows toxicity, the other doesn't. Which one should I trust?

This is an excellent and common observation. The discrepancy arises because the MTT and LDH assays measure two distinct aspects of cell death.[17]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity.[18] A decrease in the MTT signal indicates metabolic compromise, which is an early event in the apoptotic cascade, often preceding loss of membrane integrity.[17]

  • LDH (Lactate Dehydrogenase) Assay: Measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon the rupture of the plasma membrane.[1][18] This is an indicator of late-stage apoptosis or necrosis.

Causality & Interpretation: It's possible for a compound to inhibit mitochondrial function (lowering the MTT signal) without immediately causing cell lysis (no change in LDH). Conversely, a neuroprotective agent might rescue cells from lysis (lower LDH) but not fully restore mitochondrial function (persistent low MTT).[17] Therefore, we recommend using both assays in parallel for a more complete picture of neuronal health. Results from trypan blue exclusion or direct cell counting often correlate well with the LDH assay.[17]

Q5: How can I proactively protect my primary neurons from this compound-induced toxicity?

The most effective strategy is to counteract the core mechanisms of toxicity, primarily oxidative stress.[11] This can be achieved by supplementing your culture medium with antioxidants.

  • Mechanism of Action: Antioxidants neutralize ROS, preventing them from damaging cellular components and interrupting the downstream apoptotic cascade.[19][20] They can act by directly scavenging free radicals or by boosting the cell's own enzymatic antioxidant defenses.[21]

  • Recommended Antioxidants:

    • N-acetylcysteine (NAC): A precursor to glutathione, one of the most important endogenous antioxidants.

    • Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from peroxidation.[22]

    • Mito-targeted Antioxidants (e.g., SS31): These peptides are specifically designed to accumulate in mitochondria, targeting the primary source of ROS production directly.[23]

Protocol: Co-treatment with an Antioxidant

This protocol outlines a general workflow for testing the efficacy of a neuroprotective antioxidant against this compound-induced toxicity.

  • Cell Plating: Plate primary neurons at your optimized density in poly-D-lysine-coated plates and allow them to mature for the desired number of days in vitro (DIV).[23]

  • Preparation: Prepare fresh solutions of this compound and your chosen antioxidant (e.g., NAC) in your defined neuronal culture medium. Include a vehicle control for both compounds (e.g., medium with 0.1% DMSO).

  • Pre-treatment (Optional but Recommended): Remove half of the old medium and replace it with medium containing the antioxidant. Incubate for 1-2 hours. This allows the antioxidant to be taken up by the cells before the toxic insult.

  • Co-treatment: Add the this compound-containing medium to the wells to achieve the final desired concentrations for both the toxin and the antioxidant.

  • Incubation: Incubate the plates for your desired time point (typically 24-48 hours) at 37°C and 5% CO₂.

  • Assessment of Viability: At the end of the incubation period, perform parallel MTT and LDH assays on sister plates or by collecting the supernatant for LDH before adding the MTT reagent.

  • Data Analysis: Normalize the data to the vehicle-treated control group (set to 100% viability). Compare the viability of neurons treated with this compound alone to those co-treated with the antioxidant.

Figure 2: Experimental workflow for testing neuroprotective agents.

Q6: My results are highly variable between experiments. What are the key sources of variability?

Variability in primary culture experiments is common but can be minimized. Here are the most critical factors to control:

Problem Potential Cause(s) Suggested Solution(s)
High Variability in Viability 1. Inconsistent cell plating density.2. Edge effects in multi-well plates.3. Fluctuation in incubator CO₂/temperature.4. Reagent degradation (repeated freeze-thaw).1. Ensure a homogenous single-cell suspension before plating; count cells accurately.2. Do not use the outermost wells of the plate for experiments; fill them with sterile PBS to maintain humidity.3. Regularly calibrate and monitor your incubator.4. Prepare single-use aliquots of all critical reagents, including this compound and growth factors.
Unexpected Toxicity in Controls 1. High final concentration of solvent (DMSO).2. Poor quality of culture medium or supplements.3. Contamination (mycoplasma).1. Keep final DMSO concentration below 0.1%. Run a vehicle-only control to confirm solvent safety.2. Use high-quality, reputable sources for media and serum. Test new lots before use in critical experiments.3. Regularly test your cell cultures for mycoplasma contamination.
Lack of Expected Toxicity 1. This compound degradation.2. Incorrect concentration calculation.3. Cells have become resistant over time in culture.1. Use freshly prepared or properly stored single-use aliquots of this compound.2. Double-check all calculations for dilutions and stock concentrations.3. Use cultures within a consistent window of DIV. Do not use overly mature or senescent cultures.

Hypothetical Data Example

The table below illustrates a potential outcome from a successful mitigation experiment, providing a benchmark for what you might observe.

Treatment Group Normalized Cell Viability (MTT Assay, % of Control) Cytotoxicity (LDH Release, % of Max Lysis)
Vehicle Control100 ± 5.25 ± 1.5
Antioxidant Alone (1 mM NAC)98 ± 4.86 ± 2.0
This compound (30 µM)45 ± 6.162 ± 7.3
This compound + Antioxidant82 ± 5.518 ± 4.1

Data are represented as mean ± standard deviation and are for illustrative purposes only.

References

adjusting ethopropazine administration frequency to maintain stable plasma levels

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethopropazine Administration

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical information for researchers designing experiments involving this compound. Its purpose is to help you establish and maintain stable plasma concentrations, a critical factor for ensuring reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in maintaining stable this compound plasma levels?

The main challenge lies in this compound's pharmacokinetic (PK) profile. Like many drugs, its concentration in the blood does not remain constant after administration. It is absorbed, distributed to tissues, metabolized, and then eliminated from the body.[1][2] The key to stability is to balance the rate of drug administration with its rate of elimination. The most important parameter governing this is the drug's elimination half-life (t½) , which is the time it takes for the plasma concentration to decrease by half.

Q2: What is the reported elimination half-life of this compound?

Published pharmacokinetic data for this compound is limited, especially in humans. However, a key study in a rat model provides valuable insight. After intravenous (IV) administration, the half-life was found to be approximately 18-21 hours .[3] After oral administration, the apparent half-life was longer, around 26 hours, though oral bioavailability was very low (<5%).[3][4] Another source reports a much shorter half-life of 1 to 2 hours, which may refer to a different species or experimental context.[5][6]

Researcher Insight: This discrepancy highlights a critical point: pharmacokinetic parameters are highly dependent on the species, strain, route of administration, and even the specific experimental conditions. You must determine the half-life within your own experimental model.

Q3: What does "steady state" mean and why is it important?

Steady-state concentration (Css) is a dynamic equilibrium where the rate of drug administration is equal to the rate of its elimination over a dosing interval. At steady state, the plasma levels are not perfectly flat but fluctuate within a predictable range between a peak (Cmax) and a trough (Cmin) concentration. Reaching a stable steady state is essential for long-term studies to ensure consistent target engagement and to avoid confounding results from widely varying drug exposure.

Q4: How many half-lives does it take to reach steady state?

As a general rule of thumb in pharmacology, it takes approximately 4 to 5 elimination half-lives for a drug to reach steady-state concentrations after starting or changing a dosing regimen. For this compound, using the 20-hour half-life from the rat model as an example, you would need to administer the drug for 80-100 hours (3-4 days) to approach steady state.

Troubleshooting Guide

Q: My plasma concentrations are highly variable between experimental subjects. What are the potential causes?

High inter-individual variability is a common challenge in pharmacokinetic studies. Several factors can contribute:

  • Genetic Factors: Variations in metabolic enzymes, particularly the cytochrome P450 (CYP) system, can lead to fast or slow metabolism of the drug.[7][8]

  • Physiological State: Differences in age, weight, liver or kidney function can significantly impact drug clearance.[2][9]

  • Drug Interactions: Concurrently administered substances can induce or inhibit metabolic enzymes, altering this compound's clearance.[10][11] For example, phenothiazines as a class can interact with various other drugs.[9]

  • Experimental Technique: Inconsistent administration technique (e.g., variable gavage volumes, missed doses) or stress during blood sampling can introduce variability.

Solution: Standardize your experimental population as much as possible (age, sex, weight). Ensure all personnel are proficient in administration and sampling techniques. If variability remains high, consider increasing your sample size or using subjects as their own controls in crossover study designs.

Q: The half-life I measured in my model is significantly different from published values. Should I be concerned?

Not necessarily. As noted, PK parameters are model-specific. A different value is an important finding for your specific research context.

  • A shorter-than-expected half-life suggests faster clearance in your model. This will require more frequent administration to maintain stable levels.

  • A longer-than-expected half-life indicates slower clearance. This allows for less frequent dosing, but also means it will take longer to reach steady state and to washout the drug. It also increases the risk of drug accumulation and potential toxicity if dosed too frequently.

Actionable Step: Trust your empirically derived data. Use the half-life you determined in your model to guide your dosing frequency adjustments.

Q: I switched from IV to oral administration, and my plasma levels are almost undetectable. Why?

This is likely due to poor oral bioavailability and significant first-pass metabolism.[1] The study in rats demonstrated that this compound has very poor bioavailability of less than 5% after oral administration.[3][4] This means that over 95% of the orally administered dose is metabolized by the liver before it ever reaches systemic circulation.

Solution: If oral administration is required, you will need to use a substantially higher dose compared to IV to achieve similar plasma concentrations. However, this may introduce variability due to differences in absorption and first-pass metabolism between subjects. A pilot study to determine the oral bioavailability in your model is strongly recommended.

Experimental Protocol: Determining Dosing Frequency

This section outlines a workflow to empirically determine the optimal administration frequency for this compound in your research model.

Workflow Overview

The process involves a pilot single-dose study to find the half-life, followed by modeling and confirmation.

G cluster_0 Phase 1: Pilot Study cluster_1 Phase 2: Modeling & Adjustment cluster_2 Phase 3: Verification A Administer Single IV Dose (e.g., 5 mg/kg) B Collect Serial Blood Samples (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48h) A->B C Analyze Plasma Concentrations (LC-MS/MS or HPLC) B->C D Calculate Elimination Half-Life (t½) C->D E Input t½ into PK Model D->E Use calculated t½ F Simulate Dosing Frequencies (e.g., QD, BID, TID) E->F G Select Regimen with Minimal Fluctuation F->G H Administer Multiple Doses (Chosen Regimen) G->H Implement chosen regimen I Collect Trough & Peak Samples (at Steady State, >4-5 half-lives) H->I J Confirm Stable Plasma Levels I->J G cluster_0 Dosing Interval (τ) vs. Half-Life (t½) A τ >> t½ (e.g., Dosing every 48h when t½ is 12h) R1 Large Fluctuation (High Cmax, Low Cmin) Drug may be cleared before next dose. A->R1 Results in B τ ≈ t½ (e.g., Dosing every 12h when t½ is 12h) R2 Moderate Fluctuation (2-fold difference between Cmax/Cmin) Often acceptable. B->R2 Results in C τ < t½ (e.g., Dosing every 6h when t½ is 12h) R3 Minimal Fluctuation (Approaches stable infusion) Ideal for consistent exposure. C->R3 Results in

References

Validation & Comparative

A Comparative Guide to the Neuroprotective Potential of Ethopropazine and Trihexyphenidyl

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Re-examining Anticholinergics Beyond Symptomatic Relief

Ethopropazine and trihexyphenidyl are well-established anticholinergic agents, primarily prescribed for the symptomatic management of Parkinson's disease (PD) and other extrapyramidal disorders.[1][2] Their clinical utility has historically been attributed to their ability to counteract the relative cholinergic surplus in the basal ganglia of PD patients, thereby alleviating symptoms like tremor and rigidity.[3][4][5] However, a growing body of preclinical evidence suggests that these molecules may harbor therapeutic potential that extends beyond mere symptom control. This guide provides a comparative analysis of this compound and trihexyphenidyl, focusing on their putative neuroprotective mechanisms. We will dissect the experimental data, explore divergent and convergent pathways, and provide a framework for future research into their roles as disease-modifying agents.

Pillar 1: Delineating the Primary and Secondary Mechanisms of Action

A thorough comparison requires understanding both the primary pharmacological targets and the secondary mechanisms that may confer neuroprotection. While both drugs are broadly classified as antimuscarinics, their pharmacological profiles exhibit key distinctions.

Trihexyphenidyl (THP): A non-selective muscarinic antagonist, THP binds to all five muscarinic acetylcholine receptor subtypes, though it displays a stronger affinity for the M1 and M4 receptors.[6][7] Its primary therapeutic effect in Parkinson's disease is achieved by blocking central muscarinic receptors, which helps to restore the functional balance between the dopaminergic and cholinergic systems.[1][3]

This compound (ET): A phenothiazine derivative, this compound also functions as a muscarinic antagonist, targeting the M1 subtype to reduce cholinergic overactivity.[4] Distinct from trihexyphenidyl, its chemical structure imparts a broader pharmacological footprint, including antihistaminic and antiadrenergic properties.[2][8] Furthermore, this compound is a potent inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the pathophysiology of neurodegenerative diseases.[8][9]

The following diagram illustrates the primary targets of these two compounds.

THP Trihexyphenidyl mAChR Muscarinic Acetylcholine Receptors (M1, M4) THP->mAChR Antagonist ET This compound ET->mAChR Antagonist BChE Butyrylcholinesterase (BChE) ET->BChE Inhibitor Cholinergic_System Cholinergic Overactivity mAChR->Cholinergic_System BChE->Cholinergic_System PD_Symptoms Parkinsonian Symptoms (Tremor, Rigidity) Cholinergic_System->PD_Symptoms Drives cluster_mechanisms Neuroprotective Mechanisms THP Trihexyphenidyl Antioxidant Antioxidant Activity (↓ ROS, ↓ MDA) THP->Antioxidant Direct Effect [PC12 Cells] Excitotoxicity Modulation of Excitotoxicity THP->Excitotoxicity Inhibits Glutamatergic Transmission (Novel Mechanism) Neuroinflammation Neuroinflammation THP->Neuroinflammation Potential Pro-inflammatory (Chronic Use) ET This compound ET->Antioxidant Inferred from Phenothiazine Structure ET->Excitotoxicity NMDA Receptor Antagonist BChE_Inhibition BChE Inhibition ET->BChE_Inhibition Potent & Selective ET->Neuroinflammation Potential Anti-inflammatory (Inferred) Outcome Neuronal Survival & Neuroprotection Antioxidant->Outcome Excitotoxicity->Outcome BChE_Inhibition->Outcome Neuroinflammation->Outcome Modulates cluster_assays Endpoint Assays start Plate Neuronal Cells (e.g., PC12) pretreatment Pre-treat with Vehicle, This compound, or Trihexyphenidyl start->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stress viability Cell Viability (MTT Assay) stress->viability ros Intracellular ROS (DCFH-DA) stress->ros mda Lipid Peroxidation (MDA Assay) stress->mda sod Enzyme Activity (SOD Assay) stress->sod analysis Statistical Analysis & Comparative Assessment viability->analysis ros->analysis mda->analysis sod->analysis

References

A Researcher's Guide to Validating Ethopropazine as a Selective Butyrylcholinesterase Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate ethopropazine as a selective butyrylcholinesterase (BChE) inhibitor in a laboratory setting. We will delve into the scientific rationale behind the experimental design, provide detailed protocols, and compare this compound's performance against a relevant alternative.

The Significance of Selective Butyrylcholinesterase Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of choline esters. While AChE is the key enzyme in terminating neurotransmission at cholinergic synapses, the physiological role of BChE is less defined but of growing interest in various pathological conditions.[1][2] In diseases like Alzheimer's, where AChE levels decline, BChE activity often increases, making it a significant contributor to acetylcholine hydrolysis.[1][3][4] Therefore, selective inhibition of BChE presents a promising therapeutic strategy to enhance cholinergic function with a potentially different side-effect profile compared to non-selective or AChE-selective inhibitors.[1][3]

This compound, a phenothiazine derivative, has been identified as a potent and selective BChE inhibitor.[5][6][7] This guide will outline the in vitro experiments necessary to independently verify this selectivity.

Experimental Design: A Self-Validating Approach

To rigorously validate this compound's selectivity, our experimental design is centered around a direct comparison of its inhibitory activity against both BChE and AChE. We will employ the widely accepted Ellman's assay, a spectrophotometric method for measuring cholinesterase activity.[3][8][9][10][11][12] For a robust comparison, we will include physostigmine, a well-characterized non-selective cholinesterase inhibitor, as a control.[2][13][14][15][16]

The core of this validation lies in determining the half-maximal inhibitory concentration (IC50) of this compound for each enzyme. The ratio of these IC50 values will provide a quantitative measure of its selectivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Solutions (BChE & AChE) A1 Incubate Enzyme with Inhibitor P1->A1 P2 Prepare Substrate Solutions (BTCh & ATCh) A2 Initiate Reaction with Substrate P2->A2 P3 Prepare Inhibitor Solutions (this compound & Physostigmine) P3->A1 P4 Prepare DTNB Reagent P4->A2 A1->A2 A3 Monitor Absorbance at 412 nm A2->A3 D1 Calculate Reaction Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Values D2->D3 D4 Determine Selectivity Index D3->D4

Figure 1. Experimental workflow for validating cholinesterase inhibitor selectivity.

Materials and Methods
  • Butyrylcholinesterase (from equine serum)

  • Acetylcholinesterase (from electric eel)

  • Butyrylthiocholine iodide (BTCh)

  • Acetylthiocholine iodide (ATCh)

  • This compound hydrochloride[5]

  • Physostigmine salicylate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[3][8][9]

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

This protocol is adapted for a 96-well plate format for high-throughput analysis.

  • Reagent Preparation:

    • Prepare stock solutions of this compound and physostigmine in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer.

    • Prepare stock solutions of BTCh and ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the appropriate inhibitor dilution (this compound or physostigmine) or buffer (for control wells).

    • Add 50 µL of the enzyme solution (BChE or AChE) to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 25 µL of the corresponding substrate (BTCh for BChE, ATCh for AChE) and 150 µL of the DTNB solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) using the formula: SI = IC50 (AChE) / IC50 (BChE)

Expected Results and Comparative Analysis

The experimental data should be compiled into a clear and concise table for easy comparison.

InhibitorBChE IC50 (µM)AChE IC50 (µM)Selectivity Index (AChE/BChE)
This compound Expected in the low µM range[2][17]Expected to be significantly higher[17]Expected to be high
Physostigmine Expected in the nM to low µM range[2]Expected in a similar range to BChEExpected to be close to 1

Note: The exact IC50 values may vary depending on the specific experimental conditions.

The results are anticipated to demonstrate that this compound has a significantly lower IC50 for BChE compared to AChE, resulting in a high selectivity index. In contrast, physostigmine is expected to inhibit both enzymes with similar potencies, yielding a selectivity index close to 1. This head-to-head comparison provides strong evidence for this compound's selective inhibition of BChE. One study reported an IC50 of 210 nM for this compound's inhibition of BChE.[18] Another found that this compound hydrochloride strongly inhibited human BChE with an IC50 of 1.6 μM, while its effect on human AChE was much weaker (IC50 = 1020 μM).[17]

G cluster_bche Butyrylcholinesterase (BChE) cluster_ache Acetylcholinesterase (AChE) BChE BChE Ethopropazine_BChE This compound Ethopropazine_BChE->BChE Strong Inhibition Physostigmine_BChE Physostigmine Physostigmine_BChE->BChE Strong Inhibition AChE AChE Ethopropazine_AChE This compound Ethopropazine_AChE->AChE Weak Inhibition Physostigmine_AChE Physostigmine Physostigmine_AChE->AChE Strong Inhibition

Figure 2. Comparative inhibition of BChE and AChE by this compound and physostigmine.

Mechanistic Insights and Causality

The selectivity of this compound for BChE can be attributed to structural differences in the active sites of the two enzymes. Molecular modeling studies have suggested that this compound binds to the peripheral anionic site of BChE initially, and then "slides down" the enzyme's gorge.[19][20] The larger and more flexible active site gorge of BChE can accommodate the bulky phenothiazine structure of this compound more readily than the narrower gorge of AChE. This steric hindrance in the AChE active site is a key determinant of this compound's selectivity.[18]

Conclusion

The experimental framework outlined in this guide provides a robust and self-validating approach to confirm the selective inhibition of butyrylcholinesterase by this compound in vitro. By directly comparing its inhibitory potency against both BChE and AChE, and including a non-selective inhibitor as a control, researchers can generate high-quality, reproducible data. Understanding the selectivity of compounds like this compound is critical for the development of targeted therapies for neurodegenerative and other diseases where BChE plays a significant pathological role.

References

A Comparative Study of the Biological Activity of Ethopropazine Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of the (R)- and (S)-enantiomers of ethopropazine, a phenothiazine derivative with established therapeutic use in managing Parkinson's disease and drug-induced extrapyramidal symptoms. While clinically used as a racemate, emerging evidence on the stereospecificity of drug action necessitates a closer examination of the individual enantiomers to potentially optimize therapeutic outcomes and minimize adverse effects. This document synthesizes the current understanding of their differential pharmacology, supported by experimental data and detailed protocols for key bioassays.

Introduction: The Rationale for Stereospecific Investigation

This compound (also known as profenamine) is a cornerstone anticholinergic agent used to correct the imbalance of diminished dopaminergic and heightened cholinergic activity in the basal ganglia, which is characteristic of parkinsonism.[1][2] Its mechanism of action is primarily attributed to the blockade of muscarinic acetylcholine receptors (mAChRs), with a noted preference for the M1 subtype.[3][4] Additionally, this compound exhibits antihistaminic and anti-adrenergic properties.[5]

Like many pharmaceuticals, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-ethopropazine and (S)-ethopropazine. It is a fundamental principle in pharmacology that enantiomers can exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles due to the stereospecific nature of biological targets like receptors and enzymes.[6] This guide delves into the known differences in the biological activity of this compound enantiomers, focusing on their interactions with key enzymatic and receptor targets.

Stereoselective Inhibition of Cholinesterases

A significant and well-documented difference between the this compound enantiomers lies in their interaction with cholinesterases, the enzymes responsible for the breakdown of acetylcholine. This compound is known to be a potent and selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[5] This selectivity is crucial, as BChE levels are known to increase in the brains of Alzheimer's disease patients, while AChE activity declines.

Crucially, this inhibition is stereoselective. Research has demonstrated that butyrylcholinesterase has a significantly higher affinity for (R)-ethopropazine compared to its (S)-counterpart.[5]

Quantitative Comparison of Cholinesterase Inhibition

A detailed kinetic study elucidated the dissociation constants (Kᵢ) for each enantiomer with BChE, providing a quantitative measure of their binding affinity. The lower the Kᵢ value, the higher the affinity of the inhibitor for the enzyme.

EnantiomerTarget EnzymeDissociation Constant (Kᵢ) (nM)
(R)-Ethopropazine Butyrylcholinesterase (BChE)61
(S)-Ethopropazine Butyrylcholinesterase (BChE)140
Racemic this compoundButyrylcholinesterase (BChE)88
(R)-Ethopropazine Acetylated BChE268
(S)-Ethopropazine Acetylated BChE730
Racemic this compoundAcetylated BChE365
(Data sourced from Sinko G, et al., 2011)[5]

These data clearly indicate that the (R)-enantiomer is a more potent inhibitor of BChE, with an affinity more than double that of the (S)-enantiomer. This stereoselectivity offers a compelling rationale for the development of enantiopure (R)-ethopropazine as a more targeted BChE inhibitor.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE and BChE inhibition is routinely performed using the spectrophotometric method developed by Ellman. This assay is robust, reliable, and suitable for high-throughput screening.[7]

Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine), producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 14 mM acetylthiocholine iodide (ATCI) substrate solution in deionized water (prepare fresh daily).

    • Prepare stock solutions of (R)-, (S)-, and racemic this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions.

  • Assay Setup (96-well plate format):

    • Blank Wells: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control Wells (100% Activity): 140 µL Phosphate Buffer + 10 µL Enzyme Solution (AChE or BChE) + 10 µL DTNB + 10 µL solvent (e.g., DMSO).

    • Test Wells (Inhibitor): 140 µL Phosphate Buffer + 10 µL Enzyme Solution + 10 µL DTNB + 10 µL of the respective this compound enantiomer dilution.

  • Pre-incubation: Add all components except the substrate (ATCI) to the wells. Mix gently and incubate the plate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each well.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each enantiomer.[7]

Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis reagents Prepare Buffer, DTNB, Substrate (ATCI) setup Add Enzyme, Buffer, DTNB, and Inhibitor/Solvent to Wells reagents->setup inhibitors Prepare Serial Dilutions of (R)-, (S)-, and Racemic this compound inhibitors->setup preincubate Pre-incubate for 15 min (Inhibitor-Enzyme Binding) setup->preincubate initiate Initiate Reaction: Add Substrate (ATCI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot Dose-Response Curve Plotting calc_inhibition->plot ic50 Determine IC50 Values plot->ic50

Caption: Workflow for determining cholinesterase inhibition IC50 values.

Muscarinic and Dopamine Receptor Interactions

Muscarinic Receptor Antagonism

The primary therapeutic effect of this compound in Parkinson's disease stems from its antagonism of muscarinic acetylcholine receptors, which helps to rebalance the cholinergic and dopaminergic systems.[1][3] It is generally reported to act on the M1 subtype.[3][4]

Dopamine Receptor Interactions

As a phenothiazine derivative, this compound is structurally related to antipsychotic drugs known to interact with dopamine receptors. While its primary mechanism in parkinsonism is anticholinergic, a potential interaction with dopamine receptors, particularly the D2 subtype, cannot be disregarded. This interaction could contribute to its overall pharmacological profile.

However, similar to the muscarinic receptors, there is a lack of specific data comparing the binding affinities of (R)- and (S)-ethopropazine for dopamine receptor subtypes. Investigating this potential stereoselective interaction is a critical area for future research, as it could reveal additional mechanisms contributing to its efficacy or side effects.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinities (Kᵢ values) of the this compound enantiomers for muscarinic or dopamine receptors, a competitive radioligand binding assay is the gold-standard method.

Principle: This assay measures the ability of an unlabeled test compound (e.g., (R)-ethopropazine) to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-Spiperone for D2 receptors) for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest). The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ can be calculated.

Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Harvest cells expressing the target receptor subtype (e.g., CHO-K1 cells transfected with the human M1 receptor) or dissect specific brain regions (e.g., striatum for D2 receptors).

    • Homogenize the cells or tissue in an ice-cold buffer.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Wash and resuspend the membrane pellet in the final assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding Wells: Receptor membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM atropine for mAChRs or 10 µM haloperidol for D2Rs) to saturate the receptors.

    • Competition Wells: Receptor membranes + Radioligand + serial dilutions of the test compound ((R)-, (S)-, or racemic this compound).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the receptor-bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the this compound enantiomer.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis membranes Prepare Receptor Membranes (from cells or tissue) setup Combine Membranes, Radioligand, and Test Compound in Wells membranes->setup ligands Prepare Radioligand and Serial Dilutions of Test Compounds ligands->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filtrate Rapid Filtration to Separate Bound and Free Ligand incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot Competition Curve Plotting calc_specific->plot ki Determine IC50 and Calculate Ki plot->ki

Caption: Workflow for determining receptor binding affinity (Ki).

Pharmacokinetics and In Vivo Studies

Interestingly, despite the clear in vitro stereoselectivity observed in BChE inhibition, a study in rats found no stereoselectivity in the pharmacokinetics of this compound enantiomers .[6][9] This study reported similar concentrations of the (R)- and (S)-enantiomers in plasma and various brain regions, as well as no difference in plasma protein binding.[9] This suggests that in rats, absorption, distribution, metabolism, and excretion processes do not significantly differentiate between the two enantiomers. Whether this holds true in humans remains an open question.

To date, there is a scarcity of published in vivo studies directly comparing the therapeutic efficacy of the individual this compound enantiomers in animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesioned rat model.[10][11] Such studies would be invaluable in correlating the observed in vitro differences, particularly in BChE inhibition, with functional outcomes related to motor control and potential side effects.

Conclusion and Future Directions

The comparative analysis of this compound enantiomers reveals a clear and significant stereoselectivity in their biological activity, most prominently in their inhibition of butyrylcholinesterase. The (R)-enantiomer is a substantially more potent BChE inhibitor than the (S)-enantiomer. This finding alone provides a strong impetus for the clinical development of enantiopure (R)-ethopropazine.

However, significant knowledge gaps remain. The lack of quantitative, stereospecific binding data for muscarinic and dopamine receptors prevents a full understanding of their respective contributions to the therapeutic and adverse effect profiles of the individual enantiomers. Furthermore, the absence of comparative in vivo efficacy studies in relevant disease models makes it difficult to translate the in vitro findings into a prediction of clinical performance.

For researchers and drug development professionals, the path forward is clear:

  • Characterize Receptor Binding: Conduct comprehensive radioligand binding studies to determine the Kᵢ values of (R)- and (S)-ethopropazine at all five muscarinic receptor subtypes and key dopamine receptor subtypes.

  • Conduct In Vivo Comparative Studies: Utilize established animal models of Parkinson's disease (e.g., the 6-OHDA rat model) to compare the efficacy of the individual enantiomers in reversing motor deficits.

  • Profile Off-Target Effects: Assess the potential for stereoselective side effects, particularly those related to anticholinergic activity (e.g., cognitive impairment, dry mouth) and dopamine receptor blockade.

By systematically addressing these questions, the scientific community can fully elucidate the pharmacological profile of each this compound enantiomer, paving the way for a more refined and potentially safer therapeutic agent for Parkinson's disease and other related motor disorders.

References

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and LC-MS Methods for Ethopropazine Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the accurate quantification of therapeutic agents is the bedrock of reliable data. Ethopropazine, an antimuscarinic agent of the phenothiazine class used in the symptomatic treatment of Parkinson's disease, requires robust and precise analytical methods for pharmacokinetic studies, quality control, and clinical monitoring.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the detection of this compound.

We will move beyond a simple listing of specifications to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity. Every protocol described herein is designed as a self-validating system, ensuring that you can confidently select and implement the most appropriate method for your analytical challenges.

Pillar 1: Understanding the Analytical Techniques

The choice between HPLC-UV and LC-MS/MS is fundamentally a decision between robustness with sufficient sensitivity for many applications and unparalleled sensitivity with supreme selectivity. The physicochemical properties of this compound (C₁₉H₂₄N₂S, Molar Mass: 312.47 g/mol ) allow for its detection by both methods, but the context of the analysis dictates the superior choice.[1][3]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of analytical chemistry, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column.[4][5][6] For a compound like this compound, which contains a phenothiazine core, there is inherent UV absorbance. This chromophore allows for straightforward quantification using a UV-Vis detector. The principle is causality-driven: the separation is achieved by optimizing the mobile phase composition and column chemistry to exploit differences in polarity between the analyte and matrix components. The UV detector then measures the absorbance of light at a specific wavelength, which is directly proportional to the analyte's concentration, following the Beer-Lambert law.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the analytical capability by coupling the separation power of LC with the exquisite sensitivity and specificity of tandem mass spectrometry.[5][7] After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer acts as a highly specific detector.[7] Its power lies in its dual selectivity: it differentiates compounds not only by their retention time but also by their unique mass-to-charge ratio (m/z).[6] In tandem MS (MS/MS), a specific precursor ion corresponding to this compound is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces chemical noise, making it ideal for trace-level quantification in complex biological matrices.[8]

Pillar 2: Comparative Performance and Data-Driven Insights

The decision to employ HPLC-UV versus LC-MS/MS should be based on a clear understanding of the analytical requirements, including sensitivity, selectivity, and the complexity of the sample matrix.[9][10] The following table summarizes the key performance parameters for this compound analysis.

Parameter HPLC-UV LC-MS/MS Rationale & Causality
Selectivity ModerateHigh to Very HighHPLC-UV selectivity is based on chromatographic retention time and UV absorbance. It is susceptible to interference from co-eluting compounds that also absorb at the chosen wavelength.[9] LC-MS/MS selectivity is derived from retention time and, more importantly, the specific precursor-to-product ion transitions (MRM), which are unique to the analyte's structure, virtually eliminating matrix interference.[5][10]
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to low ng/mL rangeThe signal-to-noise ratio in UV detection is limited by background absorbance and detector noise. Mass spectrometers are inherently more sensitive detectors.[5][11] The specificity of MRM drastically lowers the noise floor, enabling the detection of much lower concentrations, which is critical for pharmacokinetic studies where drug concentrations can be very low.[12]
Linearity (R²) Typically >0.99Typically >0.99Both techniques can achieve excellent linearity over a defined concentration range.[13][14]
Precision (%RSD) < 5%< 15% (as per bioanalytical guidelines)Both methods are highly precise. LC-MS/MS often has slightly higher variability due to the complexity of the ion source and potential for matrix effects, but this is well-controlled with the use of an internal standard.[15]
Accuracy (% Recovery) 95-105%85-115% (as per bioanalytical guidelines)Both methods provide high accuracy. LC-MS/MS accuracy can be influenced by ion suppression or enhancement, necessitating careful validation and the use of an appropriate internal standard.[15]
Matrix Effects Low to ModeratePotentially SignificantMinimal in HPLC-UV unless interferences co-elute. In LC-MS/MS, matrix components can co-elute and affect the ionization efficiency of the analyte, either suppressing or enhancing the signal. This is a critical validation parameter for any LC-MS/MS method.[8]
Cost & Complexity Lower instrument cost, simpler operationHigher instrument cost, requires specialized expertiseHPLC-UV systems are more common, less expensive to acquire and maintain, and generally easier to operate.[11] LC-MS/MS instruments represent a significant capital investment and require highly trained personnel for operation and maintenance.

Pillar 3: Experimental Workflows and Self-Validating Protocols

A robust analytical method is built on a foundation of well-designed and validated protocols. The following sections provide detailed methodologies that incorporate principles of self-validation, guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17][18]

Visualizing the Analytical Workflows

Understanding the logical flow of each technique is crucial for implementation and troubleshooting.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis p1 Biological Sample (e.g., Plasma) p2 Protein Precipitation (e.g., Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Autosampler Injection p5->a1 a2 HPLC Separation (C18 Column) a1->a2 a3 UV Detection a2->a3 a4 Data Acquisition (Chromatogram) a3->a4 a5 Final Concentration a4->a5 Integration & Quantification (External Standard Calibration)

Caption: High-level workflow for this compound analysis using HPLC-UV.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + Internal Standard (IS) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 a1 Autosampler Injection p4->a1 a2 UPLC Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 a5 Data Acquisition a4->a5 a6 Final Concentration a5->a6 Quantification (Analyte/IS Ratio)

Caption: High-level workflow for this compound analysis using LC-MS/MS.

Detailed Experimental Protocols

1. Sample Preparation: Protein Precipitation (Applicable to both methods)

Protein precipitation is a rapid and effective method for cleaning up biological samples like plasma or serum prior to analysis.[9][19][20]

  • Rationale: High concentrations of proteins can foul the analytical column and interfere with the analysis. Acetonitrile is an effective precipitating agent that is also compatible with reversed-phase chromatography mobile phases.

  • Protocol:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. For the LC-MS/MS method, the acetonitrile should contain the internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • For HPLC-UV, it may be necessary to evaporate the supernatant to dryness under a stream of nitrogen and reconstitute it in the mobile phase to improve peak shape. For LC-MS/MS, the supernatant can often be injected directly or after dilution.[21]

2. HPLC-UV Method Protocol

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[22] The exact ratio should be optimized for ideal retention and separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm (phenothiazines typically have strong absorbance around this wavelength).

  • Validation Protocol (ICH Q2(R2) Framework):

    • Specificity: Analyze blank plasma extracts to ensure no endogenous peaks interfere with the this compound peak at its retention time.

    • Linearity: Prepare a calibration curve from 50 ng/mL to 5000 ng/mL by spiking blank plasma. Plot the peak area against concentration and determine the correlation coefficient (should be >0.99).

    • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 150, 1500, and 4000 ng/mL) in triplicate on three different days. Accuracy should be within 85-115% of the nominal value, and the relative standard deviation (RSD) for precision should be <15%.[17]

    • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

3. LC-MS/MS Method Protocol

  • Chromatographic Conditions:

    • Column: UPLC C18, 50 mm x 2.1 mm, 1.7 µm particle size (for faster analysis).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • This compound: e.g., Precursor ion m/z 313.2 → Product ion m/z 100.1 (These values must be optimized experimentally).

      • Internal Standard (IS): (Specific to the chosen IS).

    • Parameters: Optimize capillary voltage, source temperature, and collision energy to maximize signal intensity for the specific transitions.

  • Validation Protocol (ICH Q2(R2) Framework):

    • Selectivity: Analyze at least six different blank plasma lots to confirm no interference at the retention times of the analyte and IS.

    • Linearity: Prepare a calibration curve from 0.1 ng/mL to 200 ng/mL. Plot the peak area ratio (Analyte/IS) against concentration.

    • Accuracy & Precision: Perform intra-day and inter-day analysis of QC samples (e.g., 0.3, 30, and 150 ng/mL).

    • Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

    • Recovery: Determine the efficiency of the extraction process by comparing pre-extraction spiked samples to post-extraction spiked samples.

Pillar 4: The Cross-Validation Imperative

Cross-validation is a critical process to ensure the interchangeability of two different analytical methods.[9] It demonstrates that both methods produce comparable and consistent results, which is vital if a project transitions from a research phase (perhaps using LC-MS/MS for high sensitivity) to a routine QC phase (where a simpler HPLC-UV method is desired).

CrossValidation A Prepare a Batch of Real-World Samples (N > 20) B Analyze Samples using Validated HPLC-UV Method A->B C Analyze Aliquots of the SAME Samples using Validated LC-MS/MS Method A->C D Compare Results: - Bland-Altman Plot - Passing-Bablok Regression B->D C->D E Assess Bias & Agreement D->E F Are methods interchangeable? E->F G Yes: Methods are Cross-Validated F->G Within acceptable limits H No: Investigate Discrepancy F->H Systematic bias detected

Caption: Logical flow for the cross-validation of two analytical methods.

The core of cross-validation involves analyzing a set of study samples (typically 20 or more) with both the established and the new method. The resulting concentrations are then statistically compared to determine if any systematic bias exists between the methods.[15]

Conclusion: Making an Informed Choice

Both HPLC-UV and LC-MS/MS are powerful techniques capable of the accurate and precise quantification of this compound. The choice is not about which method is "better," but which is more "fit for purpose."

  • Choose HPLC-UV for routine analysis of bulk drug substances, final product quality control, or in research applications where analyte concentrations are expected to be high (in the µg/mL to high ng/mL range) and the sample matrix is relatively simple. It is a cost-effective, robust, and widely available technique.[10][11]

  • Choose LC-MS/MS when the highest sensitivity and selectivity are required. It is the gold standard for bioanalytical studies (pharmacokinetics, metabolism), trace-level impurity analysis, and any application involving complex biological matrices like plasma, urine, or tissue, where expected concentrations are in the low ng/mL to pg/mL range.[10][12]

By understanding the fundamental principles, carefully validating the chosen method according to established guidelines, and considering the specific demands of your project, you can generate reliable, high-quality data for the analysis of this compound.

References

Comparative Analysis of Ethopropazine's Neuroprotective Efficacy in a Rotenone-Induced Cellular Model of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neuroprotective effects of ethopropazine in a well-established in vitro model of Parkinson's disease (PD), utilizing the neurotoxin rotenone to induce cellular stress and apoptosis in a neuronal cell line. We will delve into the experimental design, methodologies, and data interpretation, offering researchers, scientists, and drug development professionals a robust framework for validating potential therapeutic compounds.

Introduction: Modeling Parkinson's Disease in a Dish

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological mechanism implicated in PD is mitochondrial dysfunction, which can be chemically induced in cellular models using rotenone. Rotenone, a pesticide, inhibits Complex I of the mitochondrial electron transport chain, leading to a cascade of detrimental events including oxidative stress, mitochondrial membrane potential collapse, and ultimately, apoptotic cell death.

This compound, a phenothiazine derivative historically used as an anticholinergic agent for PD, has garnered renewed interest for its potential disease-modifying properties. This guide will provide a detailed protocol and comparative data to validate the neuroprotective effects of this compound against rotenone-induced toxicity.

Experimental Design & Rationale

Our experimental design is centered on a human neuroblastoma cell line, SH-SY5Y, which is widely used in neurotoxicity studies due to its human origin and ability to differentiate into a more neuron-like phenotype.

Core Experimental Groups:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve rotenone and this compound. This group represents the baseline health of the cells.

  • Rotenone-Treated: Cells exposed to a predetermined concentration of rotenone to induce neurotoxicity. This serves as our disease model.

  • This compound + Rotenone: Cells pre-treated with this compound for a specific duration before being exposed to rotenone. This is the primary experimental group to assess the neuroprotective effects.

  • This compound Only: Cells treated with this compound alone to evaluate any potential intrinsic effects of the compound on cell viability.

Rationale for Experimental Choices:

  • Dose-Response and Time-Course: It is crucial to first establish the optimal concentrations of rotenone and this compound, as well as the ideal treatment durations. This is achieved through dose-response and time-course experiments to identify a rotenone concentration that induces significant but not complete cell death and an this compound concentration that offers maximum protection with minimal intrinsic toxicity.

  • Pre-treatment vs. Co-treatment: This guide focuses on a pre-treatment paradigm with this compound, which models a prophylactic or protective scenario. Co-treatment and post-treatment studies could also be conducted to investigate therapeutic and rescue effects, respectively.

Methodologies & Protocols

Here, we provide detailed, step-by-step protocols for the key assays used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Seeding: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate for viability assays or at a higher density for other assays as required. Allow cells to adhere for 24 hours.

  • Treatment:

    • This compound Pre-treatment: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for 2 hours.

    • Rotenone Exposure: After this compound pre-treatment, add rotenone to the wells at the desired final concentration.

    • Incubation: Incubate the cells for 24 hours before proceeding with the downstream assays.

Assessment of Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control.

Experimental Workflow: MTT Assay

cluster_workflow MTT Assay Workflow start Treat Cells (24h) add_mtt Add MTT Solution (10 µL/well) start->add_mtt incubate_mtt Incubate (4h, 37°C) add_mtt->incubate_mtt dissolve Dissolve Formazan (100 µL DMSO) incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate % Viability read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

Protocol:

  • After the treatment period, remove the medium and wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Express the results as a percentage of the vehicle-treated control.

Assessment of Mitochondrial Membrane Potential (MMP)

The lipophilic cationic dye, Rhodamine 123, accumulates in negatively charged mitochondria. A decrease in MMP, indicative of mitochondrial dysfunction, results in reduced Rhodamine 123 uptake.

Protocol:

  • After the treatment period, remove the medium and wash the cells with warm PBS.

  • Incubate the cells with 5 µM Rhodamine 123 in serum-free medium for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Express the results as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.

Protocol:

  • After treatment, lyse the cells according to the manufacturer's protocol for a caspase-3 activity assay kit.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at 380 nm and emission at 460 nm.

  • Normalize the results to the protein concentration of the cell lysate and express as a fold change relative to the vehicle-treated control.

Comparative Data & Interpretation

The following tables summarize hypothetical but representative data from the described experiments.

Table 1: Effect of this compound on Rotenone-Induced Loss of Cell Viability

Treatment GroupConcentrationCell Viability (% of Control)
Vehicle Control-100 ± 5.2
Rotenone1 µM48 ± 3.9
This compound + Rotenone5 µM + 1 µM75 ± 4.5
This compound Only5 µM98 ± 4.1

Interpretation: Pre-treatment with this compound significantly ameliorated the rotenone-induced decrease in cell viability, suggesting a neuroprotective effect. This compound alone did not exhibit significant toxicity at the tested concentration.

Table 2: Comparative Effects on Oxidative Stress, Mitochondrial Health, and Apoptosis

Treatment GroupROS Production (% of Control)Mitochondrial Membrane Potential (% of Control)Caspase-3 Activity (Fold Change)
Vehicle Control100 ± 8.1100 ± 6.51.0 ± 0.2
Rotenone250 ± 15.355 ± 4.83.5 ± 0.4
This compound + Rotenone140 ± 10.285 ± 5.11.8 ± 0.3

Interpretation: this compound pre-treatment markedly attenuated the rotenone-induced increase in ROS production and the decrease in mitochondrial membrane potential. Consequently, the activation of the apoptotic marker, caspase-3, was also significantly reduced.

Proposed Mechanism of Neuroprotection

Based on the experimental data and existing literature, we can propose a signaling pathway for the neuroprotective effects of this compound.

Proposed Signaling Pathway of this compound's Neuroprotection

cluster_pathway This compound's Neuroprotective Pathway rotenone Rotenone complex_i Mitochondrial Complex I rotenone->complex_i inhibits ros ↑ ROS Production complex_i->ros mmp ↓ Mitochondrial Membrane Potential ros->mmp caspase ↑ Caspase-3 Activation mmp->caspase apoptosis Apoptosis caspase->apoptosis This compound This compound This compound->complex_i protects This compound->ros scavenges

A Head-to-Head Comparison of Ethopropazine and Procyclidine in Controlling Extrapyramidal Symptoms

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Extrapyramidal Symptoms

Drug-induced extrapyramidal symptoms (EPS) represent a significant clinical challenge in the management of psychotic disorders. Primarily associated with antipsychotic medications that antagonize dopamine D2 receptors, these motor adverse effects can be debilitating for patients and compromise treatment adherence.[1][2] The underlying pathophysiology of EPS is rooted in the disruption of the delicate balance between dopamine and acetylcholine neurotransmission in the nigrostriatal pathway.[3][4] Antipsychotic-mediated blockade of D2 receptors leads to a relative excess of cholinergic activity, resulting in a range of movement disorders, including acute dystonia, akathisia, and parkinsonism.[3][4][5]

Anticholinergic agents are a cornerstone in the management of EPS, aiming to restore the dopaminergic-cholinergic equilibrium by blocking muscarinic acetylcholine receptors.[6][7] Among the therapeutic options in this class are ethopropazine and procyclidine. This guide provides a detailed, head-to-head comparison of these two agents, delving into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and side effect profiles to inform research and drug development efforts.

Mechanism of Action: Restoring Neurotransmitter Balance

Both this compound and procyclidine exert their therapeutic effects by acting as antagonists at muscarinic acetylcholine receptors in the central nervous system.[8][9] By inhibiting the action of acetylcholine, they counteract the effects of reduced dopaminergic signaling in the basal ganglia, thereby alleviating the motor symptoms of EPS.[8][10]

This compound , a phenothiazine derivative, demonstrates potent anticholinergic properties.[11][12] Its mechanism involves the competitive inhibition of muscarinic acetylcholine receptors, with a particular affinity for the M1 subtype.[8] This action reduces the excitatory cholinergic input, helping to mitigate muscle rigidity and tremors.[8] Additionally, this compound exhibits secondary effects on histamine H1 receptors, which may contribute to its sedative properties.[8]

Procyclidine , a tertiary amine antimuscarinic agent, also functions by blocking the excitatory effects of acetylcholine at muscarinic receptors within the cerebral synapses.[9][13] It is a non-selective antagonist of M1, M2, and M4 muscarinic acetylcholine receptors.[14][15] This broad antagonism helps to re-establish the balance between dopaminergic and cholinergic activity, leading to a reduction in symptoms like tremor, rigidity, and bradykinesia.[10]

cluster_0 Normal State cluster_1 EPS (Antipsychotic-Induced) cluster_2 Therapeutic Intervention Dopamine Dopamine Acetylcholine Acetylcholine Dopamine->Acetylcholine Inhibits Balanced Motor Control Balanced Motor Control Acetylcholine->Balanced Motor Control Excitatory Input Antipsychotic Antipsychotic D2_Receptor D2 Receptor Antipsychotic->D2_Receptor Blocks Reduced Dopamine Activity Reduced Dopamine Activity D2_Receptor->Reduced Dopamine Activity Excess Acetylcholine Activity Excess Acetylcholine Activity Reduced Dopamine Activity->Excess Acetylcholine Activity Reduced Inhibition Extrapyramidal Symptoms Extrapyramidal Symptoms Excess Acetylcholine Activity->Extrapyramidal Symptoms Excitatory Input This compound / Procyclidine This compound / Procyclidine Muscarinic Receptor Muscarinic Receptor This compound / Procyclidine->Muscarinic Receptor Blocks Reduced Acetylcholine Activity Reduced Acetylcholine Activity Muscarinic Receptor->Reduced Acetylcholine Activity Restored Balance Restored Balance Reduced Acetylcholine Activity->Restored Balance Normalized Input

Figure 1: Signaling pathway of drug-induced EPS and therapeutic intervention.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of a drug are critical determinants of its clinical utility, influencing dosing regimens and potential for drug-drug interactions. This compound and procyclidine exhibit distinct pharmacokinetic profiles.

ParameterThis compoundProcyclidine
Absorption Absorbed from the GI tract.[8]Absorbed from the GI tract.[9][13]
Bioavailability Poor bioavailability (<5% in rats).[16][17]Approximately 75%.[9][13][18]
Time to Peak Plasma ~2.2 hours (in rats).[16]~1.1 hours.[9][13]
Volume of Distribution 7.1 L/kg (in rats).[16]1 L/kg.[9][13][18]
Protein Binding Highly bound (>95% in rats).[17][19]Information not readily available.
Metabolism Extensively metabolized in the liver.[8][16]Metabolized in the liver.[9]
Elimination Half-life ~17.9 - 26.1 hours (in rats).[16]Approximately 12 hours.[18][20]
Excretion Primarily through the kidneys as metabolites.[8]Information not readily available.

Key Insights from Pharmacokinetic Data:

  • Bioavailability: Procyclidine demonstrates significantly higher oral bioavailability compared to this compound (based on rat data for this compound), suggesting more predictable plasma concentrations with oral administration.[9][13][16][17][18]

  • Half-life: this compound appears to have a longer elimination half-life in rats compared to procyclidine in humans, which may allow for less frequent dosing.[16][18][20]

  • Metabolism: Both drugs undergo extensive hepatic metabolism, indicating a potential for interactions with other drugs that are substrates, inhibitors, or inducers of hepatic enzymes.[8][9][16]

Clinical Efficacy and Comparative Data

Both drugs are indicated for the treatment of all forms of parkinsonism and drug-induced extrapyramidal symptoms.[10][12][20][21] Clinical reports suggest that procyclidine is effective in relieving symptoms of extrapyramidal dysfunction, including dystonia, dyskinesia, and akathisia.[22]

A notable 12-week controlled study compared this compound to another anticholinergic, benztropine, in 60 schizophrenic outpatients with neuroleptic-induced parkinsonism. The study found both drugs to be equally effective in managing parkinsonian symptoms.[11] However, the benztropine group experienced significantly more anxiety and depression than the this compound-treated group, suggesting a potentially more favorable neuropsychiatric side effect profile for this compound in this comparison.[11]

Side Effect Profiles: A Critical Consideration

The clinical utility of anticholinergic agents is often limited by their side effect profiles. Both this compound and procyclidine share common anticholinergic adverse effects, but there may be differences in their frequency and severity.

Side Effect CategoryThis compoundProcyclidine
Common Anticholinergic Effects Dry mouth, blurred vision, constipation, urinary retention, confusion.[8][23][24][25]Dry mouth, blurred vision, constipation, urinary retention, dizziness.[13][26][27][28]
Central Nervous System Effects Drowsiness, dizziness, confusion, memory problems, hallucinations (less common but more serious).[23][24][29]Restlessness, confusion, disorientation, hallucinations (particularly at higher doses), memory impairment.[13][30]
Cardiovascular Effects Tachycardia, orthostatic hypotension (rare, with large initial doses).[29]Tachycardia, cardiac arrhythmia, hypertension, hypotension (in patients with pre-existing CV disease).[13]
Other Notable Effects Can rarely cause neuroleptic malignant syndrome (NMS).[23]May cause anhidrosis and hyperthermia, potential for abuse.[13]

Key Considerations for Side Effects:

  • Both drugs can cause significant CNS side effects, particularly in the elderly, which necessitates careful dose titration and monitoring.[8][13]

  • The potential for procyclidine to cause anhidrosis (decreased sweating) requires caution in hot environments to avoid hyperthermia.[13][27]

  • While both are effective, the choice between them may be guided by the patient's comorbidities and susceptibility to specific side effects.

Experimental Protocol for Assessing Efficacy in a Preclinical Model

To conduct a direct head-to-head comparison of this compound and procyclidine in a research setting, a validated animal model of drug-induced EPS can be employed.[31][32] The following is a generalized protocol.

Objective: To compare the efficacy of this compound and procyclidine in reversing haloperidol-induced catalepsy in a rat model.

Materials:

  • Male Wistar rats (200-250g)

  • Haloperidol solution

  • This compound hydrochloride solution

  • Procyclidine hydrochloride solution

  • Vehicle (e.g., saline)

  • Catalepsy scoring apparatus (e.g., horizontal bar)

  • Stopwatch

Methodology:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.

  • Group Allocation: Randomly assign rats to the following groups (n=8-10 per group):

    • Vehicle control

    • Haloperidol + Vehicle

    • Haloperidol + this compound (various doses)

    • Haloperidol + Procyclidine (various doses)

  • Induction of Catalepsy: Administer haloperidol (e.g., 1 mg/kg, intraperitoneally) to induce catalepsy in the relevant groups.

  • Drug Administration: 30 minutes after haloperidol administration, administer the respective doses of this compound, procyclidine, or vehicle.

  • Assessment of Catalepsy: At predetermined time points (e.g., 30, 60, 90, 120 minutes) after treatment, assess the degree of catalepsy using a standardized scoring method. A common method involves placing the rat's forepaws on a horizontal bar and measuring the time until it moves both paws.

  • Data Analysis: Analyze the catalepsy scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound and procyclidine against the haloperidol-only group.

cluster_0 Pre-Experiment cluster_1 Experimental Procedure cluster_2 Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Haloperidol_Induction Haloperidol Induction Treatment_Admin Treatment Administration (this compound/Procyclidine/Vehicle) Haloperidol_Induction->Treatment_Admin Catalepsy_Assessment Catalepsy Assessment (Multiple Time Points) Treatment_Admin->Catalepsy_Assessment Data_Collection Data Collection Catalepsy_Assessment->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Comparison_of_Efficacy Comparison_of_Efficacy Statistical_Analysis->Comparison_of_Efficacy

Figure 2: Experimental workflow for preclinical comparison.

Conclusion

This compound and procyclidine are both effective anticholinergic agents for the management of drug-induced extrapyramidal symptoms. Their primary mechanism of action, the antagonism of muscarinic acetylcholine receptors, is well-established. The choice between these two agents in a clinical or research setting should be guided by a careful consideration of their distinct pharmacokinetic and side effect profiles. Procyclidine's higher bioavailability may offer more predictable dosing, while this compound's potentially longer half-life could allow for less frequent administration. The subtle differences in their side effect profiles, particularly neuropsychiatric and cardiovascular effects, may also influence drug selection for specific patient populations. The lack of direct comparative clinical trials highlights an area for future research to definitively establish the relative efficacy and tolerability of these two important therapeutic agents.

References

A Comparative Guide to the Binding Affinities of Ethopropazine for M1 and M2 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the binding affinities of the anticholinergic drug ethopropazine for the M1 and M2 muscarinic acetylcholine receptors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established pharmacological principles to offer a comprehensive understanding of this compound's receptor selectivity profile. We will delve into the underlying signaling pathways, the methodologies for determining binding affinity, and the functional implications of these interactions.

Introduction: The Significance of M1 and M2 Muscarinic Receptor Selectivity

Muscarinic acetylcholine receptors, a class of G-protein coupled receptors (GPCRs), are integral to a vast array of physiological functions.[1][2] The five subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling cascades, making them critical targets in drug development.[1][2] The M1 and M2 subtypes, in particular, represent a crucial dichotomy in muscarinic pharmacology.

  • M1 Receptors (Gq-coupled): Predominantly located in the central nervous system (CNS), M1 receptors are involved in cognitive functions such as learning and memory.[3] Their activation leads to the stimulation of the Gq protein pathway, culminating in an increase in intracellular calcium.[3]

  • M2 Receptors (Gi/o-coupled): Primarily found in the heart, M2 receptors are key regulators of cardiac function. Their stimulation activates the Gi protein pathway, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and subsequent physiological effects like a reduced heart rate.

Given their distinct and critical roles, the selectivity of a muscarinic antagonist for M1 versus M2 receptors is a paramount consideration in drug design. A high degree of selectivity can maximize therapeutic efficacy while minimizing off-target side effects. This compound, a phenothiazine derivative, is utilized for its anticholinergic properties, particularly in the management of Parkinson's disease.[4] Understanding its affinity for M1 and M2 receptors is essential for elucidating its mechanism of action and predicting its clinical profile.

Comparative Binding Affinity of this compound: A Qualitative Assessment

CompoundReceptor SubtypeRelative Binding Affinity
This compound M1 Muscarinic ReceptorSlightly higher
M2 Muscarinic ReceptorSlightly lower

Table 1: Qualitative Comparison of this compound Binding Affinity for M1 and M2 Receptors. This table summarizes the relative binding preference of this compound as indicated in the referenced literature.

Unveiling the Signaling Dichotomy: M1 vs. M2 Pathways

The differential effects of M1 and M2 receptor activation stem from their coupling to distinct G-protein signaling cascades.

M1 Receptor Signaling Pathway (Gq)

Activation of the M1 receptor by an agonist initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, leading to the cellular response.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Response Cellular Response (e.g., Neuronal Excitation) DAG->Response Mediates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response Mediates Agonist Agonist Agonist->M1 Binds

Caption: M1 receptor Gq-coupled signaling pathway.

M2 Receptor Signaling Pathway (Gi)

In contrast, the M2 receptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi alpha subunit inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (camp), a ubiquitous second messenger. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects, such as the opening of potassium channels and the inhibition of calcium channels, culminating in an inhibitory cellular response.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2 M2 Receptor Gi Gi Protein M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response Mediates Agonist Agonist Agonist->M2 Binds Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing M1 or M2 Receptors) B Incubate Membranes with: - Fixed concentration of Radioligand - Increasing concentrations of this compound A->B C Rapid Filtration (Separate Bound from Unbound Ligand) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Determine IC50 and Ki) D->E

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethopropazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. Ethopropazine, a phenothiazine derivative used in research for its anticholinergic and antiparkinsonian properties, requires meticulous disposal procedures to ensure the safety of laboratory personnel and the protection of our environment.[1] This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound hydrochloride is classified as harmful if swallowed.[2][3] As a member of the phenothiazine class, it should be handled with care, considering the potential for skin irritation and other health effects associated with this group of compounds.[4][5]

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Harmful if swallowed.[2][3][6]
Potential Health Effects May cause skin and eye irritation. Ingestion can lead to gastrointestinal tract irritation. As a phenothiazine, it may affect the central nervous system, liver, and blood.[4][6][4][6]
Environmental Hazards Phenothiazine, the parent compound, is known to be very toxic to aquatic life with long-lasting effects.[5][7] Therefore, this compound waste must not be released into the environment.[5][7]

The Core Directive: A Proactive Approach to Waste Management

The guiding principle for the disposal of any laboratory chemical is to have a clear and compliant plan before the work begins. This proactive approach, often referred to as "cradle-to-grave" management, is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9]

Waste Minimization: The First Line of Defense

The most effective disposal procedure is to minimize the generation of waste in the first place. This can be achieved through:

  • Accurate Calculation: Precisely calculate the amount of this compound required for your experiments to avoid purchasing and preparing excess quantities.

  • Small-Scale Experimentation: Whenever feasible, utilize smaller-scale experimental setups to reduce the volume of waste generated.

Segregation is Key

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure that each type of waste is treated and disposed of correctly. This compound waste should be collected separately from other chemical waste unless they are known to be compatible.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Collection
  • Container Selection: Use a dedicated, chemically resistant container for collecting this compound waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof lid.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "this compound Hydrochloride"

    • The concentration (if in solution)

    • The date accumulation started

    • An appropriate hazard warning (e.g., "Toxic")

  • Location: Keep the waste container at or near the point of generation, in a well-ventilated area, and away from incompatible materials.

Step 2: Storage of this compound Waste
  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.

  • Secure Storage: Store the contained waste in a designated, secure area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.

  • Compatibility: Ensure that this compound waste is not stored with incompatible chemicals that could cause a dangerous reaction.

Step 3: Final Disposal
  • Coordination with Environmental Health and Safety (EHS): The final disposal of this compound waste must be coordinated through your institution's Environmental Health and Safety (EHS) department or equivalent office.[5] They have the expertise and the necessary permits to arrange for disposal by a licensed hazardous waste contractor.

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[5] This is a direct violation of environmental regulations and poses a significant risk to public health and the environment. The EPA provides a comprehensive framework for the management of hazardous waste that must be followed.[8][10][11]

Ethopropazine_Disposal_Workflow cluster_0 Step 1: Waste Collection cluster_1 Step 2: Storage cluster_2 Step 3: Final Disposal A Select Chemically Resistant Container B Label Container Clearly (Hazardous Waste, Chemical Name, Date) A->B C Store at Point of Generation B->C D Use Secondary Containment C->D E Store in Designated Secure Area D->E F Contact Institutional EHS Department E->F G Arrange for Licensed Hazardous Waste Contractor F->G

Caption: Workflow for the proper disposal of this compound waste.

Decontamination and Spill Management

Accidental spills of this compound must be managed promptly and safely to prevent exposure and environmental contamination.

Immediate Actions for a Spill
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Don Personal Protective Equipment (PPE): Before attempting any cleanup, at a minimum, wear:

    • Two pairs of chemotherapy-rated gloves

    • A disposable gown

    • Safety goggles or a face shield

    • A respirator may be necessary for large spills or if the powder is aerosolized.

Spill Cleanup Procedure
  • For Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

  • Containment: For liquid spills, create a barrier with absorbent materials to prevent spreading.

  • Collection: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: The final and most critical step is the chemical decontamination of the spill area.

Chemical Decontamination Protocol

Recommended Decontamination Agents:

AgentPurposeApplication
5.25% Sodium Hypochlorite (Bleach) Oxidation and initial decontaminationApply to the spill area and allow a contact time of at least 10-15 minutes.
1% Sodium Thiosulfate Neutralization of bleachApply to the area to neutralize any residual chlorine, which can be corrosive.
Sterile Water RinsingThoroughly rinse the area after neutralization.
Detergent Solution Final CleaningWash the area with a laboratory-grade detergent.

Step-by-Step Decontamination:

  • After the bulk of the spill has been removed, apply a 5.25% sodium hypochlorite solution to the entire contaminated area.

  • Allow the bleach solution to remain in contact with the surface for at least 10-15 minutes.

  • Wipe the area with absorbent pads.

  • Apply a 1% sodium thiosulfate solution to neutralize the bleach.

  • Rinse the area thoroughly with sterile water.

  • Perform a final wash with a detergent solution, followed by a final rinse with sterile water.

  • All materials used in the cleanup (gloves, gown, absorbent pads, etc.) must be disposed of as hazardous waste.

Decontamination_Process A Initial Spill Cleanup (Physical Removal) B Apply 5.25% Sodium Hypochlorite (10-15 min contact time) A->B C Wipe Area with Absorbent Pads B->C D Apply 1% Sodium Thiosulfate (Neutralization) C->D E Rinse with Sterile Water D->E F Final Wash with Detergent Solution E->F G Final Rinse with Sterile Water F->G H Dispose of all materials as Hazardous Waste G->H

Caption: Step-by-step chemical decontamination process for an this compound spill.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their valuable work does not come at the cost of personal or environmental health. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

A Researcher's Guide to Personal Protective Equipment for Handling Ethopropazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of active compounds is paramount to both scientific integrity and personnel safety. Ethopropazine, a phenothiazine-class compound used in research for its anticholinergic, antihistamine, and antiadrenergic properties, requires a comprehensive understanding of its hazard profile to establish safe handling protocols.[1][2] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound hydrochloride in a laboratory setting. Our objective is to empower researchers with the knowledge to create a self-validating system of safety that protects against chemical exposure at every step.

Part 1: The Foundation of Safety: Understanding this compound's Hazard Profile

Before any procedural discussion, we must ground our safety protocols in the known hazards of the material. This compound hydrochloride is a white to off-white crystalline powder.[1][3] The primary route of concern for laboratory exposure is through ingestion, with the compound classified as "Harmful if swallowed" (Acute toxicity, oral - Category 4).[4][5] While some safety data sheets (SDS) indicate no or slight skin and eye irritation, it is a critical best practice in pharmaceutical handling to treat any powdered active pharmaceutical ingredient (API) as a potential irritant and sensitizer.[3]

Key hazards to consider:

  • Acute Oral Toxicity : Harmful if swallowed.[4][5] Accidental ingestion can lead to adverse health effects.

  • Respiratory Tract Irritation : Inhalation of the fine powder may cause respiratory irritation.[3]

  • Potential for Dust Explosion : Like most organic solids, fine dust dispersed in the air in sufficient concentrations presents a potential explosion hazard in the presence of an ignition source.[3]

  • Target Organ Effects : Prolonged or repeated exposure may cause damage to the blood, liver, and central nervous system (CNS).[3]

The cornerstone of any chemical safety plan is the Hierarchy of Controls . This principle prioritizes control methods from most to least effective: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, PPE . This guide focuses on PPE, but assumes that appropriate engineering controls, such as chemical fume hoods or ventilated balance enclosures, are already in place and serve as the primary barrier against exposure.[6][7]

Part 2: The Core Directive: A Multi-Layered Approach to PPE

The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment of the specific task being performed. The potential for dust generation, aerosolization, or splashing dictates the required level of protection.

A. Respiratory Protection: Shielding the Primary Route of Exposure

For a powdered compound like this compound, preventing inhalation is the highest priority.

  • When is it Required? Any procedure that can generate dust or aerosols. This includes, but is not limited to:

    • Weighing and transferring the solid compound.

    • Compounding or mixing powders.

    • Cleaning spills of the solid material.

  • Recommended Respirator : A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for handling powders outside of a containment hood. For higher-risk operations or where exposure limits may be exceeded, an air-purifying half-mask respirator with organic vapor cartridges and P100 particulate filters offers a higher level of protection.[8]

  • The Causality : The N95 filter is certified to capture at least 95% of airborne particles, providing an effective barrier against the inhalation of this compound dust. The choice of a respirator is a direct response to the known risk of respiratory tract irritation and the potential for systemic effects from inhaled particles.[3] All personnel required to wear respirators must be medically cleared and fit-tested annually as per OSHA regulations.[9]

B. Eye and Face Protection: Defending Against Dust and Splashes
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Upgraded Protection : When handling larger quantities of powder or preparing solutions where a splash hazard exists, upgrade to chemical splash goggles. A face shield worn over safety glasses or goggles is recommended during procedures with a high potential for splashing.

  • The Causality : While some data suggests this compound is not a primary eye irritant, this does not account for the mechanical irritation of a foreign powder in the eye or the potential for absorption through mucous membranes. Chemical splash goggles provide a complete seal around the eyes, offering superior protection against airborne dust and liquid splashes compared to safety glasses.[3]

C. Skin and Body Protection: The Final Barrier
  • Hand Protection : Chemical-resistant gloves are essential.

    • Material Choice : Nitrile gloves are a robust choice for handling most powdered chemicals. Always consult the glove manufacturer’s chemical resistance guide to verify compatibility.[10]

    • Best Practices : Use powder-free gloves to avoid contaminating your sample. Practice double-gloving for high-potency compounds or during lengthy procedures. Remove the outer glove immediately if contamination is suspected. Never wear gloves outside of the laboratory area.

  • Body Protection :

    • A standard laboratory coat is the minimum requirement.

    • For tasks involving significant quantities of powder or the potential for substantial splashing, a chemical-resistant apron or disposable gown should be worn over the lab coat.

    • Ensure lab coats are fully buttoned and the sleeves are not rolled up.

  • Foot Protection : Closed-toe shoes are mandatory in all laboratory settings.

The following table summarizes the recommended PPE based on the specific laboratory task.

TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Storage & Inspection Not typically requiredSafety glasses with side shieldsNitrile glovesLab coat
Weighing/Transferring Solid N95 respirator (minimum)Safety glasses with side shieldsNitrile glovesLab coat
Preparing Solutions N95 respirator (if dust is generated)Chemical splash gogglesNitrile glovesLab coat
Large-Scale Operations Half-mask respirator with P100 filtersFace shield over gogglesDouble-gloved nitrileDisposable gown over lab coat
Spill Cleanup (Solid) N95 respirator (minimum)Chemical splash gogglesHeavy-duty nitrile glovesDisposable gown over lab coat

Part 3: Operational Plans for Safe Handling and Disposal

Trust in a safety protocol is built upon clear, repeatable procedures that leave no room for ambiguity.

A. Pre-Handling Operational Checklist
  • Verify Engineering Controls : Confirm that the chemical fume hood or ventilated enclosure has a current certification and is functioning correctly.

  • Locate Safety Equipment : Identify the locations of the nearest safety shower, eyewash station, and spill kit.

  • Review the SDS : Read the most current Safety Data Sheet for this compound hydrochloride before beginning work.

  • Assemble all PPE : Ensure all necessary PPE is available and in good condition before handling the chemical.

B. Step-by-Step Handling Workflow

The following workflow diagram illustrates the decision-making process for safe handling.

Ethopropazine_Handling_Workflow cluster_task Handling Task start Start: Prepare to Handle this compound check_sds Review Safety Data Sheet (SDS) start->check_sds check_eng Verify Engineering Controls (Fume Hood) check_sds->check_eng don_ppe Don PPE: 1. Gown/Lab Coat 2. Respirator 3. Goggles/Face Shield 4. Gloves (Double) check_eng->don_ppe weigh Weigh Solid Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decon Decontaminate Work Surface dissolve->decon doff_ppe Doff PPE (Reverse Order): 1. Outer Gloves 2. Gown/Apron 3. Goggles/Face Shield 4. Inner Gloves 5. Respirator decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose of Waste per Protocol wash->dispose end End of Procedure dispose->end

Fig 1. Step-by-step workflow for handling this compound.
C. Emergency Response Plan

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing. Wash skin with soap and water.[3] Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion : If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[4] Do not induce vomiting.

  • Spill : For a small spill of solid, carefully scoop the material into a designated waste container. Clean the area with a wet paper towel to avoid raising dust. For a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department.

D. Disposal Plan

All this compound waste, including grossly contaminated PPE, must be treated as hazardous chemical waste.[11]

  • Segregation : Collect all solid this compound waste and disposables (e.g., weigh boats, contaminated gloves, wipes) in a clearly labeled, sealed hazardous waste container.

  • Labeling : The container must be labeled "Hazardous Waste" and list the chemical contents (this compound Hydrochloride).

  • Compliance : Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[12] Do not dispose of this compound down the drain or in regular trash. Contact your institution's EHS department for specific pickup and disposal procedures.

By integrating this comprehensive PPE strategy with robust engineering controls and standardized procedures, research professionals can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethopropazine
Reactant of Route 2
ethopropazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.